1,5-Naphthyridine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXIFKFFMJTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679134 | |
| Record name | 1,5-Naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-37-4 | |
| Record name | 1,5-Naphthyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
An In-depth Technical Guide to 1,5-Naphthyridine-3-carbonitrile: Properties, Synthesis, and Applications
Executive Summary: this compound is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. As a derivative of the 1,5-naphthyridine scaffold, which is a privileged structure in medicinal chemistry, this compound serves as a versatile precursor for the synthesis of complex molecular architectures. The presence of a strategically placed carbonitrile group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into drug candidates and functional materials. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, its reactivity profile, and key applications, tailored for researchers and drug development professionals.
The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two fused pyridine rings, is a cornerstone in the design of bioactive agents.[1] Its rigid structure and defined hydrogen bonding capabilities allow it to effectively mimic purine systems and interact with a variety of biological targets.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-viral agents, and anti-malarial drugs.[2][3]
The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances the synthetic utility of the scaffold. The nitrile is not merely a placeholder; it is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic rings through well-established chemical reactions.[4] This chemical flexibility makes this compound a highly valuable starting material for generating libraries of diverse compounds in drug discovery campaigns.
Physicochemical and Spectroscopic Profile
While this compound is commercially available for research purposes, it is classified as a compound for early discovery, and as such, extensive experimental data is not always published in peer-reviewed literature. The information below combines available data with expert-predicted spectroscopic characteristics based on fundamental chemical principles and analysis of analogous structures.
| Property | Value / Description | Source |
| CAS Number | 1142927-37-4 | |
| Molecular Formula | C₉H₅N₃ | |
| Molecular Weight | 155.16 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not widely reported. Experimental determination is recommended. | |
| Solubility | Not widely reported. Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |
Spectroscopic Analysis (Predicted)
Definitive, published spectra for this specific molecule are scarce. However, a robust prediction of its spectral characteristics can be made. Buyer assumes responsibility to confirm product identity and/or purity.[5]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to be entirely in the aromatic region, showing five distinct signals.
-
H2 & H4 (Singlets, ~9.4-9.2 ppm): These protons are adjacent to the ring nitrogens and are highly deshielded. H2 is likely the most downfield proton due to the influence of the adjacent nitrogen and the electron-withdrawing nitrile group.
-
H6 (Doublet of doublets, ~9.0 ppm): This proton is on the second pyridine ring and is deshielded by the adjacent N5. It will show coupling to H7 and H8.
-
H8 (Doublet of doublets, ~8.4 ppm): Coupled to H7 and H6.
-
H7 (Doublet of doublets, ~7.8 ppm): The most upfield of the aromatic protons, coupled to H6 and H8.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz): The carbon spectrum will show nine signals, with the nitrile carbon being a key identifier.
-
Quaternary Carbons: Expect signals for C3 (~110-115 ppm), C4a, and C8a (in the 140-155 ppm range).
-
Nitrile Carbon (-CN): A characteristic weak signal expected around 117-120 ppm.
-
CH Carbons: Signals corresponding to C2, C4, C6, C7, and C8 will appear in the aromatic region (~125-155 ppm).
Predicted Key IR Absorptions (KBr Pellet):
-
~2230 cm⁻¹ (strong, sharp): Characteristic C≡N stretching vibration.
-
~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the aromatic naphthyridine core.
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.
Mass Spectrometry:
-
Expected [M]+ ion: m/z = 155.05 (for C₉H₅N₃). High-resolution mass spectrometry should confirm this exact mass.
Representative Synthesis Protocol
Proposed Synthesis: Friedländer Annulation
This protocol outlines the reaction of 3-amino-2-chloropyridine-4-carbaldehyde with malononitrile, followed by a dehalogenation step.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-1,5-naphthyridine-3-carbonitrile
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-2-chloropyridine-4-carbaldehyde (1.0 eq) and ethanol (10 mL per mmol of aldehyde).
-
Reagent Addition: Add malononitrile (1.1 eq) to the solution.
-
Catalyst Addition: Add piperidine (0.1 eq) as a basic catalyst to promote the initial Knoevenagel condensation.
-
Causality: Piperidine is a sufficiently strong base to deprotonate the active methylene of malononitrile without causing unwanted side reactions. Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Catalytic Dehalogenation
-
Reactor Setup: In a suitable pressure vessel or flask compatible with hydrogenation, dissolve the crude 2-Chloro-1,5-naphthyridine-3-carbonitrile from the previous step in a solvent like methanol or ethyl acetate.
-
Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.
-
Causality: Palladium is a highly effective catalyst for the hydrogenolysis of aryl chlorides. The carbon support provides a high surface area for the reaction.
-
-
Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or from a pressurized source, ~1-3 atm). Stir vigorously at room temperature. Alternatively, ammonium formate or formic acid can be used as a hydrogen transfer agent.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate indicates a successful reaction. The crude product can be analyzed by LC-MS to confirm the mass change from dehalogenation.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Chemical Reactivity Profile
The reactivity of this compound is dictated by the interplay between the electron-deficient naphthyridine core and the versatile nitrile group.
Reactivity of the Naphthyridine Core
The two nitrogen atoms in the ring system withdraw electron density, making the carbon framework electrophilic and generally resistant to electrophilic aromatic substitution.
-
N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atoms (N1 and N5) are the most nucleophilic sites. The molecule can be readily alkylated with agents like methyl iodide or benzyl bromide to form quaternary naphthyridinium salts.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): The ring is activated towards attack by strong nucleophiles. While the parent ring is moderately reactive, the presence of a good leaving group (like a halogen) would make substitution reactions highly efficient.[3]
Reactivity of the 3-Carbonitrile Group
The nitrile group is a powerful synthetic linchpin, enabling access to a wide range of other functionalities.[4][7]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (via an intermediate amide).[7] This provides a route to 1,5-naphthyridine-3-carboxylic acid, another valuable building block.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (3-aminomethyl-1,5-naphthyridine).[4] This introduces a flexible basic side chain often sought in drug design.
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup.[8]
-
Cycloadditions: The C≡N triple bond can act as a dipolarophile in [3+2] cycloadditions with reagents like azides or nitrile oxides to construct five-membered heterocyclic rings (e.g., tetrazoles, oxadiazoles), which are important pharmacophores.[9]
Caption: Key reaction pathways of this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a sophisticated chemical intermediate.
-
Medicinal Chemistry: The 1,5-naphthyridine scaffold is a component of numerous kinase inhibitors. The 3-carbonitrile derivative can be elaborated into structures that target enzymes like c-Met kinase.[3] The ability to convert the nitrile into amines and amides allows for the installation of side chains that can probe the binding pockets of target proteins, optimizing potency and selectivity.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~155 Da, this molecule fits the profile of a molecular fragment. It can be used in screening campaigns to identify initial, low-affinity hits that bind to a biological target. The nitrile then serves as a vector for growing the fragment into a more potent lead compound.
-
Materials Science: Naphthyridine derivatives are used as ligands for metal complexes, which have applications as organic light-emitting diodes (OLEDs) and sensors.[10] The nitrile group can be used to tune the electronic properties of the ligand or to anchor the molecule to a surface.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount.
| Hazard Class | Description | Precaution |
| Acute Toxicity 4, Oral | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin/eye irritation and acute toxicity. |
| First Aid | Ingestion: Rinse mouth, seek medical attention. Skin/Eye Contact: Wash skin with soap and water; rinse eyes cautiously with water for several minutes. |
Handling Protocol:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE): safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Toxicological Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Treat it as a potentially hazardous substance.
Conclusion
This compound represents a strategically important building block for chemical synthesis. While detailed characterization data may not be widely published, its properties can be reliably predicted from established chemical principles. Its value is derived from the combination of a biologically relevant naphthyridine core and a synthetically versatile nitrile handle. Through reactions such as hydrolysis, reduction, and cycloaddition, this compound provides a robust platform for the rapid generation of diverse and complex molecules, making it an indispensable tool for researchers in drug discovery and materials science.
References
Click to expand
- Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3][12]naphthyridine-3-carbonitriles.
- Luo, J. (n.d.). 7.8 Reactions of Nitriles. KPU Pressbooks.
- Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- Ukrainets, I. V., et al. (2015). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Journal of Heterocyclic Chemistry.
- BenchChem. (n.d.). A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles.
- Al-Tel, T. H., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.
- Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- W. Czuba, T. Kowalska, K. Nowak, H. Poradowska, P. Kowalski. (1986). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate.
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- PubChem. (n.d.). 1,5-Naphthyridine.
- Amerigo Scientific. (n.d.). 1,5-Naphthyridine-3-carbaldehyde.
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds.
- National Institute of Standards and Technology. (n.d.). 1,5-Naphthyridine. NIST Chemistry WebBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,5-Naphthyridine-3-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
1,5-Naphthyridine-3-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 1,5-Naphthyridine-3-carbonitrile
A Note to the Researcher: This technical guide addresses the physical properties of this compound. It is important to note that while this compound is commercially available, detailed experimental data on its physical properties are not extensively reported in readily accessible scientific literature. Therefore, this guide provides foundational information, predicted properties based on established chemical principles and data from analogous structures, and detailed experimental protocols for the determination of these properties.
Introduction to this compound
This compound is a heterocyclic compound featuring a naphthyridine core, which is a diazaphenanthrene, with a nitrile group at the 3-position. The 1,5-naphthyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the cyano group offers a versatile chemical handle for further synthetic modifications, making it a valuable building block in drug discovery and materials science.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed experimental workflows for their empirical determination.
Core Molecular Information
The fundamental molecular details of this compound are as follows:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅N₃ | |
| Molecular Weight | 155.16 g/mol | |
| CAS Number | 1142927-37-4 | |
| Canonical SMILES | N#Cc1cnc2cccnc2c1 | |
| InChI Key | HVWXIFKFFMJTJB-UHFFFAOYSA-N |
Predicted Physical Properties
In the absence of comprehensive experimental data, the following physical properties are predicted based on the compound's structure and the known properties of similar heterocyclic nitrile compounds.
Appearance and State
This compound is expected to be a solid at standard temperature and pressure, likely appearing as a crystalline powder.
Melting Point
The melting point of this compound has not been definitively reported in the reviewed literature. As a rigid, planar aromatic system, it is expected to have a relatively high melting point, likely exceeding 150 °C, due to efficient crystal packing and intermolecular π-π stacking interactions.
Solubility
The solubility profile of this compound is dictated by its polar heterocyclic nature and the presence of the cyano group.
| Solvent Type | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Soluble | Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to effectively solvate the polar naphthyridine ring system. |
| Chlorinated Solvents | Sparingly Soluble | Solvents such as dichloromethane and chloroform may provide partial solubility. |
| Polar Protic Solvents | Sparingly Soluble to Insoluble | Alcohols like ethanol and methanol may show limited solvating capacity. |
| Non-polar Solvents | Insoluble | Solvents like hexanes and toluene are unlikely to dissolve the compound due to the significant polarity mismatch. |
| Water | Insoluble | The hydrophobic nature of the aromatic ring system is expected to dominate over the polarity of the nitrogen atoms and the nitrile group, leading to very low aqueous solubility. |
Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the cyano group.
-
H-2: Expected to be the most downfield proton due to its position between two nitrogen atoms and adjacent to the cyano group.
-
H-4: Also significantly downfield due to its proximity to a nitrogen atom and the cyano group.
-
H-6, H-7, H-8: These protons will appear in the typical aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the second pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.
-
C≡N: The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.
-
Aromatic Carbons: The seven aromatic carbons will resonate in the region of 120-160 ppm. The carbons directly attached to nitrogen atoms will be the most downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~2230-2210 | C≡N stretch (a sharp, strong band) |
| ~1600-1450 | C=C and C=N aromatic ring stretching vibrations |
| ~3100-3000 | Aromatic C-H stretching |
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI-MS), the following is expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 155, corresponding to the molecular weight of the compound. The aromatic nature of the molecule suggests that the molecular ion will be relatively stable.
-
Fragmentation: Potential fragmentation pathways could include the loss of HCN (m/z = 128).
Experimental Protocols for Physical Property Determination
The following section provides detailed methodologies for the experimental determination of the physical properties of this compound.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown melting point, perform a rapid heating to get an approximate range.
-
For an accurate measurement, heat at a rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.
-
-
Observation: Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Qualitative)
This protocol outlines a qualitative assessment of solubility in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).
-
Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.
-
Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Sparingly Soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
-
Repeat: Repeat the process for each selected solvent.
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Analysis
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Subsequently, acquire the ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This compound represents a valuable scaffold for chemical synthesis and drug discovery. While a comprehensive, experimentally verified dataset of its physical properties is not currently prevalent in the literature, this guide provides a robust framework of predicted properties based on sound chemical principles. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these properties, thereby contributing to the collective knowledge base for this and similar heterocyclic compounds.
References
- Kethireddy, S. et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][3]naphthyridine-3-carbonitriles.
- Google Patents. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
- Capot Chemical. 1142927-37-4 | this compound. [Link]
- PubChem. 1,5-Naphthyridine. [Link]
- CAS Common Chemistry. 1,5-Naphthyridine. [Link]
1,5-Naphthyridine-3-carbonitrile CAS number
An In-depth Technical Guide to 1,5-Naphthyridine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1142927-37-4), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, and the addition of a carbonitrile group at the 3-position offers a versatile synthetic handle and a potent modulator of biological activity. This document details the compound's physicochemical properties, outlines established and emergent synthetic strategies, discusses its chemical reactivity, and explores its applications in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and field-proven insights to guide future research and application.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
Heterocyclic nitrogen compounds are cornerstones of modern drug discovery, with the 1,5-naphthyridine scaffold being a prominent example.[1][2] This bicyclic aromatic system, an isomer of diazanaphthalene, serves as the core for numerous biologically active molecules. Its rigid structure and defined hydrogen bonding capabilities allow it to effectively interact with various enzymes and receptors.[3] The strategic placement of substituents on the naphthyridine rings enables fine-tuning of a compound's pharmacological profile.
This compound, in particular, combines this valuable scaffold with a cyano (-C≡N) group. The nitrile moiety is a key functional group in medicinal chemistry; it can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for chemical elaboration into amides, tetrazoles, or other functional groups. This guide will delve into the specific attributes of this molecule, providing a technical foundation for its use in research and development.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are prerequisites for any laboratory work. This compound is typically encountered as a solid.[4]
Chemical Structure
Caption: Chemical structure of this compound.
Table 1: Core Identification and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1142927-37-4 | [4][5][6] |
| Molecular Formula | C₉H₅N₃ | [4][5] |
| Molecular Weight | 155.16 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | HVWXIFKFFMJTJB-UHFFFAOYSA-N | [4] |
| SMILES String | N#Cc1cnc2cccnc2c1 | [4] |
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of the 1,5-naphthyridine ring system is well-established, with several classical organic reactions being adaptable for this purpose. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Established Synthetic Routes
The construction of the 1,5-naphthyridine scaffold generally relies on cyclization reactions starting from substituted 3-aminopyridines.[2] Key strategies include:
-
Skraup-Doebner-von Miller Reaction: This classical method involves the reaction of a 3-aminopyridine with α,β-unsaturated aldehydes or ketones (or their precursors like glycerol) under acidic conditions.[2]
-
Friedländer Annulation: This involves the condensation of a 3-amino-2-acylpyridine with a compound containing a reactive methylene group (e.g., a ketone or nitrile). This is one of the most common and versatile methods for constructing substituted naphthyridines.[1]
-
Cycloaddition Reactions: Modern approaches, such as the Povarov-type [4+2]-cycloaddition, offer elegant pathways to tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the final scaffold.[1][2]
Exemplary Protocol: Synthesis of Substituted 4-hydroxy-[4][8]naphthyridine-3-carbonitriles
A relevant and modern approach involves the synthesis of hydroxylated precursors, which are readily converted to other derivatives. A study outlines a microwave-assisted method for synthesizing 4-hydroxy-[7]naphthyridine-3-carbonitriles from 3-aminopyridine derivatives and ethyl 2-cyano-3-ethoxyacrylate.[7]
Rationale for Method Selection: Microwave-assisted organic synthesis (MAOS) is chosen for its significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. Dowtherm A is used as a high-boiling point solvent in the conventional heating method to achieve the necessary temperature for efficient intramolecular cyclization.[7]
Caption: Generalized workflow for the synthesis of naphthyridine-3-carbonitriles.
Step-by-Step Protocol:
-
Reactant Mixing: A mixture of the substituted 3-aminopyridine (1 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.2 mmol) is prepared.
-
Microwave-Assisted Cyclization (Method A): The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (typically minutes).[7]
-
Conventional Heating (Method B): Alternatively, the reactants are heated in a high-boiling solvent like Dowtherm A to facilitate the intramolecular cyclization.[7]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to yield the desired 4-hydroxy-[7]naphthyridine-3-carbonitrile.[7]
Applications in Medicinal Chemistry and Drug Discovery
The 1,5-naphthyridine scaffold is a validated pharmacophore. Derivatives have been identified as potent inhibitors of various kinases and other enzymes, making them valuable in oncology, inflammatory diseases, and anti-infective research.[1][3][8]
-
Kinase Inhibition: The nitrogen atoms in the 1,5-naphthyridine ring can form critical hydrogen bonds with the hinge region of kinase active sites. For example, derivatives have been developed as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in fibrosis and cancer.[8]
-
Anti-Infective Agents: The related 1,8-naphthyridine-3-carbonitrile scaffold has been extensively explored for developing anti-mycobacterial agents targeting enzymes like the enoyl-ACP reductase (InhA), which is crucial for Mycobacterium tuberculosis survival.[9][10] While a different isomer, this research highlights the potential of the naphthyridine-carbonitrile combination as an effective anti-infective pharmacophore. The cyano group often plays a role in binding within the active site or serves as a precursor for more complex side chains.[9][10]
-
Synthetic Intermediate: Beyond its intrinsic biological activity, this compound is a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide array of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
Table 2: GHS Safety Information
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed | [4] |
| Hazard Class | Acute Toxicity 4 (Oral) | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[11]
-
Personal Protection: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[11]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[11]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[11]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be disposed of as unused product.[11]
Conclusion
This compound is a molecule of considerable strategic value for chemical and pharmaceutical research. Its robust scaffold, combined with the versatile reactivity of the nitrile group, provides a powerful platform for the design and synthesis of novel therapeutic agents and functional materials. The synthetic methodologies are well-established, allowing for reliable access to the core structure. As our understanding of disease biology deepens, scaffolds like this, which allow for systematic chemical exploration and optimization, will continue to be indispensable tools in the development of next-generation medicines.
References
- Aobchem. (n.d.). This compound.
- Capot Chemical Co., Ltd. (2014). MSDS of this compound.
- Elsevier Ltd. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][8]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3263.
- Indian Journal of Heterocyclic Chemistry. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- PubChem. (n.d.). 1,5-Naphthyridine.
- PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-ナフチリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [allbiopharm.com]
- 6. 1142927-37-4|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Molecular Structure of 1,5-Naphthyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 1,5-Naphthyridine-3-carbonitrile. As a scaffold of significant interest in medicinal chemistry and materials science, a deep understanding of its structural and electronic characteristics is paramount for leveraging its full potential in modern research and development.
Strategic Importance and Molecular Overview
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, is a "privileged structure" in drug discovery. The strategic placement of its two nitrogen atoms influences its hydrogen bonding capabilities, solubility, and metabolic stability, making it a desirable scaffold for kinase inhibitors, antiviral agents, and other therapeutics.[1] The addition of a carbonitrile (-C≡N) group at the 3-position further modulates its electronic profile and provides a key synthetic handle for further derivatization.
This compound (CAS: 1142927-37-4, Formula: C₉H₅N₃) is a planar, rigid molecule with a molecular weight of 155.16 g/mol .[2] Its structure is characterized by the fusion of two pyridine rings, with the nitrile substituent introducing a strong electron-withdrawing group, which significantly impacts the electron density distribution across the aromatic system.
| Property | Value | Source(s) |
| CAS Number | 1142927-37-4 | [2] |
| Molecular Formula | C₉H₅N₃ | [2] |
| Molecular Weight | 155.16 g/mol | [2] |
| InChI Key | HVWXIFKFFMJTJB-UHFFFAOYSA-N | [2] |
| SMILES | N#Cc1cnc2cccnc2c1 | [2] |
Elucidation of the Molecular Structure
A definitive understanding of a molecule's structure requires a multi-faceted approach, combining spectroscopic analysis with theoretical modeling. While a single-crystal X-ray structure for the unsubstituted this compound is not publicly available, extensive data from derivatives and the parent heterocycle allow for a precise characterization.[1]
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on established principles and data from closely related structures, providing a reliable reference for sample characterization.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The asymmetry introduced by the nitrile group makes all five aromatic protons and nine carbons magnetically non-equivalent.
-
¹H NMR (Predicted, 400 MHz, CDCl₃): The protons are expected to appear in the aromatic region (δ 7.5-9.5 ppm). The protons on the pyridine ring bearing the nitrile group (H2, H4) will be the most deshielded due to the anisotropic and electron-withdrawing effects of the nitrile. Protons on the second pyridine ring (H6, H7, H8) will resonate at slightly higher fields.
-
δ ~9.4 ppm (s, 1H, H-2): Singlet, deshielded by adjacent N1 and the C3-nitrile.
-
δ ~9.2 ppm (s, 1H, H-4): Singlet, deshielded by adjacent N5 and the C3-nitrile.
-
δ ~9.0 ppm (dd, 1H, H-6): Doublet of doublets, ortho-coupled to H7.
-
δ ~8.5 ppm (dd, 1H, H-8): Doublet of doublets, ortho-coupled to H7.
-
δ ~7.8 ppm (dd, 1H, H-7): Doublet of doublets, coupled to both H6 and H8.
-
-
¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitrile. The chemical shifts for the parent 1,5-naphthyridine provide a baseline for these predictions.[3] The nitrile carbon itself is expected around 117 ppm, and the carbon to which it is attached (C3) will be significantly shifted downfield.
-
Quaternary Carbons: C3 (~115 ppm), C4a (~140 ppm), C8a (~145 ppm), CN (~117 ppm).
-
CH Carbons: C2 (~155 ppm), C4 (~153 ppm), C6 (~152 ppm), C7 (~125 ppm), C8 (~138 ppm).
-
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
~2230 cm⁻¹ (strong, sharp): This is a characteristic absorption for an aromatic nitrile (C≡N) stretching vibration.[4][5]
-
1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N stretching vibrations within the naphthyridine ring system.
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.
2.1.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak.
-
M⁺ at m/z = 155: Corresponding to the molecular weight of C₉H₅N₃.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z = 128) and subsequent fragmentation of the remaining bicyclic system.
Quantum Chemical Insights: Electronic Structure
Density Functional Theory (DFT) calculations performed on related naphthyridine systems provide valuable insights into the electronic landscape of this compound.[6][7]
2.2.1. Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: The HOMO is expected to be distributed across the entire π-system of the naphthyridine rings, representing the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is predicted to have significant density localized around the pyridine ring containing the electron-withdrawing nitrile group, particularly on carbons C2, C4, and C6. This indicates these are the most likely sites for nucleophilic attack.
-
Energy Gap: The HOMO-LUMO energy gap is a determinant of the molecule's kinetic stability and electronic excitation properties. The presence of the conjugated nitrile group is expected to lower the LUMO energy, resulting in a smaller energy gap compared to the unsubstituted 1,5-naphthyridine.
2.2.2. Molecular Electrostatic Potential (MEP) Map
The MEP map visualizes the electrostatic potential on the electron density surface, revealing regions of positive and negative potential.[1][8][9]
-
Negative Potential (Red/Yellow): The most negative regions are localized around the two nitrogen atoms (N1 and N5) due to their lone pairs of electrons. A significant negative potential is also associated with the nitrogen of the nitrile group. These areas are the primary sites for hydrogen bond acceptance and interaction with electrophiles or metal ions.
-
Positive Potential (Blue): The aromatic protons, particularly H2 and H4 adjacent to the nitrogen atoms and the nitrile group, will exhibit the most positive potential, making them potential sites for hydrogen bond donation or interaction with nucleophiles.
Caption: Logical flow of MEP interpretation.
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available 3-aminopyridine. The strategy involves the construction of a 4-hydroxy-1,5-naphthyridine-3-carbonitrile intermediate, followed by dehydroxylation.
Caption: Synthetic workflow overview.
Step 1: Synthesis of 4-Hydroxy-[1][11]naphthyridine-3-carbonitrile
This step is a modification of the classic Gould-Jacobs reaction, which is a robust method for constructing the 4-hydroxyquinoline (and by extension, naphthyridine) core.[8][9] The reaction proceeds via an initial condensation of 3-aminopyridine with a reactive malononitrile derivative, followed by a high-temperature intramolecular cyclization.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
-
Initial Condensation: Heat the mixture at 120-130 °C for 2-3 hours. The initial reaction is a Michael addition followed by the elimination of ethanol, forming an enamine intermediate. The use of a slight excess of the acrylate drives the reaction to completion.
-
Intramolecular Cyclization: Add Dowtherm A (a high-boiling eutectic mixture of diphenyl ether and biphenyl) to the reaction mixture to serve as a heat transfer medium. Heat the mixture to reflux (~250-260 °C) for 1-2 hours. The high temperature is necessary to overcome the activation energy for the 6-π electrocyclization onto the pyridine ring, followed by tautomerization to the aromatic naphthyridinol product.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with hexane or diethyl ether to further precipitate the product and facilitate filtration. Collect the solid by vacuum filtration, wash thoroughly with the solvent used for dilution to remove the Dowtherm A, and dry under vacuum. The resulting solid is 4-hydroxy-[1][10]naphthyridine-3-carbonitrile.[9]
Step 2: Dehydroxylation to this compound
The 4-hydroxy group on the naphthyridine ring behaves like a vinylogous amide and is not readily removed. A standard and effective method is a two-step conversion: chlorination followed by catalytic hydrogenolysis.
Protocol:
-
Chlorination: In a fume hood, suspend the 4-hydroxy-[1][10]naphthyridine-3-carbonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (around 110 °C) for 3-4 hours. The POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by chloride.
-
Removal of Excess POCl₃: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution carefully with a base (e.g., solid sodium carbonate or aqueous NaOH) until the pH is ~7-8. The product, 4-chloro-1,5-naphthyridine-3-carbonitrile, will precipitate.
-
Isolation of Chloro-intermediate: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.
-
Catalytic Hydrogenolysis: Dissolve the crude 4-chloro-1,5-naphthyridine-3-carbonitrile in a solvent such as ethanol or methanol. Add a base, such as triethylamine or sodium acetate (1.5-2.0 eq), to act as a scavenger for the HCl generated. Add a palladium on carbon catalyst (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.
-
Final Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
Conclusion
This compound is a molecule of significant academic and industrial interest. Its rigid, planar structure, combined with the electronic influence of the nitrile group and the hydrogen bonding capabilities of the ring nitrogens, provides a unique platform for the design of novel pharmaceuticals and functional materials. The synthetic routes are well-established, relying on fundamental reactions in heterocyclic chemistry, and a comprehensive understanding of its spectroscopic and electronic properties is essential for its effective application. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry of this important heterocyclic scaffold.
References
- Cerdeira, N.; et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Cerdeira, N.; et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.
- Kethireddy, S.; et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][11]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
- Gellibert, F.; et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506.
- Mohamed, N. G.; et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 197.
- Saeed, A.; et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Al-blewi, F. F.; et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
- Kovalska, V.; et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3396.
- El-Gohary, N. S., & Shaaban, M. R. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
- Lee, J.; et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 534-540.
- Zhang, J.; et al. (2015). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 127, 107-115.
- SpectraBase. 1,5-Naphthyridine.
- Aobchem. This compound.
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1,5-Naphthyridine-3-carbonitrile Scaffolds: Foundational Precursors and Core Assembly
Abstract
The 1,5-naphthyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential in medicinal chemistry.[1][2][3] This guide provides an in-depth technical exploration of the synthetic pathways to key starting materials required for the construction of 1,5-naphthyridine-3-carbonitriles. We will dissect the synthetic logic, moving from fundamental building blocks like substituted 3-aminopyridines to the assembly of highly functionalized 2-amino-3-cyanopyridine intermediates via multicomponent strategies. The document culminates in the discussion of classical ring-forming reactions, such as the Friedländer annulation, to construct the target bicyclic system. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights, detailed experimental protocols, and mechanistic visualizations to enable the successful synthesis of these valuable molecular architectures.
Strategic Overview: Retrosynthetic Analysis
To logically approach the synthesis of the 1,5-naphthyridine-3-carbonitrile core, a retrosynthetic analysis is paramount. The primary disconnection strategy involves the formation of the second pyridine ring. This identifies a substituted aminopyridine as the foundational building block. Specifically, the target molecule can be disconnected via a Friedländer-type condensation, revealing a 2-amino-3-formylpyridine and an active methylene nitrile as key precursors. The 2-amino-3-formylpyridine itself can be derived from simpler, more accessible pyridine starting materials.
Figure 1: Retrosynthetic analysis of the this compound core.
Synthesis of Foundational Precursors: Substituted 3-Aminopyridines
The 3-aminopyridine unit is the cornerstone for many 1,5-naphthyridine syntheses.[1] Its preparation is well-established, with several reliable methods available depending on the desired substitution pattern.
Hofmann Rearrangement of Nicotinamide
One of the most direct and classical methods for producing the parent 3-aminopyridine is the Hofmann rearrangement of nicotinamide.[4] This reaction involves treating the amide with an alkaline solution of sodium hypobromite.
Causality of Experimental Choice: The Hofmann rearrangement is an efficient method for converting a primary amide into a primary amine with one fewer carbon atom. The use of sodium hypobromite, generated in situ from bromine and sodium hydroxide, provides the necessary oxidizing agent to facilitate the rearrangement of the N-bromoamide intermediate. The reaction is typically heated to drive the rearrangement and subsequent hydrolysis to completion.
Representative Protocol: Synthesis of 3-Aminopyridine[4][5]
-
A solution of sodium hydroxide is prepared in water and cooled in an ice bath.
-
Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite.
-
Nicotinamide is then added to this solution.
-
The mixture is heated, typically to around 70 °C, to initiate the rearrangement.
-
After the reaction is complete, the solution is cooled and saturated with sodium chloride to reduce the solubility of the product.
-
The 3-aminopyridine is extracted from the aqueous solution using a suitable organic solvent, such as ether.
-
The organic extracts are dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or distillation.
Other established methods for synthesizing 3-aminopyridines include the reduction of 3-nitropyridines and the amination of 3-halopyridines.[5][6] The choice of method often depends on the commercial availability and cost of the starting materials and the desired scale of the reaction.
Advanced Intermediates: Multicomponent Synthesis of 2-Amino-3-cyanopyridines
For a more direct route to highly substituted naphthyridines, 2-amino-3-cyanopyridines serve as exceptionally useful and versatile intermediates.[7] Their synthesis is efficiently achieved through one-pot, multicomponent reactions, which offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.[7][8]
A common and powerful strategy involves the four-component condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[8][9][10] This approach allows for the rapid assembly of a diverse library of substituted pyridines.
Mechanism of the Four-Component Reaction
The reaction proceeds through a cascade of interconnected steps. The process is initiated by Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine or imine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization via elimination of hydrogen, affords the final 2-amino-3-cyanopyridine product.[10]
Figure 2: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.[10]
Data Summary: Synthesis of 2-Amino-3-cyanopyridine Derivatives
The versatility of this reaction is demonstrated by the range of substituents that can be incorporated, often with high yields, particularly under microwave irradiation which can significantly shorten reaction times.[7][11]
| Entry | Aldehyde (Ar) | Ketone (R) | Yield (%) | Reference |
| 1 | 4-Cl-C₆H₄ | 4-MeO-C₆H₄ | 83 | [7] |
| 2 | C₆H₅ | C₆H₅ | 92 | [7] |
| 3 | 4-MeO-C₆H₄ | C₆H₅ | 95 | [7] |
| 4 | 4-NO₂-C₆H₄ | C₆H₅ | 86 | [7] |
Experimental Protocol: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine[7]
-
To a dry 25 mL flask, add 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a reflux condenser.
-
Irradiate the mixture for 7-9 minutes at an appropriate power level.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Wash the solid residue with ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure product as colorless crystals.
Core Assembly: The Friedländer Annulation
The Friedländer synthesis is a powerful and widely used method for constructing quinoline and naphthyridine ring systems.[12][13] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an adjacent functional group (e.g., ketone, nitrile).[13]
To construct the this compound core, a 2-amino-3-formylpyridine is reacted with an active methylene nitrile, such as ethyl cyanoacetate or malononitrile.
Mechanism of the Friedländer Annulation
The reaction is believed to proceed via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-amino-3-formylpyridine. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon (a Thorpe-Ziegler type cyclization) or onto the ester carbonyl, followed by dehydration to yield the aromatic 1,5-naphthyridine ring system.[12]
Figure 3: Generalized mechanism of the Friedländer annulation for 1,5-naphthyridine synthesis.
Synthesis of the 2-Amino-3-formylpyridine Precursor
The key starting material for this annulation, 2-amino-3-formylpyridine, is a valuable building block in its own right.[14] It can be prepared through various synthetic routes, including the oxidation of 2-amino-3-methylpyridine or the reduction of 2-aminonicotinic acid derivatives. Its availability is crucial for the successful application of the Friedländer synthesis in this context.
Experimental Protocol: Synthesis of 4-Hydroxy-[7][15]naphthyridine-3-carbonitriles[16]
This protocol describes a general method for the final ring cyclization.
-
Condensation: A mixture of a substituted 3-aminopyridine (1 equivalent) and a cyanethoxy-acrylic acid ester derivative (e.g., diethyl ethoxymethylenemalonate, 1.1 equivalents) is heated. This forms the intermediate enamine.
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250 °C.
-
Work-up: The reaction mixture is allowed to cool, causing the product to precipitate. The solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to yield the 4-hydroxy-[7][15]naphthyridine-3-carbonitrile derivative.
-
Alternative Microwave Method: The condensation and cyclization can often be combined and accelerated using microwave irradiation, providing a more environmentally friendly approach.[16]
Conclusion
The synthesis of starting materials for 1,5-naphthyridine-3-carbonitriles is a well-developed field, offering multiple strategic pathways for researchers. The choice of strategy depends on the desired substitution pattern, scale, and available resources. Foundational approaches rely on the functionalization of simple 3-aminopyridines. More advanced and convergent syntheses utilize powerful multicomponent reactions to rapidly assemble complex 2-amino-3-cyanopyridine intermediates. The final assembly of the bicyclic core is reliably achieved through classical and robust methods like the Friedländer annulation. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to explore the rich therapeutic potential of the 1,5-naphthyridine scaffold.
References
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142.
- Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010).
- Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(15), 4992. [Link]
- The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Gul, H. I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
- A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society. [Link]
- 3-aminopyridine. (n.d.). Organic Syntheses. [Link]
- Butnariu, A. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237. [Link]
- Abarca, B., et al. (2020).
- Synthesis of 3-Aminopyridine. (n.d.).
- 3-Aminopyridine. (n.d.). Wikipedia. [Link]
- Butnariu, A. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
- Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub. [Link]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.).
- Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. (n.d.).
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[7][15]naphthyridine-3-carbonitriles.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. (n.d.).
- Thorpe reaction. (n.d.). Wikipedia. [Link]
- Friedländer synthesis. (n.d.). Wikipedia. [Link]
- Khalafy, J., & Ezzati, M. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(90), 48879-48884. [Link]
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]
- Patel, H. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
- Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry, 16(40), 12052-62. [Link]
- Preparation method of 2-amino-3-fluoropyridine. (2016).
- 2-Amino-3-formylpyridine. (n.d.). Oakwood Chemical. [Link]
- Paul, S., et al. (2002). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (9), 422-424. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Skraup-Doebner-von Miller Reaction: A Comprehensive Technical Guide to the Synthesis of 1,5-Naphthyridines
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. As a bioisostere of quinoline and isoquinoline, this nitrogen-containing scaffold is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors in oncology and as antimalarial compounds.[1] The Skraup-Doebner-von Miller reaction, a classic and robust method for quinoline synthesis, has been effectively adapted for the construction of the 1,5-naphthyridine ring system, offering a reliable pathway to this vital class of molecules.[1] This in-depth guide provides a comprehensive overview of the theoretical underpinnings and practical execution of this reaction for the synthesis of 1,5-naphthyridines, tailored for researchers, medicinal chemists, and drug development professionals.
Core Principles and Mechanism: A Symphony of Acid Catalysis and Oxidation
The Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines is a one-pot reaction that involves the condensation of a 3-aminopyridine with glycerol under strongly acidic conditions, typically in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through a cascade of well-defined steps:
-
In Situ Formation of Acrolein: The reaction commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This step is crucial and the primary reason for the often-vigorous nature of the reaction.
-
Michael Addition: The amino group of the 3-aminopyridine acts as a nucleophile and undergoes a Michael (conjugate) addition to the acrolein intermediate.
-
Cyclization and Dehydration: The resulting carbonyl compound undergoes an intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to form a dihydronaphthyridine intermediate.
-
Oxidation: The final step is the oxidation of the dihydronaphthyridine to the aromatic 1,5-naphthyridine product.[1]
The choice of the oxidizing agent is critical for the success of the reaction, with common examples including arsenic pentoxide, iodine, and sodium m-nitrobenzenesulfonate.[1][2]
Visualizing the Reaction Pathway
Caption: The reaction mechanism of the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines.
Experimental Protocols: From Theory to Practice
The successful execution of the Skraup-Doebner-von Miller reaction requires careful attention to detail, particularly concerning the control of the reaction temperature due to its highly exothermic nature.
Protocol 1: Synthesis of Unsubstituted 1,5-Naphthyridine
This protocol is a representative procedure for the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium m-nitrobenzenesulfonate (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator, optional but recommended)
-
Sodium hydroxide solution (for neutralization)
-
Chloroform or other suitable organic solvent (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.
-
Addition of Reagents: To the cooled and stirred mixture, slowly add anhydrous glycerol, followed by sodium m-nitrobenzenesulfonate and a catalytic amount of ferrous sulfate.
-
Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. Once the initial exotherm subsides, heat the mixture to a temperature of 140-150°C and maintain for 4-5 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice in a large beaker.
-
Neutralization: With efficient cooling and stirring, slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). The product may precipitate or separate as an oil.
-
Extraction: Extract the aqueous mixture multiple times with chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Safety Considerations: Taming a Vigorous Reaction
The Skraup-Doebner-von Miller reaction is notoriously exothermic and can become violent if not properly controlled.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.
-
Temperature Control: Careful and gradual heating is critical. The use of a heating mantle with a temperature controller is highly recommended. An ice bath should be readily available to manage any runaway exotherms.
-
Slow Addition of Reagents: Add reagents, particularly the sulfuric acid, slowly and in a controlled manner to dissipate the heat generated.
-
Use of a Moderator: The addition of ferrous sulfate is a common and effective practice to moderate the reaction rate, likely by acting as an oxygen carrier and extending the reaction over a longer period.[3]
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines.
Quantitative Data: A Comparative Analysis of Yields
The yield of the Skraup-Doebner-von Miller reaction is highly dependent on the nature of the substituents on the 3-aminopyridine starting material and the specific reaction conditions employed. The following table summarizes representative yields for the synthesis of various substituted 1,5-naphthyridines.
| 3-Aminopyridine Derivative | α,β-Unsaturated Component | Oxidizing/Catalytic Agent | Product | Yield (%) | Reference |
| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | 45-50 | [2] |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | Not specified | [2] |
| 6-Methoxy-3-aminopyridine | Acetaldehyde | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not specified | [2] |
| 3-Aminopyridine | Glycerol | Iodine | 1,5-Naphthyridine | Good | [2] |
| 3-Aminopyridine | Glycerol | NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ | 1,5-Naphthyridine | Not specified | [2] |
Troubleshooting and Byproduct Formation: Navigating the Challenges
A common challenge in the Skraup-Doebner-von Miller reaction is the formation of tarry byproducts due to the acid-catalyzed polymerization of acrolein.[4]
Strategies to Minimize Tar Formation:
-
Controlled Temperature: Maintaining the reaction temperature within the optimal range is crucial to prevent excessive polymerization.
-
Moderators: The use of ferrous sulfate helps to control the reaction rate and can reduce charring.[3]
-
Efficient Stirring: Good agitation ensures even heat distribution and minimizes localized overheating.
Potential Byproducts:
-
Isomeric Naphthyridines: With substituted 3-aminopyridines, there is a possibility of forming other naphthyridine isomers, although the 1,5-isomer is generally favored.
-
Incompletely Oxidized Products: If the oxidation step is not efficient, dihydronaphthyridine intermediates may be present in the crude product.
Modern Variations: Enhancing Efficiency and Sustainability
Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly approaches to the Skraup-Doebner-von Miller reaction, primarily for quinoline synthesis, which can be extrapolated to 1,5-naphthyridines.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the Skraup synthesis of quinolines.[5] This technique offers rapid and uniform heating, which can help to minimize byproduct formation. A typical microwave-assisted procedure involves heating the reaction mixture in a sealed vessel at a set temperature (e.g., 200°C) for a short duration (e.g., 10-15 minutes).[5]
Applications in Drug Discovery and Development
The 1,5-naphthyridine scaffold is a key component in a number of biologically active molecules. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a target of interest in oncology and fibrosis research.[6] The ability of the Skraup-Doebner-von Miller reaction to provide access to a diverse range of substituted 1,5-naphthyridines makes it a valuable tool in the synthesis of compound libraries for drug discovery campaigns.
Spectroscopic Characterization of the 1,5-Naphthyridine Core
Unambiguous characterization of the synthesized 1,5-naphthyridine derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
¹H NMR Spectroscopy:
The proton NMR spectrum of unsubstituted 1,5-naphthyridine in CDCl₃ typically shows the following key signals:
-
H-2 & H-6: A doublet of doublets around 8.99 ppm.
-
H-4 & H-8: A doublet of doublets around 8.41 ppm.
-
H-3 & H-7: A doublet of doublets around 7.64 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides further confirmation of the structure. For the parent 1,5-naphthyridine, characteristic chemical shifts are observed for the different carbon atoms in the bicyclic system.
Substituents on the 1,5-naphthyridine ring will cause predictable shifts in the NMR signals, aiding in the confirmation of the desired product's structure.
Conclusion: A Timeless Reaction for Modern Challenges
The Skraup-Doebner-von Miller reaction, despite its long history, remains a highly relevant and powerful method for the synthesis of the 1,5-naphthyridine scaffold. Its use of readily available starting materials and its ability to construct the core heterocyclic system in a single step make it an attractive strategy for both academic research and industrial drug development. A thorough understanding of the reaction mechanism, careful control of the experimental conditions, and an awareness of potential side reactions are paramount to its successful application. As the demand for novel heterocyclic compounds in medicine and materials science continues to grow, the strategic application of this classic reaction will undoubtedly continue to contribute to significant scientific advancements.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
- JohnWW. (2009, September 9). Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020).
- Paudler, W. W., & Kress, T. J. (2004). Product Class 8: Naphthyridines. In Science of Synthesis (Vol. 15, pp. 949-1009). Thieme.
- Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. A. (2005). 1,6- and 1,7-naphthyridines III. 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 43(10), 827-831.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
- RSC Publishing. (2012). Quinoline and Phenanthroline Preparation Starting From Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. RSC Advances, 2(24), 9049-9055. [Link]
- Wikipedia contributors. (2023, September 21). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023, September 21). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020).
- ResearchGate. (2020). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination in {Pd(en)Cl}2(μ‐1,5‐nphe)2 (Pd1) complex.
- MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-4506. [Link]
- Saggadi, H., Luart, D., Thiebault, N., Polaert, I., Estel, L., & Len, C. (2012). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC advances, 2(24), 9049-9055.
- ElectronicsAndBooks. (n.d.). 1,6- and 1,7-Naphthyridines III.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ferrous sulfate?
- ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Gellis, A., Kovacic, H., & Boufatah, N. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]
- Campbell, S. F., & Sneed, J. K. (1989). Ferrous sulfate reduces levodopa bioavailability: chelation as a possible mechanism. Clinical pharmacology and therapeutics, 45(3), 220-225. [Link]
- Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6463-6465.
- Saggadi, H., Luart, D., Thiebault, N., Polaert, I., Estel, L., & Len, C. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(46), 24131-24137.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668-1676. [Link]
- Campbell, N. R., Hasinoff, B. B., & Stalts, H. (1990). Ferrous sulfate reduces methyldopa absorption: methyldopa: iron complex formation as a likely mechanism. Clinical and investigative medicine. Medecine clinique et experimentale, 13(6), 329-332. [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitrile
Abstract
The 1,5-naphthyridine framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the Gould-Jacobs reaction, a powerful synthetic tool, specifically tailored for the preparation of 4-hydroxy-1,5-naphthyridine-3-carbonitrile. This key intermediate is of significant interest to researchers and drug development professionals for the synthesis of novel bioactive molecules. This document will delve into the mechanistic intricacies of the reaction, present detailed experimental protocols for both conventional and microwave-assisted synthesis, and offer insights into the rationale behind critical process parameters.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The fusion of two pyridine rings to form the 1,5-naphthyridine heterocyclic system creates a privileged scaffold in drug discovery. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Gould-Jacobs reaction, a classic and robust method for the synthesis of 4-hydroxyquinoline derivatives, has been effectively extended to the construction of the analogous 4-hydroxy-1,5-naphthyridine ring system.[1] This guide focuses on a specific and valuable derivative, 4-hydroxy-1,5-naphthyridine-3-carbonitrile, a versatile building block for further chemical exploration.
The Gould-Jacobs Reaction: A Mechanistic Perspective
The Gould-Jacobs reaction is a multi-step process that typically involves the condensation of an aromatic amine with a substituted malonic ester, followed by a high-temperature intramolecular cyclization.[1][2] In the synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitrile, the reaction proceeds through two key stages:
-
Condensation: The initial step is a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of an ethyl (ethoxymethylene)cyanoacetate derivative. This is followed by the elimination of ethanol to form a stable vinylogous amide intermediate, ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate.[1]
-
Thermal Cyclization: The crucial ring-closing step requires significant thermal energy to induce a 6-electron electrocyclization.[2] This intramolecular reaction forms the dihydronaphthyridine ring system, which then tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridine-3-carbonitrile. The high activation energy for this step necessitates the use of high-boiling point solvents or microwave irradiation.[1]
Figure 1: Generalized workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitrile.
Experimental Protocols
Two primary methodologies are presented for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitrile: a traditional thermal approach and a modern microwave-assisted protocol. The choice between these methods will depend on the available equipment and desired reaction scale.
Reactants and Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | Major suppliers | Reagent grade, use as received. |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | Major suppliers | Reagent grade, moisture sensitive. |
| Dowtherm A | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | Major suppliers | High-boiling heat transfer fluid.[3][4][5] |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Major suppliers | For recrystallization. |
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling, inert solvent to achieve the necessary temperature for the cyclization step. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is the solvent of choice due to its high thermal stability (up to 400°C) and appropriate boiling point (257°C).[3][4][5]
Step 1: Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
Dissolve the crude intermediate from Step 1 in Dowtherm A (approximately 5-10 mL per gram of intermediate) in a high-temperature reaction flask equipped with a reflux condenser and a thermometer.
-
Heat the solution to a vigorous reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 4-hydroxy-1,5-naphthyridine-3-carbonitrile, should precipitate from the solution.
-
Add a non-polar solvent such as hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling Dowtherm A, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers significant advantages, including dramatically reduced reaction times, often with improved yields and cleaner reaction profiles.[6][7] This is due to efficient and uniform heating of the reaction mixture.
Step 1: Reaction Setup
-
In a dedicated microwave synthesis vial equipped with a magnetic stir bar, combine 3-aminopyridine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.2 eq). An excess of the cyanoacetate can serve as both a reagent and a solvent.
-
Seal the vial and place it in the microwave reactor.
Step 2: Microwave Irradiation
-
Heat the reaction mixture to a temperature of 200-250°C and hold for a period of 10-30 minutes. Optimal conditions may need to be determined empirically.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
Step 3: Isolation and Purification
-
Filter the solid product and wash it with a suitable solvent such as cold acetonitrile or ethanol.
-
Dry the purified 4-hydroxy-1,5-naphthyridine-3-carbonitrile under vacuum.
Figure 2: Comparative experimental workflows for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitrile.
Product Characterization
The identity and purity of the synthesized 4-hydroxy-1,5-naphthyridine-3-carbonitrile should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthyridine ring and the hydroxyl proton. Expected signals around 8.30 (d), 7.59 (t), and 4.61 (s, OH) ppm.[1] |
| ¹³C NMR | Resonances for the carbon atoms of the naphthyridine core and the nitrile group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2220 cm⁻¹), and C=C/C=N stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₅N₃O, MW: 171.16 g/mol ). An (M+1) peak at m/z 172.3 is expected.[1] |
Causality and Optimization of Experimental Parameters
-
Choice of Solvent: The high boiling point of Dowtherm A is critical for the conventional synthesis as the cyclization step is a thermally demanding pericyclic reaction.[8] Its chemical inertness prevents side reactions.
-
Temperature Control: Insufficient temperature will lead to incomplete cyclization, while excessively high temperatures or prolonged reaction times can cause decomposition of the product.[7]
-
Microwave Parameters: In the microwave-assisted method, temperature, pressure, and irradiation time are key parameters. Optimization of these can lead to significant improvements in yield and purity.[6]
-
Purity of Reactants: The use of pure 3-aminopyridine and dry ethyl (ethoxymethylene)cyanoacetate is essential to avoid side reactions and ensure a high yield of the desired product.
Safety Considerations
-
High Temperatures: Both synthetic protocols involve high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn. The reactions should be conducted in a well-ventilated fume hood.
-
Dowtherm A: This heat transfer fluid can cause skin and eye irritation.[3] Avoid inhalation of vapors. Refer to the Safety Data Sheet (SDS) for detailed handling instructions.[3][4][5]
-
Microwave Reactor: Use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
Conclusion
The Gould-Jacobs reaction provides an efficient and versatile route to 4-hydroxy-1,5-naphthyridine-3-carbonitrile, a valuable intermediate for the synthesis of novel compounds in drug discovery and materials science. This guide has detailed both conventional and microwave-assisted protocols, offering researchers the flexibility to choose the most suitable method for their laboratory setup. By understanding the underlying mechanism and the critical experimental parameters, scientists can effectively utilize this reaction to access this important class of heterocyclic compounds.
References
- Dowtherm A SDS | Loikits Distribution. (n.d.).
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles.
- MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. (n.d.). Pharmacophore.
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- DOWTHERM A - Heat Transfer Fluid. (n.d.).
- Al-Zoubi, R. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.).
- DOWTHERM A Heat Transfer Fluid - Preprints.org. (n.d.).
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2020). Molecules, 25(21), 5035.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.).
- DOWTHERM A - Thermal Fluids Hub. (n.d.).
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. (2007). Archiv der Pharmazie, 340(10), 534-539.
- Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (2016).
- Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (2015).
- Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction?. (2017).
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. (2020). ACS Infectious Diseases, 6(9), 2464-2476.
- 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (n.d.).
- Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. (2011). Arkivoc, 2011(2), 283-296.
- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2020). Molecules, 25(21), 5035.
- Microwave-assisted organic synthesis is routinely used by Enamine chemists. (2016). YouTube.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3252.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2013). Asian Journal of Chemistry, 25(18), 10331-10334.
- Preparation of 2-chloro-3-aminopyridine. (1974).
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances, 13(32), 22359-22391.
- Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). (2012). Phytochemical Analysis, 23(5), 441-453.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (n.d.).
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2020). Scientific Reports, 10(1), 16183.
- 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. loikitsdistribution.com [loikitsdistribution.com]
- 4. rodun-int.com [rodun-int.com]
- 5. preprints.org [preprints.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Spectroscopic Characterization of 1,5-Naphthyridine-3-carbonitrile: An In-Depth Technical Guide
Foreword for the Researcher
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is the bedrock upon which all subsequent research is built. The naphthyridine scaffold, a privileged bicyclic heteroaromatic system, continues to yield derivatives of significant interest. This guide focuses on a specific derivative, 1,5-Naphthyridine-3-carbonitrile (CAS No. 1142927-37-4), a molecule with potential applications stemming from its unique electronic and structural properties.
Molecular Structure and Foundational Properties
This compound is a planar, aromatic system comprising two fused pyridine rings, with a nitrile group at the 3-position. This substitution pattern significantly influences the electronic distribution and, consequently, the spectroscopic behavior of the molecule.
| Property | Value | Source |
| CAS Number | 1142927-37-4 | [1] |
| Molecular Formula | C₉H₅N₃ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| Structure | N#Cc1cnc2cccnc2c1 (SMILES) | [1] |
The presence of two nitrogen atoms within the bicyclic system, particularly the pyridine-like nitrogen at position 5, and the electron-withdrawing nature of the nitrile group (-C≡N) are the dominant factors governing the chemical shifts and vibrational frequencies discussed in the subsequent sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic region. The chemical shifts are heavily influenced by the deshielding effects of the aromatic rings and the nitrogen atoms. Protons on the pyridine ring containing the nitrile group will be shifted further downfield. Based on data from related 1,5-naphthyridine derivatives, the following assignments are predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.[2][3]
| Predicted Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~9.2 - 9.4 | Singlet (s) | - | Adjacent to a pyridine nitrogen and the electron-withdrawing nitrile group, resulting in strong deshielding. |
| H-4 | ~8.8 - 9.0 | Doublet (d) | J ≈ 4-5 Hz | Deshielded by the adjacent nitrogen (N-5) and ortho to the nitrile group. Coupled to H-8. |
| H-6 | ~9.0 - 9.2 | Doublet (d) | J ≈ 8-9 Hz | Alpha to a pyridine nitrogen (N-5), leading to significant deshielding. Coupled to H-7. |
| H-7 | ~7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8-9 Hz, 4-5 Hz | Influenced by both adjacent protons (H-6 and H-8). |
| H-8 | ~8.4 - 8.6 | Doublet (d) | J ≈ 4-5 Hz | Ortho to a pyridine nitrogen (N-1). Coupled to H-7. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. Nine signals are expected, two of which will be quaternary carbons. The nitrile carbon and the carbons adjacent to the nitrogen atoms will be the most deshielded.
| Predicted Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~152 - 155 | Directly bonded to nitrogen and adjacent to the nitrile-bearing carbon. |
| C-3 | ~110 - 115 | Quaternary carbon attached to the electron-withdrawing nitrile group. |
| C-4 | ~138 - 142 | Deshielded by the adjacent nitrogen (N-5). |
| C-4a | ~148 - 152 | Quaternary carbon at the ring junction, adjacent to N-5. |
| C-6 | ~150 - 154 | Alpha to a pyridine nitrogen (N-5). |
| C-7 | ~122 - 126 | Standard aromatic carbon. |
| C-8 | ~135 - 139 | Influenced by the adjacent N-1. |
| C-8a | ~145 - 149 | Quaternary carbon at the ring junction, adjacent to N-1. |
| -C≡N | ~116 - 119 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: NMR Spectroscopy
This protocol provides a robust methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg for ¹H, 15-25 mg for ¹³C)
-
Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Typical parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C; CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by several key absorptions. Data from various naphthyridine-carbonitrile derivatives provide a strong basis for these predictions.[4][5]
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Typical for sp² C-H bonds in aromatic systems. |
| 2230 - 2215 | C≡N Stretch | Nitrile | A sharp, strong absorption characteristic of a conjugated nitrile group. This is a key diagnostic peak. |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Strong to medium intensity bands from the naphthyridine core. |
| 1550 - 1450 | C=N Stretch | Aromatic Ring | Vibrations from the C=N bonds within the fused pyridine rings. |
| 900 - 675 | C-H Bend | Aromatic C-H (out-of-plane) | Bending vibrations that can be diagnostic of the substitution pattern. |
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.
Objective: To identify the key functional groups via their vibrational frequencies.
Materials:
-
This compound (1-2 mg)
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.
Predicted Mass Spectrum
For this compound (C₉H₅N₃), the following is expected in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).
| Ion | Predicted m/z (Monoisotopic) | Description |
| [M+H]⁺ | 156.0556 | The protonated molecular ion. This is expected to be the base peak in ESI-MS. |
| [M+Na]⁺ | 178.0376 | The sodium adduct, often observed in ESI. |
| [M]⁺˙ | 155.0483 | The molecular ion radical, which would be the primary ion observed in Electron Impact (EI) ionization. |
Expected Fragmentation: Under higher energy conditions (like EI or CID), fragmentation would likely involve the loss of HCN (27 Da) from the nitrile group or cleavage of the bicyclic ring system.
Experimental Protocol: Mass Spectrometry (ESI)
Objective: To confirm the molecular weight and obtain the accurate mass of the compound.
Materials:
-
This compound (~0.1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Mass Spectrometer with an ESI source (e.g., TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the chosen solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization. Positive ion mode is standard for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the accurate mass measurement to confirm the molecular formula.
Caption: General workflow for High-Resolution Mass Spectrometry analysis.
Conclusion and Best Practices
The structural characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While publicly available experimental data is scarce, the predictive analysis provided herein, based on established chemical principles and data from analogous structures, offers a robust framework for researchers. The provided protocols are designed to be universally applicable and will empower scientists to generate high-quality, publishable data. It is a fundamental tenet of scientific integrity that predicted data must be confirmed experimentally. We strongly encourage researchers utilizing this compound to perform these analyses to contribute to the collective body of scientific knowledge.
References
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances. [Link]
- Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules, 27(11), 3422. [Link]
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[4][5]naphthyridine-3-carbonitriles.
Sources
- 1. This compound AldrichCPR 1142927-37-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Mastering the Solid State: A Technical Guide to the X-ray Crystallography of 1,5-Naphthyridine-3-carbonitrile Analogues
Foreword: From Molecule to Map — The Crystallographic Imperative in Drug Discovery
In the landscape of modern drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including potent antibacterial and kinase inhibitory effects. The addition of a carbonitrile group at the 3-position often enhances these properties, making 1,5-naphthyridine-3-carbonitrile analogues a focal point for medicinal chemists. However, to truly understand and rationally design these molecules, we must visualize their three-dimensional architecture. X-ray crystallography is the definitive technique that allows us to bridge the gap between a two-dimensional chemical drawing and the intricate reality of molecular conformation, intermolecular interactions, and crystal packing. This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven approach to the single-crystal X-ray analysis of this important class of compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and reproducible crystallographic workflow.
Part 1: The Art and Science of Crystal Growth for 1,5-Naphthyridine Analogues
The journey to a high-resolution crystal structure begins with the most critical and often challenging step: growing a single crystal of suitable size and quality. For planar, aromatic N-heterocycles like this compound analogues, success hinges on a careful interplay of solubility, supersaturation, and nucleation.
Foundational Principles: Solubility and Supersaturation
The ideal solvent or solvent system is one in which the compound is moderately soluble. High solubility often leads to rapid precipitation, yielding a shower of microcrystals, while very low solubility can make it difficult to achieve the necessary supersaturation for nucleation. A systematic solubility screen is the first and most crucial step.
Expert Insight: The planar and relatively rigid nature of the 1,5-naphthyridine core can lead to strong π-π stacking interactions, which may result in low solubility in common non-polar solvents but also provides a driving force for ordered crystal packing. The nitrile group adds polarity, which can be exploited.
Core Crystallization Methodologies: A Practical Overview
There is no universal method for crystallization. Therefore, a parallel screening approach using multiple techniques is highly recommended. For this compound analogues, the following methods have proven effective:
-
Slow Evaporation: This is the simplest technique. A near-saturated solution of the compound is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This method offers finer control over the rate of supersaturation. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): In this technique, a solution of the compound is carefully layered with a miscible anti-solvent of a different density in a narrow tube. Crystallization occurs at the interface where the two liquids slowly mix.
Table 1: Common Solvents and Anti-solvents for Crystallization of N-Heterocycles
| Good Solvents (for dissolution) | Anti-solvents (for precipitation) |
| Dichloromethane (DCM) | Hexanes, Pentane, Diethyl Ether |
| Chloroform | Heptane, Cyclohexane |
| Methanol (MeOH) | Water, Diethyl Ether |
| Ethanol | Water, Hexanes |
| Acetone | Water, Heptane |
| Acetonitrile | Diethyl Ether, Toluene |
| Dimethylformamide (DMF) | Water, Ethanol |
| Dimethyl Sulfoxide (DMSO) | Water, Acetone, Ethanol |
Step-by-Step Protocol: Vapor Diffusion Crystallization
This protocol is a robust starting point for this compound analogues.
-
Preparation of the Compound Solution:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., Dichloromethane).
-
Ensure complete dissolution. If necessary, gently warm the solution.
-
Filter the solution through a 0.22 µm syringe filter into a clean, small vial (e.g., a 1-dram vial).
-
-
Setting up the Crystallization Chamber:
-
In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" (e.g., Hexanes).
-
Carefully place the small vial containing the compound solution inside the larger vial. Ensure the inner vial is stable and upright.
-
Seal the outer vial tightly with a cap.
-
-
Incubation and Observation:
-
Place the sealed chamber in a vibration-free environment at a constant temperature (room temperature is a good starting point).
-
Monitor the setup periodically without disturbing it. Crystal growth can take anywhere from a few days to several weeks.
-
Diagram 1: Vapor Diffusion Crystallization Workflow
Caption: Workflow for vapor diffusion crystallization.
Troubleshooting Common Crystallization Problems
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate/Oil | Supersaturation is too high; diffusion is too rapid. | Decrease the initial concentration; slow down the diffusion rate by lowering the temperature; use a less volatile anti-solvent. |
| Many Small Crystals | Nucleation rate is too high. | Decrease concentration; use a cleaner vial to reduce nucleation sites; slow down the crystallization process. |
| No Crystals Form | Solution is not reaching supersaturation. | Increase the initial concentration; use a more volatile anti-solvent; try a different solvent system. |
| Poor Crystal Quality | Rapid growth; presence of impurities. | Further purify the compound; slow down the crystallization process (e.g., lower temperature); try a different solvent system. |
Part 2: Case Study — Structure of a 1,5-Naphthyridine Analogue in Complex with ALK5 Kinase
To illustrate the crystallographic process in a real-world drug discovery context, we will examine the structure of a potent 1,5-naphthyridine inhibitor bound to the transforming growth factor-beta type I receptor (ALK5). The details are derived from the seminal work by Gellibert et al. and the corresponding Protein Data Bank entry 1VJY.[1][2]
Background and Significance
The inhibitor, a 1,5-naphthyridine aminothiazole derivative, potently inhibits the ALK5 kinase, a key player in cell proliferation and differentiation.[1] The crystal structure was instrumental in confirming the binding mode and guiding further optimization of the inhibitor series.
Crystallization: Co-crystallization Approach
The structure was obtained through co-crystallization, where the purified ALK5 protein was mixed with the inhibitor prior to setting up crystallization trials.
-
Protein: Human ALK5 kinase domain.
-
Inhibitor: A 1,5-naphthyridine aminothiazole derivative.
-
Method: While the specific crystallization conditions are detailed in the full publication, a typical approach for kinase co-crystallization involves mixing the protein and a slight molar excess of the inhibitor, incubating to allow complex formation, and then screening against a wide range of crystallization conditions using vapor diffusion (hanging or sitting drop).
Expert Insight: Co-crystallization is often preferred over soaking for initial complex structures, as it can induce a specific conformation of the protein that is more amenable to crystallization. The presence of the ligand can stabilize the protein and provide additional crystal packing contacts.
Data Collection and Processing
-
Data Collection: X-ray diffraction data were collected from a single crystal of the ALK5-inhibitor complex, likely at a synchrotron source to obtain high-resolution data. Crystals are typically cryo-cooled in liquid nitrogen to minimize radiation damage during data collection.
-
Data Processing: The raw diffraction images were processed to integrate the reflection intensities, which were then scaled and merged to produce a final dataset.
Table 2: Representative Crystallographic Data Collection and Refinement Statistics (PDB ID: 1VJY) [1]
| Parameter | Value |
| Data Collection | |
| PDB ID | 1VJY |
| Resolution (Å) | 2.00 |
| Space group | P2₁2₁2₁ |
| Unit cell (a, b, c in Å) | 48.9, 70.8, 91.5 |
| Refinement | |
| R-work / R-free | 0.223 / 0.275 |
| No. of non-hydrogen atoms | 2542 |
| RMSD bond lengths (Å) | 0.012 |
| RMSD bond angles (°) | 1.3 |
Structure Solution and Refinement
The structure was solved using molecular replacement, where the known structure of a similar kinase was used as a search model to determine the initial phases. The inhibitor and water molecules were then built into the electron density maps, and the entire structure was refined to best fit the experimental data. The final refined structure reveals key interactions between the 1,5-naphthyridine core and the hinge region of the kinase, validating the design hypothesis.
Part 3: From Diffraction Pattern to Molecular Structure: A Step-by-Step Guide
Once a suitable crystal is obtained, the next phase involves X-ray diffraction data collection and the computational process of structure determination.
Data Collection: Illuminating the Crystal
A single crystal is mounted on a goniometer and exposed to a finely focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded on a detector. A full dataset is collected by rotating the crystal and recording diffraction images at different orientations.
Diagram 2: X-ray Crystallography Workflow
Caption: From crystal to final structure.
Data Processing and Structure Solution
The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and space group of the crystal. The structure is then "solved" by determining the initial phases of the structure factors. For small molecules like this compound analogues, this is typically achieved using direct methods.
Structure Refinement: Honing the Model
Structure refinement is an iterative process of adjusting the atomic positions, displacement parameters (which model thermal motion), and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is typically done using software packages like SHELXL or Olex2.[3][4][5]
Step-by-Step Refinement Protocol (Conceptual, using SHELXL/Olex2 principles):
-
Initial Model: The output from the structure solution program provides an initial model of the molecule's atoms.
-
Isotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically, meaning their thermal motion is modeled as a sphere. This allows for large-scale corrections to the atomic positions.
-
Anisotropic Refinement: Once the model has converged, atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This provides a more accurate representation of the electron density.
-
Expert Insight: For flat aromatic systems like 1,5-naphthyridines, anisotropic refinement is crucial. Non-positive definite (NPD) ellipsoids can indicate an incorrect atom type assignment or disorder.
-
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions using geometric constraints (e.g., AFIX instructions in SHELXL) and refined using a "riding model".
-
Final Refinement Cycles: The model is refined for several more cycles until convergence is reached, indicated by a stable R-factor and minimal shifts in atomic parameters.
-
Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability. Key metrics include the R-factor, goodness-of-fit (GooF), and the residual electron density map.
Conclusion: The Power of a Picture
The successful X-ray crystallographic analysis of this compound analogues provides invaluable insights that are unattainable through other analytical techniques. It confirms the molecular connectivity and stereochemistry, reveals the preferred conformation in the solid state, and elucidates the intricate network of intermolecular interactions that govern crystal packing. For the drug development professional, this "picture" is worth more than a thousand words; it is a roadmap for rational drug design, a guide for understanding structure-activity relationships, and a critical component of intellectual property protection. By combining a systematic approach to crystallization with a robust understanding of the principles of data collection and refinement, researchers can confidently unlock the structural secrets held within these potent molecules.
References
- Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281–1284. [Link]
- Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link]
- Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
- RCSB Protein Data Bank. (2004). PDB ID: 1VJY - Crystal Structure of a Naphthyridine Inhibitor of Human TGF-beta Type I Receptor. [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
Sources
A Theoretical and Computational Guide to the 1,5-Naphthyridine Scaffold: From Electronic Structure to In Silico Drug Design
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the 1,5-naphthyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental electronic properties of the 1,5-naphthyridine core and explores its application in modern drug discovery through advanced computational techniques. The narrative emphasizes the rationale behind methodological choices, offering field-proven insights to bridge theoretical concepts with practical applications.
The 1,5-Naphthyridine Core: A Privileged Scaffold
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antibacterial, and antiparasitic properties.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for molecular interactions, making it an attractive scaffold for the design of targeted therapeutics. The great interest in 1,5-naphthyridines is evidenced by the hundreds of papers and patents published since the year 2000.[1]
Theoretical studies are indispensable for understanding the intrinsic properties of this scaffold and for rationally designing novel derivatives with enhanced potency and selectivity. This guide will explore the key computational methods used to investigate the 1,5-naphthyridine core, from its fundamental electronic structure to its behavior in complex biological systems.
Unveiling the Core: Electronic Structure and Reactivity
A foundational understanding of the electronic landscape of the 1,5-naphthyridine scaffold is critical for predicting its reactivity and interaction patterns. Computational quantum mechanics, particularly Density Functional Theory (DFT), is the workhorse for these investigations.
Aromaticity and Electron Delocalization
The aromaticity of the 1,5-naphthyridine ring system has been a subject of theoretical investigation. Magnetic criteria, such as Nucleus-Independent Chemical Shifts (NICS), are powerful tools for quantifying aromaticity. NICS calculations, often performed at the BLYP/6-31G(d) level of theory, measure the magnetic shielding at the center of a ring system; a negative NICS value is indicative of aromatic character.[1][3] Studies comparing various diazanaphthalenes have shown that the position of the nitrogen atoms significantly influences aromaticity.[1] For 1,5-naphthyridine, the aromaticity is well-established, contributing to its stability and planarity, which are crucial features for its role as a pharmacophore. A comparative study of azanaphthalenes indicated that 1,5-diazanaphthalene (1,5-naphthyridine) is more aromatic than naphthalene and several other isomers, following a trend where aromaticity increases in the order: 1,4-DAN < 1,2-DAN < 1-AN < naphthalene < 1,6-DAN < 1,5-DAN < 1,8-DAN < 1,7-DAN.[2]
Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (MEP)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule.[5]
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.[4] For 1,5-naphthyridine, the nitrogen atoms create regions of negative electrostatic potential (electron-rich, colored red in MEP maps), making them susceptible to electrophilic attack and key points for hydrogen bonding.[4][6] Conversely, regions of positive potential (electron-poor, colored blue) indicate sites prone to nucleophilic attack.
Caption: Relationship between the 1,5-naphthyridine core and its predicted properties via theoretical descriptors.
Predicting Reaction Mechanisms
DFT calculations are instrumental in elucidating reaction mechanisms, such as the synthesis of 1,5-naphthyridine derivatives through cycloaddition reactions. For instance, combined experimental and computational studies on the aza-Diels-Alder (Povarov) reaction to form tetrahydro-1,5-naphthyridines suggest a stepwise [4+2]-cycloaddition mechanism.[1] These studies can predict whether a reaction proceeds through endo or exo transition states, thereby explaining the observed regio- and stereoselectivity.[1] Similarly, computational investigations have been used to understand nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing the 1,5-naphthyridine scaffold.[7][8]
Application in Drug Discovery: A Computational Workflow
Theoretical studies play a pivotal role in the modern drug discovery pipeline, enabling the rational design and optimization of 1,5-naphthyridine-based inhibitors. The following sections outline a typical computational workflow.
Caption: A typical computational workflow for the design of 1,5-naphthyridine-based inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a ligand-based drug design approach that correlates the physicochemical properties (descriptors) of a series of compounds with their biological activities.[9] This method is particularly useful when the three-dimensional structure of the target protein is unknown.
Methodological Insight: The success of a QSAR model hinges on the careful selection of molecular descriptors and a robust validation process.[10] Descriptors can be categorized as electronic, steric, hydrophobic, and topological. For 1,5-naphthyridine derivatives, electronic parameters such as atomic charges are often important.[11]
Experimental Protocol: 2D-QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of 1,5-naphthyridine derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values).
-
Ensure the data is consistent and covers a significant range of activity (ideally several orders of magnitude).[9]
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.
-
-
Descriptor Calculation:
-
Generate 2D and 3D structures for all compounds in the dataset.
-
Use software like PaDEL-Descriptor to calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic).[12]
-
-
Feature Selection:
-
Employ feature selection algorithms (e.g., genetic algorithms, stepwise regression) to identify a subset of descriptors that are most relevant to the biological activity, avoiding overfitting.[13]
-
-
Model Generation:
-
Use statistical methods like Multiple Linear Regression (MLR) to build the QSAR equation linking the selected descriptors to the biological activity.[12]
-
-
Model Validation:
-
Internal Validation: Use methods like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the model's predictive power (r²_pred). A robust model should have a q² > 0.5 and a high r²_pred.[9]
-
| QSAR Statistical Parameter | Acceptable Value | Description |
| r² (Coefficient of Determination) | > 0.6 | Measures the goodness-of-fit of the model for the training set. |
| q² (Cross-validated r²) | > 0.5 | Indicates the internal predictive ability of the model. |
| r²_pred (External Validation r²) | > 0.6 | Measures the predictive power of the model on an external test set. |
Table 1: Key statistical parameters for QSAR model validation.
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[14] It can be generated based on a set of active ligands or from a protein-ligand complex structure.[15] For 1,5-naphthyridine inhibitors, key pharmacophoric features often include hydrogen bond acceptors (the naphthyridine nitrogens), hydrogen bond donors, and hydrophobic/aromatic regions. These models are then used as 3D queries to screen large compound libraries for novel scaffolds.[14]
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[12] This technique is crucial for understanding the binding mode of 1,5-naphthyridine inhibitors at the atomic level and for prioritizing compounds from virtual screening.
Causality in Docking: The choice of docking software (e.g., AutoDock Vina, GOLD, Glide) and the preparation of the protein and ligand are critical. For 1,5-naphthyridine derivatives, it is essential to correctly assign protonation states and partial charges, as the nitrogen atoms are key interaction points. The docking results, including the binding energy and interactions with key amino acid residues, provide insights into the structure-activity relationship. For example, the X-ray crystal structure of a 1,5-naphthyridine derivative in complex with the TGF-β type I receptor (ALK5) confirmed the binding mode that had been previously proposed by docking studies.[16]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools (ADT): remove water molecules, add polar hydrogens, and assign partial charges (e.g., Kollman charges).[17][18]
-
Generate a 3D structure of the 1,5-naphthyridine ligand and optimize its geometry.
-
In ADT, define the rotatable bonds in the ligand and save both protein and ligand in the required PDBQT format.[17]
-
-
Grid Box Generation:
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared protein and ligand PDBQT files and a configuration file specifying the grid box parameters.[20]
-
Vina will perform a conformational search and score the resulting poses based on its scoring function.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.[17]
-
Visualize the protein-ligand complex in software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, π-π stacking) between the 1,5-naphthyridine inhibitor and the protein's active site residues.[19]
-
| Inhibitor Class | Target | Binding Affinity (Docking Score) | Key Interactions |
| Aminothiazole derivative | TGF-β type I receptor (ALK5) | IC₅₀ = 6 nM (experimental) | Hydrogen bonds, hydrophobic interactions |
| Pyrazole derivative | TGF-β type I receptor (ALK5) | IC₅₀ = 4 nM (experimental) | Confirmed via X-ray crystallography |
Table 2: Examples of potent 1,5-naphthyridine inhibitors and their interactions.[16]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and the conformational changes that occur over time.[21] Starting from a docked pose, an MD simulation can validate the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy.
Methodological Insight: A typical MD simulation for a protein-ligand complex involves several steps: system setup (solvation in a water box with ions), energy minimization, equilibration (heating and pressurizing the system to physiological conditions), and a production run (the main simulation phase).[22] Analysis of the MD trajectory can reveal the persistence of key interactions, the flexibility of different parts of the protein and ligand, and the role of water molecules in the binding site.[21]
Advanced Theoretical Applications
Predicting Photophysical Properties with TD-DFT
The unique electronic structure of the 1,5-naphthyridine scaffold also makes it interesting for applications in materials science, such as in organic light-emitting diodes (OLEDs). Time-Dependent DFT (TD-DFT) is the primary computational tool for predicting the photophysical properties of these molecules, including their absorption and emission spectra.[23][24]
Causality in TD-DFT: The choice of functional is crucial for accurate predictions. For organic dyes, hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP are often employed.[23][25] Calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π→π*). These theoretical predictions can guide the synthesis of new 1,5-naphthyridine derivatives with tailored optical properties.
| Method | Property | Typical Functional/Basis Set | Application |
| DFT | Electronic Structure (HOMO/LUMO, MEP) | B3LYP/6-311G(d,p) | Reactivity, Interaction Prediction |
| TD-DFT | Absorption/Emission Spectra | CAM-B3LYP/6-31G(d,p) | Photophysical Properties |
Table 3: Common DFT methods and their applications for 1,5-naphthyridine studies.
Coordination Chemistry
The nitrogen atoms of the 1,5-naphthyridine scaffold make it an excellent ligand for coordinating with metal ions.[26] Theoretical studies, often using DFT, can predict the geometry of the resulting metal complexes and analyze the nature of the metal-ligand bonding.[1] These computational insights are valuable for designing novel catalysts and materials with specific electronic or magnetic properties.
Conclusion and Future Outlook
Theoretical and computational studies are indispensable tools for unlocking the full potential of the 1,5-naphthyridine scaffold. From elucidating its fundamental electronic properties to guiding the design of potent and selective drug candidates, in silico methods provide unparalleled insights that accelerate research and development. As computational power increases and theoretical methods become more sophisticated, we can expect even more accurate predictions of biological activity, ADMET properties, and reaction outcomes. The continued synergy between computational chemistry and experimental validation will undoubtedly lead to the discovery of novel 1,5-naphthyridine derivatives with significant therapeutic and technological impact.
References
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Al-Omair, M. A., & El-Gazzar, A. B. A. (2025). MP2, DFT and DFT-D study of the dimers of diazanaphthalenes: A comparative study of their structures, stabilisation and binding energies.
- ResearchGate. (n.d.). Flowchart for the computational drug design used in this study.
- Kandeel, M., & Al-Taweel, A. M. (2017). Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. PubMed Central. [Link]
- ResearchGate. (n.d.). Calculated absorption spectra for compounds at the TD-DFT/CAMB3LYP method, 6-31G(d,p).
- Zahed, M., et al. (2025). High-throughput inhibitor screening and molecular dynamics simulation studies against Human JAK2. Tropical Journal of Pharmaceutical Research, 24(5), 601. [Link]
- ResearchGate. (n.d.). Workflow for open source computer-aided drug design.
- ResearchGate. (n.d.). Flowchart of drug design process.
- ResearchGate. (n.d.). Aromaticity evaluations. a NICS(1)zz (nucleus-independent chemical...
- Salo-Ahen, O. M. H., et al. (2016). Computational Methods Applied to Rational Drug Design. PubMed Central. [Link]
- Li, H., et al. (2011). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PubMed Central. [Link]
- Onwuka, C. J., et al. (2021).
- ResearchGate. (n.d.). Electrostatic potential map for Frontier Molecular Orbital.
- ResearchGate. (n.d.). Docking pose of naphthyridine derivative (mol_61)
- Masdeu, C., et al. (2020).
- ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Datar, P. A., & Kadam, V. J. (2010). Synthesis, pharmacological activity and comparative QSAR modeling of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as possible anticancer agents. European Journal of Medicinal Chemistry, 45(5), 1760-1771. [Link]
- Da-cunha, T., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Kumar, S., & Singh, N. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal, 13, 859-881. [Link]
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Omixium. (2025).
- Biology Insights. (2025). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube. [Link]
- ResearchGate. (n.d.). Evaluation of aromaticity: A new dissected NICS model based on canonical orbitals.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- Abdullahi, M., et al. (2020). 2D-QSAR, 3D-QSAR, molecular docking, and molecular dynamics simulations in the probe of novel type 1 diabetes inhibitors. Journal of Biomolecular Structure and Dynamics, 39(12), 4417-4432. [Link]
- Wang, Y., et al. (2022).
- ResearchGate. (n.d.). Regular Article.
- ResearchGate. (n.d.). The TD-DFT calculated absorption spectra (a) and calibrated absorption...
- Ikpeazu, O. V., Otuokere, I. E., & Igwe, K. K. (2017). Probing the Frontier Molecular Orbitals, Electrostatic Potential Mapped onto the Electron Density Surface and the Binding Sites. Acta Scientific, 1(4), 22-26. [Link]
- ResearchGate. (n.d.). Absorption and emission spectra of 1,8-naphthalimide fluorophores: A PCM-TD-DFT investigation.
- Scribd. (n.d.). Descriptors and Their Selection Methods in QSAR Analysis - Paradigm For Drug Design. Scribd. [Link]
- ResearchGate. (n.d.). A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements.
- Jacquemont, C., et al. (2017). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. PubMed Central. [Link]
- ResearchGate. (n.d.). Visualization of the frontier molecular orbitals and electrostatic...
- ResearchGate. (n.d.). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- ResearchGate. (n.d.). Frontier molecular orbitals (a), electrostatic potentials (b) and contour line maps (c) of compounds 5 and 6.
- ResearchGate. (n.d.). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl).
- ResearchGate. (n.d.). (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene.
- MDPI. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. MDPI. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malayajournal.org [malayajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. scribd.com [scribd.com]
- 11. Synthesis, pharmacological activity and comparative QSAR modeling of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijnc.ir [ijnc.ir]
- 13. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ajol.info [ajol.info]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Introduction: The Enduring Significance of the 1,5-Naphthyridine Scaffold
An In-Depth Technical Guide to the Synthesis and Applications of 1,5-Naphthyridines
The 1,5-naphthyridine motif, a bicyclic heteroaromatic system containing two fused pyridine rings, represents a privileged scaffold in modern chemistry.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms imbue it with unique electronic properties and a capacity for diverse molecular interactions. This has led to its widespread investigation and application across various scientific domains, most notably in medicinal chemistry and materials science.[3][4] The great interest in 1,5-naphthyridines stems from the wide variety of their applications, with hundreds of papers and patents published on the topic since the year 2000.[1]
Historically, the first unsubstituted 1,5-naphthyridine was synthesized in 1927 by Brobansky and Sucharda, who adapted the classic Skraup quinoline synthesis.[1] Since then, the synthetic arsenal available to chemists has expanded dramatically, offering numerous pathways to this versatile core and its derivatives. This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,5-naphthyridine ring system, details key experimental protocols, and explores its most significant applications, offering field-proven insights for researchers in drug discovery and materials development.
Part 1: Core Synthetic Strategies for 1,5-Naphthyridine Construction
The construction of the 1,5-naphthyridine core is achieved through several robust and well-established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability. The most prevalent strategies involve cyclization and cycloaddition reactions.[1]
Classical Cyclization Methodologies
These methods have long been the bedrock of naphthyridine synthesis and continue to be widely used due to their reliability and the accessibility of precursors.
A. The Skraup and Doebner-von Miller Reactions:
The Skraup reaction is a cornerstone method for synthesizing the parent 1,5-naphthyridine ring. It involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an acid catalyst and an oxidizing agent.[1][5] The causality behind this reaction lies in the in-situ formation of acrolein from glycerol, which then acts as the α,β-unsaturated carbonyl component.
A more versatile adaptation is the Doebner-von Miller reaction, which directly uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating them in situ.[6][7] This allows for greater control over the final substitution pattern on the newly formed ring. The reaction proceeds via a conjugate addition of the aminopyridine, followed by cyclization and subsequent oxidation to yield the aromatic naphthyridine.[8]
-
Causality in Catalyst Choice: The classic Skraup synthesis uses strong acids like sulfuric acid. However, modern iterations have employed catalysts such as iodine, which is cheaper, easier to handle, and can be recovered and reused, making the process more environmentally benign.[1]
B. The Friedländer Annulation:
The Friedländer synthesis is another powerful tool, involving the condensation of a 3-aminopyridine bearing a carbonyl group at the 2- or 4-position with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[5][9] This reaction is typically catalyzed by either acid or base.[10] Its primary advantage is the unambiguous formation of a single product isomer, as the bond formation is regiochemically defined by the positions of the starting amine and carbonyl groups. Modified Friedländer reactions are among the most common synthetic routes for preparing benzo[b][1][9]naphthyridines.[5]
C. The Gould-Jacobs Reaction:
This reaction is particularly valuable for synthesizing 4-hydroxy-1,5-naphthyridines, which are key intermediates for further functionalization.[11][12] The process begins with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM).[11] The resulting vinylogous amide intermediate undergoes a thermal intramolecular cyclization. This high-temperature step is crucial as it drives a 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy product.[11] Subsequent hydrolysis and decarboxylation can be performed if desired.[11]
Modern Synthetic Approaches
More recent methodologies offer access to complex 1,5-naphthyridine derivatives with high efficiency and stereocontrol where applicable.
A. Cycloaddition Reactions:
Aza-Diels-Alder or Povarov-type reactions provide an elegant route to tetrahydro-1,5-naphthyridine derivatives.[1][13] These reactions typically involve the [4+2] cycloaddition between an imine (generated in situ from a 3-aminopyridine and an aldehyde) and an alkene.[13] The resulting tetrahydro-naphthyridines can then be aromatized to yield the fully unsaturated core. This strategy is particularly useful for creating stereocenters with good control.[1][13]
B. Transition Metal-Catalyzed Cross-Coupling Reactions:
Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C and C-N bonds. For 1,5-naphthyridines, this often involves preparing a dihalogenated naphthyridine core (e.g., 4,8-dibromo-1,5-naphthyridine) and then using reactions like the Suzuki cross-coupling to introduce aryl or other substituents.[14][15] This approach is modular and allows for the rapid generation of a library of derivatives from a common intermediate, which is highly advantageous in drug discovery and materials science for structure-activity relationship (SAR) studies.[14]
| Synthetic Method | Key Reactants | Typical Product | Key Advantages & Insights |
| Skraup Reaction | 3-Aminopyridine, Glycerol | Unsubstituted/Simple 1,5-Naphthyridines | Classic, robust method. Use of modern catalysts like Iodine improves sustainability.[1] |
| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Substituted 1,5-Naphthyridines | High regiocontrol, versatile for complex substitutions.[5][10] |
| Gould-Jacobs Reaction | 3-Aminopyridine, Malonic Ester Derivative | 4-Hydroxy-1,5-naphthyridines | Excellent route to key intermediates for further functionalization.[11] |
| Aza-Diels-Alder | 3-Aminopyridine, Aldehyde, Alkene | Tetrahydro-1,5-naphthyridines | Creates stereocenters, provides access to saturated ring systems.[1][13] |
| Suzuki Coupling | Dihalo-1,5-naphthyridine, Boronic Acid | Di-substituted 1,5-Naphthyridines | Modular, excellent for library synthesis and fine-tuning properties.[14][16] |
Part 2: Field-Proven Experimental Protocols
A protocol's trustworthiness lies in its reproducibility and clarity. The following methods are presented as self-validating systems, with each step's purpose explained to ensure technical accuracy.
Protocol 2.1: Synthesis of 4-Hydroxy-1,5-naphthyridine via Gould-Jacobs Reaction
This protocol is adapted from established methodologies for synthesizing key 4-hydroxy-1,5-naphthyridine intermediates.[11][12]
Step 1: Condensation of 3-Aminopyridine and DEEM
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).
-
Reaction: Heat the mixture at 110-120 °C for 2 hours.
-
Causality: This step involves the nucleophilic attack of the amino group on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form the vinylogous amide intermediate. The excess DEEM ensures complete consumption of the starting amine. The temperature is critical to drive the reaction to completion without initiating premature cyclization.
-
-
Workup: Allow the reaction mixture to cool to room temperature. The resulting crude intermediate, diethyl 2-((pyridin-3-yl)amino)methylenemalonate, often solidifies upon cooling and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Setup: Place the crude intermediate from Step 1 into a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Causality: These solvents provide the high temperature (typically ~250 °C) required to overcome the activation energy for the intramolecular 6-electron electrocyclization.
-
-
Reaction: Heat the mixture to reflux (approx. 250 °C) for 15-30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Workup: Cool the mixture and collect the precipitate by vacuum filtration. Wash the solid with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.
Step 3: Hydrolysis and Decarboxylation (Optional)
-
Setup: Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reaction: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Workup: Cool the solution and acidify with a strong acid (e.g., HCl) to a pH of ~6-7. The 4-hydroxy-1,5-naphthyridine product will precipitate and can be collected by filtration.
-
Causality: The basic hydrolysis cleaves the ester to a carboxylate salt. Subsequent acidification first neutralizes the excess base and then protonates the carboxylate, leading to spontaneous decarboxylation (loss of CO₂) upon heating or sometimes at room temperature, yielding the final product.
-
Part 3: Key Applications of the 1,5-Naphthyridine Core
The unique electronic and structural features of 1,5-naphthyridines have made them a focal point of research in medicinal chemistry and materials science.[1]
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The 1,5-naphthyridine core is a bio-isostere of quinoline and other bicyclic heterocycles found in numerous bioactive molecules.[1] Its hydrogen-bonding capabilities and rigid structure allow for potent and selective interactions with biological targets.
A. Anticancer Agents: A significant number of 1,5-naphthyridine derivatives have been developed as potent anticancer agents.[17] A primary mechanism of action is the inhibition of topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair.[17][18] These compounds intercalate into the DNA and stabilize the Top1-DNA cleavage complex, leading to double-strand breaks and ultimately apoptosis in cancer cells. Fused 1,5-naphthyridine systems, such as benzo[b][1][9]naphthyridines, have shown particular promise as Top1 inhibitors.[9]
B. Other Therapeutic Areas: Beyond oncology, 1,5-naphthyridine derivatives have demonstrated a wide range of biological activities, including:
-
Antiplasmodial Activity: As inhibitors of Plasmodium protein kinases.[1]
-
DYRK1A Inhibition: Showing potential for the treatment of neurodegenerative diseases.[1]
-
Antileishmanial and Antibacterial Agents: Highlighting their versatility in combating infectious diseases.[1]
Materials Science: Building Blocks for Organic Electronics
The electron-deficient nature of the 1,5-naphthyridine ring makes it an excellent building block for n-type organic semiconductors.[1][19] These materials are crucial for the development of organic electronic devices.
A. Organic Light-Emitting Diodes (OLEDs): Substituted 1,5-naphthyridines have been utilized as electron-transport materials (ETMs) and host materials for phosphorescent emitters in OLEDs.[14] Their high thermal stability and suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels facilitate efficient electron injection and transport from the cathode to the emissive layer, improving device efficiency and lifetime.[14][16]
B. Organic Field-Effect Transistors (OFETs) and Solar Cells: Derivatives based on the 1,5-naphthyridine-2,6-dione core have been synthesized and characterized as high-performance n-type semiconductors for OFETs.[19][20] These materials exhibit good electron mobility due to their planar structure and strong intermolecular interactions, which facilitate charge transport.[19] Their properties also make them promising candidates for use as electron acceptors in organic solar cells.
Conclusion
The 1,5-naphthyridine scaffold continues to be a subject of intense scientific interest, driven by its proven utility in both medicine and materials science. From classical syntheses like the Skraup and Friedländer reactions to modern cross-coupling strategies, chemists have a robust toolkit to access a vast chemical space of derivatives. The applications of these compounds as anticancer agents and organic semiconductors underscore the immense potential held within this deceptively simple heterocyclic framework. Future research will undoubtedly uncover new synthetic methodologies and novel applications, further cementing the importance of 1,5-naphthyridines in the landscape of modern chemistry.
References
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][1][2][3][13]
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3840. [Link][5]
- ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Encyclopedia.pub. (2020). Fused 1,5-naphthyridines.
- PubMed. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents.
- Semantic Scholar. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Zhu, H., et al. (n.d.). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Royal Society of Chemistry.
- PubMed. (n.d.). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation.
- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Wiley Online Library. (n.d.). The Naphthyridines.
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Taylor & Francis Online. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][21]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.
- University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
- RSC Publishing. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
- ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
- RSC Publishing. (2022). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit.
- Taylor & Francis. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][21]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.
- Oriental Journal of Chemistry. (n.d.). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
- ResearchGate. (n.d.). Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor.
- ACS Publications. (n.d.). Design, Synthesis, and Evaluation of Dibenzo[c,h][1][17]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
- Wikipedia. (n.d.). Doebner-Miller-Reaktion.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller-Reaktion – Wikipedia [de.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 10. connectjournals.com [connectjournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Accelerated Synthesis of 4-Hydroxy--naphthyridine-3-carbonitriles via Microwave Irradiation
Application Note: Accelerated Synthesis of 4-Hydroxy-[1][2]-naphthyridine-3-carbonitriles via Microwave Irradiation
Introduction: The Significance of the Naphthyridine Scaffold and the Advent of Microwave Synthesis
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Derivatives of this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a hydroxyl group at the 4-position and a carbonitrile at the 3-position creates a unique electronic and structural environment, making 4-hydroxy-[4][1]-naphthyridine-3-carbonitriles particularly valuable as intermediates and as bioactive molecules in their own right. Specifically, naphthyridine-3-carbonitrile derivatives have shown promise as anti-mycobacterial agents.[5]
Traditionally, the synthesis of these compounds has relied on classical heating methods which often require high temperatures and long reaction times.[6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a more efficient, rapid, and often higher-yielding alternative to conventional heating.[7] Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature and significantly accelerated reaction rates.[7] This application note provides a detailed protocol for the microwave-assisted synthesis of 4-hydroxy-[4][1]-naphthyridine-3-carbonitriles, highlighting the significant advantages over traditional thermal methods.
Reaction Mechanism: The Gould-Jacobs Pathway
The synthesis of 4-hydroxy-[4][1]-naphthyridine-3-carbonitriles from 3-aminopyridines and ethyl 2-cyano-3-ethoxyacrylate proceeds via a reaction analogous to the Gould-Jacobs reaction.[4][8] The mechanism can be described in two key stages:
-
Initial Condensation: The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyridine onto the electrophilic β-carbon of the ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of an ethanol molecule to form a stable intermediate.
-
Intramolecular Cyclization: Under thermal or microwave-assisted conditions, the intermediate undergoes an intramolecular 6-electron electrocyclization. The nitrogen of the pyridine ring attacks the cyano-bearing carbon, leading to the formation of the second ring of the naphthyridine scaffold. Subsequent tautomerization of the resulting enol affords the thermodynamically stable 4-hydroxy product.
Caption: Workflow for the microwave-assisted synthesis of 4-hydroxy--[4][1]naphthyridine-3-carbonitriles.
Results and Discussion
The microwave-assisted protocol offers a significant improvement over conventional heating methods. The reaction times are drastically reduced from 30-60 minutes to 10-15 minutes, and the yields are consistently higher. [6]Below is a table summarizing the yields for various substituted 4-hydroxy--[4][1]naphthyridine-3-carbonitriles synthesized via both microwave-assisted (Method A) and conventional heating (Method B) in Dowtherm-A at 180°C. [6]
| Entry | R | Product | Yield (Method A: Microwave) (%) | Yield (Method B: Conventional) (%) |
|---|---|---|---|---|
| 1 | H | 4-hydroxy-n[4][1]aphthyridine-3-carbonitrile | 92 | 85 |
| 2 | amino | 7-amino-4-hydroxy-n[4][1]aphthyridine-3-carbonitrile | 90 | 82 |
| 3 | methyl | 4-hydroxy-7-methyl-n[4][1]aphthyridine-3-carbonitrile | 88 | 81 |
| 4 | methoxy | 4-hydroxy-7-methoxy-n[4][1]aphthyridine-3-carbonitrile | 85 | 78 |
| 5 | fluoro | 7-fluoro-4-hydroxy-n[4][1]aphthyridine-3-carbonitrile | 82 | 75 |
| 6 | chloro | 7-chloro-4-hydroxy-n[4][1]aphthyridine-3-carbonitrile | 80 | 72 |
Data sourced from Kethireddy et al., 2023. [6] The consistently higher yields obtained with microwave irradiation can be attributed to the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products that can occur with prolonged exposure to high temperatures in conventional heating. [7]
Characterization Data
The synthesized compounds can be characterized by standard spectroscopic methods. For the parent compound, 4-hydroxy-n[4][1]aphthyridine-3-carbonitrile (Entry 1):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.65 (s, 1H), 9.13 (d, 1H, J=6.8 Hz), 8.30 (d, 1H, J=7.8 Hz), 7.59 (t, 1H, J=7.0 Hz), 4.61 (s, 1H, OH). [6]* ¹³C NMR (75 MHz, DMSO-d₆): δ 171.5 (C-OH), 152.2, 151.6, 148.3, 135.6, 124.8, 115.2 (CN), 114.6, 93.5 (C-CN). [6]* IR (cm⁻¹): 3225 (OH). [6]* MS (EI): m/z (M+1) 172.3. [6]
Conclusion
This application note provides a detailed and efficient protocol for the microwave-assisted synthesis of 4-hydroxy--[4][1]naphthyridine-3-carbonitriles. The use of microwave irradiation significantly accelerates the reaction, improves yields, and offers a greener synthetic route compared to conventional heating methods. This protocol is ideal for researchers and scientists in drug development who require rapid access to this important class of heterocyclic compounds.
References
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- BenchChem. (2025).
- Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-n[1][2]aphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 498-500.
- Cereja, V. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4483.
- Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.
- MDPI. (2022).
- MDPI. (2021).
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Journal of the Korean Chemical Society, 57(6), 765-773.
- Chemrio. (n.d.). 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile. Chemrio.
- ResearchGate. (2011). Bioactivity of naphthyridine derivatives in human cancer cell lines.
- MDPI. (2019). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
- PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Getting Started with Microwave Synthesis [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
Thermal cyclization protocol for 1,5-naphthyridine-3-carbonitrile synthesis
Application Note & Protocol
A Robust Thermal Cyclization Protocol for the Synthesis of 4-Hydroxy-1,5-Naphthyridine-3-carbonitriles
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitriles, key intermediates in medicinal chemistry. The synthesis is achieved via a modified Gould-Jacobs reaction, which involves an initial condensation followed by a high-temperature thermal cyclization.[1][2] We delve into the causality behind the experimental design, provide detailed step-by-step instructions, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method to access this valuable class of compounds.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a cornerstone in modern medicinal chemistry.[2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse molecular interactions, making it a versatile scaffold for targeting various biological entities. Derivatives have been successfully developed as inhibitors of TGF-β type I receptor (ALK5), topoisomerase I, and c-Met kinase, demonstrating their potential in oncology.[2][4] Furthermore, their utility extends to materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and sensors.[2][5]
The synthetic route to these compounds is therefore of critical importance. Among the various methods, which include the Skraup and Friedländer reactions, the Gould-Jacobs reaction provides a particularly robust and versatile pathway to 4-hydroxy (or 4-oxo) substituted naphthyridines.[2][6][7] This protocol focuses on a modification of this classic reaction to specifically incorporate a carbonitrile group at the 3-position, a functional group that serves as a valuable handle for further chemical elaboration.
Reaction Mechanism and Rationale
The synthesis proceeds in two distinct stages: condensation and thermal cyclization. Understanding the mechanism is crucial for optimizing conditions and troubleshooting.
-
Condensation: The process begins with a nucleophilic attack by the amino group of 3-aminopyridine on the electrophilic carbon of an activated alkene, such as ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of ethanol, forming a stable vinylogous amide intermediate. This step is typically performed under milder conditions and serves to construct the necessary precursor for the subsequent ring-closing reaction.
-
Thermal Cyclization: The key step is the high-temperature intramolecular cyclization of the intermediate. This reaction proceeds via a 6-electron electrocyclization, a type of pericyclic reaction, to form the second pyridine ring.[1][6] The high thermal energy (typically ~250 °C) is necessary to overcome the significant activation energy barrier for this ring-closing step. The reaction is conducted in a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve and maintain the required temperature uniformly.[2][4][5] The initial cyclized product rapidly tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridine aromatic system.
Below is a diagram illustrating the mechanistic pathway.
Caption: The reaction mechanism for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carbonitrile.
Experimental Protocol
This protocol provides a reliable method for the gram-scale synthesis of the target compound.
3.1 Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-Aminopyridine | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Ethyl (ethoxymethylene)cyanoacetate | ≥98% | Combi-Blocks | Can be a lachrymator; handle in a fume hood. |
| Diphenyl ether (or Dowtherm A) | ReagentPlus®, ≥99% | Sigma-Aldrich | High-boiling solvent (B.P. ~258 °C). |
| Ethanol (anhydrous) | ≥99.5% | Fisher Scientific | Used for intermediate synthesis and washing. |
| Hexanes | ACS Grade | VWR | Used for washing. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with a stirrer
-
High-temperature thermometer or thermocouple
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
3.3 Step-by-Step Procedure
Step 1: Synthesis of the Intermediate (Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyridine (9.41 g, 100 mmol).
-
Add 100 mL of anhydrous ethanol to dissolve the starting material.
-
In a dropping funnel, place ethyl (ethoxymethylene)cyanoacetate (16.92 g, 100 mmol). Add it dropwise to the stirred solution of 3-aminopyridine over 20 minutes.
-
After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours.
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the pale yellow solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with hexanes (2 x 20 mL) to aid in drying.
-
Dry the intermediate under vacuum. The expected yield is typically 85-95%.
Step 2: Thermal Cyclization to 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
-
Caution: This step involves very high temperatures. Ensure it is performed in a well-ventilated fume hood and appropriate personal protective equipment (PPE) is worn.
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, add diphenyl ether (100 mL).
-
Heat the diphenyl ether to 250 °C using a heating mantle.
-
Once the temperature is stable, add the dried intermediate from Step 1 (e.g., 10.8 g, 50 mmol) in small portions over 15-20 minutes. Be cautious of initial frothing.
-
Maintain the reaction temperature at 250-255 °C for 30 minutes after the addition is complete. The solution will darken, and a solid product will begin to form.
-
After 30 minutes, turn off the heat and allow the mixture to cool slowly to below 100 °C.
-
While the mixture is still warm (~80-90 °C), add 100 mL of hexanes to precipitate the product fully and reduce the viscosity of the diphenyl ether.
-
Cool the mixture to room temperature. Collect the brown solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexanes (3 x 50 mL) to remove all traces of the high-boiling solvent.
-
Dry the crude product under vacuum. The expected yield of the crude product is typically 70-80%. The product can be further purified by recrystallization from a suitable solvent like N,N-dimethylformamide (DMF) or by digestion in boiling ethanol.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the protocol.
| Parameter | Step 1: Condensation | Step 2: Thermal Cyclization |
| Key Reactant | 3-Aminopyridine (1.0 eq) | Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate (1.0 eq) |
| Solvent | Anhydrous Ethanol | Diphenyl Ether |
| Temperature | ~78 °C (Reflux) | 250-255 °C |
| Time | 2 hours | 30 minutes |
| Typical Yield | 85-95% | 70-80% (Crude) |
| Product Appearance | Pale yellow solid | Brown solid |
| Product m/z (M+1) | 218.1 | 172.0 |
The final product, 4-hydroxy-1,5-naphthyridine-3-carbonitrile, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.[5]
Workflow Visualization
The overall experimental workflow is depicted in the diagram below.
Caption: High-level workflow for the two-step synthesis of the target compound.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in ethanol. | Ensure anhydrous ethanol is used. Extend reflux time to 3-4 hours and monitor by TLC. |
| Incomplete cyclization in Step 2 | Temperature too low or reaction time too short. | Calibrate your thermometer. Ensure the internal reaction temperature reaches 250 °C. Increase reaction time to 45-60 minutes if necessary. |
| Dark, tarry product in Step 2 | Temperature too high or reaction time too long, leading to decomposition. | Use a temperature controller for precise heating. Do not exceed 260 °C. Adhere strictly to the 30-minute reaction time post-addition. |
| Product difficult to filter | Product precipitated too quickly, forming very fine particles. Diphenyl ether remains. | After cooling, add hexanes and stir vigorously for 30 minutes to break up clumps. Ensure thorough washing with hexanes on the filter to remove solvent. |
Conclusion
This application note details a validated and robust two-step protocol for synthesizing 4-hydroxy-1,5-naphthyridine-3-carbonitrile. By leveraging a modified Gould-Jacobs reaction, this method provides reliable access to a key heterocyclic building block essential for drug discovery and materials science. The provided mechanistic insights and troubleshooting guide are designed to empower researchers to successfully implement and adapt this protocol for their specific research needs.
References
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Semantic Scholar. (2010). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles. [Link]
- Zayed, M. F., Ahmed, H. E. A., & Al-Tel, T. H. (2021).
- PubMed. (2020).
- Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. [Link]
- Weissberger, A., & Taylor, E. C. (Eds.). (2008). The Naphthyridines. John Wiley & Sons.
- Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- ResearchGate. (2018). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- Anusha, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][8]naphthyridine-3-carbonitriles.
- ResearchGate. (2014). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. [Link]
- Royal Society of Chemistry. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
- Wikipedia. (n.d.). Friedländer synthesis. [Link]
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
- BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-Carboxylic Acid in Medicinal Chemistry: A Technical Guide.
- ResearchGate. (2020). Advances in the Chemistry of Naphthyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of Benzo[b]naphthyridine-3-carbonitrile Scaffolds via Friedländer Annulation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The benzo[b]naphthyridine core is a privileged heterocyclic scaffold due to its prevalence in compounds with significant biological activity and applications in materials science. This document provides a detailed guide to the synthesis of benzo[b]naphthyridine-3-carbonitrile derivatives, focusing on the versatile and efficient Friedländer annulation reaction. We will explore the underlying mechanism, provide a robust experimental protocol, discuss key optimization parameters, and explain the scientific rationale behind the procedural steps to ensure reproducibility and success.
Introduction: The Significance of the Benzo[b]naphthyridine Core
Naphthyridines and their benzo-fused analogues are a critical class of nitrogen-containing heterocyclic compounds in medicinal chemistry and materials science.[1] Their rigid, planar structure is foundational to a wide range of pharmacologically active agents, demonstrating anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, and anti-inflammatory properties.[2] Specifically, the benzo[b]naphthyridine framework is a key structural motif in various biologically active molecules, including potential antitumor and antiviral agents.[3][4] The incorporation of a carbonitrile (-CN) group at the 3-position is of particular interest as the nitrile can serve as a versatile synthetic handle for further molecular elaboration or act as a key pharmacophoric element, for instance, by participating in hydrogen bonding interactions with biological targets.
The Friedländer annulation, first reported in 1882, remains one of the most direct and powerful methods for constructing quinoline and related polycyclic aza-heterocyclic systems.[5] The reaction classically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This methodology's enduring appeal lies in its efficiency, atom economy, and the ability to generate complex scaffolds from readily available starting materials.[6] Modern iterations have expanded its scope, employing a variety of catalysts and conditions to improve yields and accommodate a wider range of substrates under milder, more environmentally friendly conditions.[7][8]
This guide focuses on the application of the Friedländer condensation to synthesize benzo[b]naphthyridine-3-carbonitriles, providing researchers with both the theoretical understanding and the practical steps needed for successful synthesis.
Synthetic Strategy and Reaction Mechanism
The core of the synthesis involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde (specifically, a derivative that will form the benzo-fused ring system, such as 2-aminoquinoline-3-carbaldehyde) with an active methylene nitrile, like benzoylacetonitrile.
The Friedländer Annulation Mechanism
The reaction proceeds through a sequence of well-established steps, typically initiated by a base catalyst (e.g., piperidine, KOH, or an ionic liquid).
-
Enolate Formation: The base abstracts an acidic α-proton from the active methylene compound (e.g., benzoylacetonitrile) to form a resonance-stabilized enolate.
-
Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ortho-aminoaryl aldehyde. This forms an aldol-type addition product.
-
Dehydration: The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration (elimination of a water molecule) to yield a more stable, conjugated enone system. This step is often spontaneous or promoted by heat.
-
Intramolecular Cyclization (Michael Addition): The lone pair of the aromatic amino group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in an intramolecular Michael-type addition. This crucial step forms the new heterocyclic ring.
-
Tautomerization & Aromatization: A final dehydration and tautomerization sequence leads to the formation of the stable, aromatic benzo[b]naphthyridine ring system.
The overall mechanism is depicted below.
Caption: The reaction mechanism of the Friedländer Annulation.
Experimental Application: Synthesis of 2-Phenylbenzo[b][9][10]naphthyridine-3-carbonitrile
This protocol details a representative synthesis using 2-aminoquinoline-3-carbaldehyde and benzoylacetonitrile. This method is adapted from established procedures for Friedländer condensations.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoquinoline-3-carbaldehyde | ≥97% | Commercially Available | Store in a cool, dark place. |
| Benzoylacetonitrile | ≥98% | Commercially Available | Irritant. Handle with care. |
| Piperidine | Reagent Grade | Commercially Available | Corrosive. Use in a fume hood. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Step-by-Step Protocol
The overall experimental workflow is summarized in the diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of the 1,5-Naphthyridine Ring System
Introduction: The Strategic Importance of N-Alkylated 1,5-Naphthyridines
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and advanced functional materials. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors in oncology and as potent antimalarial agents. The introduction of an alkyl substituent onto one of the ring nitrogen atoms, a process known as N-alkylation, profoundly modulates the electronic, steric, and physicochemical properties of the parent heterocycle. This structural modification can enhance binding affinity to biological targets, improve solubility, and fine-tune the pharmacokinetic profile of a drug candidate. Consequently, the development of robust and versatile protocols for the N-alkylation of the 1,5-naphthyridine ring system is of paramount importance to researchers, medicinal chemists, and professionals in drug development.
This comprehensive guide provides a detailed exploration of the key methodologies for the N-alkylation of 1,5-naphthyridines, delving into the mechanistic underpinnings of these transformations and offering field-proven, step-by-step protocols. We will examine both direct alkylation strategies using alkyl halides and the widely applicable reductive amination approach.
Mechanistic Considerations and Key Parameters in N-Alkylation
The N-alkylation of 1,5-naphthyridine, a diazine, involves the nucleophilic attack of a nitrogen lone pair on an electrophilic carbon atom. The inherent reactivity of the 1,5-naphthyridine system presents both opportunities and challenges that must be carefully considered to achieve the desired outcome.
Direct N-Alkylation with Alkyl Halides
The most straightforward approach to N-alkylation involves the reaction of 1,5-naphthyridine with an alkyl halide. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile.
Key Parameters:
-
Alkylating Agent: The reactivity of the alkyl halide (R-X) follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly, and tertiary halides are generally unsuitable due to competing elimination reactions.
-
Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed to dissolve the reactants and facilitate the SN2 reaction.
-
Base: For 1,5-naphthyridinone substrates, a base is required to deprotonate the N-H proton, thereby increasing the nucleophilicity of the nitrogen atom.[1] Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][2] For the parent 1,5-naphthyridine, which is already a reasonably good nucleophile, the reaction can sometimes be performed without an added base, directly affording the quaternary ammonium salt.
-
Temperature: Reactions are typically conducted at room temperature or with gentle heating to accelerate the reaction rate. However, excessively high temperatures can lead to side reactions, including C-alkylation.[3]
-
Regioselectivity: In asymmetrically substituted 1,5-naphthyridines, the site of alkylation is influenced by both electronic and steric factors. Electron-donating groups on one of the pyridine rings can enhance the nucleophilicity of the adjacent nitrogen atom, while bulky substituents can hinder alkylation at the nearby nitrogen.
Reductive Amination
Reductive amination is a powerful and versatile method for the N-alkylation of secondary amines, and it can be adapted for the N-alkylation of certain 1,5-naphthyridine derivatives, particularly those that can be reduced to their tetrahydro forms. The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in situ reduction of the iminium ion.
Key Parameters:
-
Reducing Agent: A key advantage of reductive amination is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a popular choice due to its mildness and broad functional group tolerance.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[5]
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions using STAB.[5]
-
pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate iminium ion formation.[2]
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific 1,5-naphthyridine substrate and alkylating agent.
Protocol 1: N-Benzylation of 1,5-Naphthyridine using Benzyl Bromide
This protocol describes a general procedure for the direct N-alkylation of 1,5-naphthyridine to form the corresponding N-benzyl-1,5-naphthyridinium bromide.
Materials:
-
1,5-Naphthyridine
-
Benzyl bromide
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a flame-dried round-bottom flask, dissolve 1,5-naphthyridine (1.0 equiv) in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Add benzyl bromide (1.05 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product, N-benzyl-1,5-naphthyridinium bromide, may precipitate from the solution. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[6]
Protocol 2: N-Alkylation of a 1,5-Naphthyridinone using an Alkyl Halide and Potassium Carbonate
This protocol is suitable for the N-alkylation of 1,5-naphthyridine derivatives containing an N-H bond, such as 1,5-naphthyridinones.[1]
Materials:
-
1,5-Naphthyridinone substrate
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the 1,5-naphthyridinone substrate (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous DMF (approximately 0.2 M concentration).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 3: Reductive Amination of Tetrahydro-1,5-naphthyridine with Benzaldehyde
This protocol outlines a general procedure for the N-alkylation of a reduced 1,5-naphthyridine derivative via reductive amination.
Materials:
-
Tetrahydro-1,5-naphthyridine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-1,5-naphthyridine (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCM (approximately 0.1 M concentration).
-
Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Analysis of N-Alkylation Methods
The choice of N-alkylation method can significantly impact the reaction yield. The following table provides a comparative summary of expected yields for different N-alkylation strategies on the 1,5-naphthyridine scaffold, based on literature precedents.
| Substrate | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,5-Naphthyridine | Benzyl Bromide | Direct Alkylation | - | CH₃CN | RT | Good to Excellent | [7] |
| 1,5-Naphthyridinone | 2-Bromoethanol | Direct Alkylation | Cs₂CO₃ | DMF | RT | Good | [1][2] |
| Tetrahydro-1,5-naphthyridine | Benzaldehyde | Reductive Amination | STAB | DCM | RT | High | [8] |
| Fused Tetrahydro-1,5-naphthyridine | Iodoethane | Direct Alkylation | - | DMSO | RT | Good | [9][10] |
Characterization of N-Alkylated 1,5-Naphthyridines
The unequivocal characterization of the N-alkylated products is crucial to confirm the success of the reaction and, in the case of substituted 1,5-naphthyridines, to determine the regioselectivity of the alkylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation. Upon N-alkylation to form a quaternary salt, the protons on the alkyl group will give characteristic signals. Furthermore, the protons on the 1,5-naphthyridine ring adjacent to the newly quaternized nitrogen will experience a significant downfield shift in the ¹H NMR spectrum. 2D NMR techniques, such as HMBC and NOESY, can be employed to definitively establish the site of alkylation.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the N-alkylated product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the N-H stretching vibration (for naphthyridinone substrates) and the appearance of new C-H and C-N stretching vibrations.
Example ¹³C NMR Data for 1,5-Naphthyridine:
| Carbon | Chemical Shift (ppm) |
| C2/C6 | 150.3 |
| C3/C7 | 124.0 |
| C4/C8 | 136.2 |
| C4a/C8a | 145.4 |
Conclusion and Future Perspectives
The N-alkylation of the 1,5-naphthyridine ring system is a cornerstone transformation in the synthesis of novel compounds with potential applications in medicine and materials science. This guide has provided a detailed overview of the primary methods for achieving this transformation, including direct alkylation and reductive amination, supported by step-by-step protocols and an analysis of key reaction parameters. The choice of methodology will ultimately depend on the specific substrate, the desired alkyl group, and the available laboratory resources. As the demand for novel 1,5-naphthyridine derivatives continues to grow, the development of even more efficient, selective, and environmentally benign N-alkylation methods will remain an active area of research.
References
- Bexrud, J. A., & Schafer, L. L. (2012). A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Department of Chemistry, University of British Columbia.
- Wiley-VCH. (2007).
- The Royal Society of Chemistry. (2022).
- Copies of 1H, 13C, 19F NMR spectra.
- López-Cara, L. C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Bull, S. D., & Fossey, J. S. (n.d.). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Royal Society of Chemistry.
- Reductive amination - Wikipedia. (n.d.). In Wikipedia.
- Pérez-Picaso, L., et al. (2020).
- Sheehy, K. J., et al. (2020). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Chemical Science, 11(32), 8594–8603. [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI.
- N‐benzylation using benzyl bromide. (n.d.).
- The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
- Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Deriv
- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transform
- Application Note – Reductive Amin
- C-Alkylation of 1,5=Naphthyridine Derivatives by Methyl Iodide. (1977). RSC Publishing.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). Benchchem.
- Reductive amination NaB(AcO)3 : r/OrganicChemistry. (2023). Reddit.
- Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one. (2016). PMC.
- Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020).
- Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. (n.d.).
- Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1. Metalation of Pyridines, Quinolines and Carbolines. (2012).
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PubMed.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. Competition between N and O: use of diazine N -oxides as a test case for the Marcus theory rationale for ambident reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02834G [pubs.rsc.org]
Application Notes and Protocols for the Position-Specific Halogenation of 1,5-Naphthyridine-3-carbonitrile
Introduction: The Strategic Importance of Halogenated 1,5-Naphthyridines in Drug Discovery
The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of halogen atoms at specific positions on this heterocyclic system is a powerful strategy in drug design. Halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. Consequently, the development of robust and regioselective halogenation methods for functionalized 1,5-naphthyridines, such as 1,5-naphthyridine-3-carbonitrile, is of paramount importance to researchers in drug development. This guide provides detailed protocols and mechanistic insights for the position-specific halogenation of this key intermediate.
Challenges and Strategic Approaches to Regioselective Halogenation
The inherent electronic nature of the 1,5-naphthyridine ring system, with its two electron-deficient pyridine rings, presents a significant challenge for direct electrophilic halogenation. The nitrogen atoms deactivate the ring towards electrophilic attack, often requiring harsh reaction conditions that can lead to low yields and a lack of regioselectivity. To overcome these challenges, several strategies can be employed:
-
Precursor-Directed Halogenation: This approach involves the synthesis of a precursor molecule, such as a hydroxy-substituted naphthyridine, which can then be converted to the corresponding halogenated derivative. This is a highly reliable method for introducing halogens at specific positions.
-
N-Oxide Activation: The formation of a 1,5-naphthyridine N-oxide activates the positions ortho and para to the N-oxide group towards nucleophilic attack. This strategy can be exploited for regioselective halogenation, particularly at the C4 position.
-
Direct C-H Halogenation: While challenging, direct C-H halogenation offers the most atom-economical approach. This often requires the use of more reactive halogenating agents or catalysts to overcome the inherent low reactivity of the naphthyridine core.
This document will detail protocols for halogenation at key positions of the this compound core, with a focus on the underlying principles that govern the observed regioselectivity.
Protocol 1: Chlorination at the C4-Position via a Hydroxy Precursor
The introduction of a chlorine atom at the C4-position is a common and highly effective strategy. This is typically achieved through the conversion of a 4-hydroxy-1,5-naphthyridine-3-carbonitrile precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices:
The 4-hydroxy group is a poor leaving group. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the hydroxyl group into a much better leaving group, a chlorophosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces this intermediate, yielding the desired 4-chloro derivative. The addition of a tertiary amine base, such as N,N-dimethylaniline, can catalyze the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.
Experimental Workflow: C4-Chlorination
Caption: Workflow for the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile.
Detailed Protocol: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
This precursor can be synthesized via a modified Gould-Jacobs reaction.[1]
-
Reaction Setup: In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A.
-
Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove residual Dowtherm A, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile [2]
-
Reagents:
-
4-Hydroxy-1,5-naphthyridine-3-carbonitrile (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)
-
N,N-Dimethylaniline (catalytic amount, e.g., 0.05 equivalents)
-
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-hydroxy-1,5-naphthyridine-3-carbonitrile in phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
| Compound | Starting Material | Reagents | Yield | Reference |
| 4-Chloro-1,5-naphthyridine-3-carbonitrile | 4-Hydroxy-1,5-naphthyridine-3-carbonitrile | POCl₃, N,N-Dimethylaniline | 45% | [2] |
Protocol 2: Halogenation via N-Oxide Intermediates
The formation of a 1,5-naphthyridine N-oxide can direct halogenation to the C4 position. The N-oxide activates the pyridine ring, making it more susceptible to nucleophilic attack.
Mechanistic Rationale:
The reaction of a 1,5-naphthyridine N-oxide with a halogenating agent like POCl₃ proceeds through the formation of a reactive intermediate. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to an adduct. This activates the C4 position for nucleophilic attack by a chloride ion, followed by elimination to yield the 4-chloro-1,5-naphthyridine and subsequent deoxygenation.
Experimental Workflow: N-Oxide Directed Chlorination
Caption: Workflow for N-oxide directed chlorination of this compound.
Detailed Protocol: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile via N-Oxidation
Step 1: Synthesis of 1,5-Naphthyridine-1-oxide-3-carbonitrile
-
Reagents:
-
This compound (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents)
-
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reaction Conditions: Cool the solution in an ice bath and add m-CPBA portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-oxide can often be used in the next step without further purification, or it can be purified by column chromatography.
-
Step 2: Chlorination of the N-oxide
-
Reagents:
-
1,5-Naphthyridine-1-oxide-3-carbonitrile (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess)
-
-
Reaction Setup and Conditions: Follow the procedure outlined in Protocol 1, Step 2 for the chlorination of the hydroxy precursor.
Protocol 3: Direct Bromination of the 1,5-Naphthyridine Ring
Direct bromination of the 1,5-naphthyridine core is challenging due to the deactivating nature of the nitrogen atoms. However, under specific conditions, electrophilic bromination can be achieved. For the parent 1,5-naphthyridine, bromination with bromine in acetic acid has been reported to yield 3-bromo-1,5-naphthyridine. The presence of the electron-withdrawing nitrile group at the 3-position of our target molecule will further deactivate the ring, making direct bromination even more difficult and likely to occur at a less deactivated position, if at all.
General Protocol for Direct Bromination (Exploratory)
-
Reagents:
-
This compound (1 equivalent)
-
N-Bromosuccinimide (NBS) (1-1.2 equivalents)
-
Solvent: Acetonitrile, Dichloromethane, or Acetic Acid
-
-
Reaction Setup: Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.
-
Reaction Conditions: Add NBS to the solution and stir at room temperature or with gentle heating. The reaction progress should be carefully monitored by TLC or LC-MS to avoid over-bromination.
-
Work-up and Purification:
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired brominated isomer(s).
-
Note: The regioselectivity of this direct bromination is expected to be highly dependent on the reaction conditions and may result in a mixture of products. The most likely positions for electrophilic attack would be those least deactivated by the nitrogen atoms and the nitrile group.
Conclusion and Future Perspectives
The position-specific halogenation of this compound is a crucial step in the synthesis of novel drug candidates. The protocols outlined in this application note provide reliable methods for the introduction of chlorine at the C4-position, a key synthetic handle for further diversification. While direct halogenation at other positions remains a synthetic challenge, the exploration of N-oxide intermediates and modern C-H activation methodologies holds promise for the development of more efficient and regioselective halogenation strategies. The continued development of these methods will undoubtedly accelerate the discovery of new 1,5-naphthyridine-based therapeutics.
References
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][3]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 1-5.
- Ye, Z., et al. (2011). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules, 16(5), 3936-3949.
Sources
Application Notes and Protocols: 1,5-Naphthyridine-3-carbonitrile as a Promising Ligand for Novel Metal Complexes in Research and Drug Development
Introduction: The Untapped Potential of 1,5-Naphthyridine-3-carbonitrile in Coordination Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The coordination chemistry of 1,5-naphthyridines has also been a subject of interest, as these compounds can act as versatile ligands for a variety of metal ions, forming complexes with interesting catalytic and photophysical properties.[3][4] The two nitrogen atoms of the 1,5-naphthyridine core are geometrically positioned in a way that they can act as either monodentate or bidentate bridging ligands, but cannot chelate to the same metal center.[3] This structural feature makes them intriguing building blocks for the construction of polynuclear metal complexes and coordination polymers.
While the broader family of 1,5-naphthyridines has been explored, the specific derivative, This compound , remains a largely untapped resource in the realm of coordination chemistry. The introduction of a cyano group at the 3-position is expected to significantly influence the electronic properties of the naphthyridine ring system, thereby modulating the coordination behavior of the ligand and the properties of the resulting metal complexes. The electron-withdrawing nature of the nitrile can affect the Lewis basicity of the nitrogen atoms and potentially participate in non-covalent interactions within the metal complex.
This technical guide provides a comprehensive overview of the proposed synthesis of this compound and its subsequent use as a ligand for the generation of novel metal complexes. We will present detailed, field-proven insights for the synthesis of the ligand, followed by proposed protocols for the synthesis and characterization of its metal complexes. Furthermore, we will explore the potential applications of these novel complexes in drug development and catalysis, grounded in the established activities of related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new frontiers in coordination chemistry and medicinal inorganic chemistry.
Synthesis of the Ligand: A Proposed Pathway to this compound
The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. A key intermediate in this proposed synthesis is 4-hydroxy-1,5-naphthyridine-3-carbonitrile, for which synthetic methodologies have been reported.[5]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: first, the construction of the 4-hydroxy-1,5-naphthyridine-3-carbonitrile core, followed by its conversion to the target ligand, this compound.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
This protocol is adapted from established methods for the synthesis of similar 4-hydroxy-1,5-naphthyridine derivatives.[5]
Materials:
-
3-Aminopyridine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 3-aminopyridine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in ethanol is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the intermediate enamine.
-
The crude enamine is added to diphenyl ether and heated to 250 °C for 30 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with diethyl ether and then recrystallized from ethanol/water to afford 4-hydroxy-1,5-naphthyridine-3-carbonitrile.
Expected Outcome: A crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the hydroxyl group can be confirmed by a broad peak in the ¹H NMR spectrum and a characteristic O-H stretching frequency in the IR spectrum.
Protocol 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
This protocol is based on standard methods for the chlorination of hydroxynaphthyridines.[6]
Materials:
-
4-Hydroxy-1,5-naphthyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
Procedure:
-
A mixture of 4-hydroxy-1,5-naphthyridine-3-carbonitrile (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is treated with a catalytic amount of N,N-dimethylaniline.
-
The reaction mixture is heated at reflux for 2-4 hours under an inert atmosphere.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-1,5-naphthyridine-3-carbonitrile. A synthesis for this compound has been reported with a 45% yield.[7]
Expected Outcome: A solid product. The successful replacement of the hydroxyl group with a chlorine atom can be confirmed by the disappearance of the O-H peak in the IR and ¹H NMR spectra and the expected mass in the mass spectrum.
Protocol 3: Synthesis of this compound
This protocol involves a standard reductive dechlorination.
Materials:
-
4-Chloro-1,5-naphthyridine-3-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or hydrogen gas
-
Methanol or Ethanol
Procedure:
-
To a solution of 4-chloro-1,5-naphthyridine-3-carbonitrile (1 equivalent) in methanol or ethanol, add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 equivalents) in portions or bubble hydrogen gas through the solution.
-
The reaction mixture is stirred at room temperature for 4-8 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Expected Outcome: A crystalline solid. The successful dechlorination can be confirmed by the disappearance of the chlorine isotopic pattern in the mass spectrum and the appearance of a new proton signal in the aromatic region of the ¹H NMR spectrum.
Proposed Synthesis and Characterization of Metal Complexes
The presence of two nitrogen atoms in the 1,5-naphthyridine ring and the nitrile group provides multiple potential coordination sites. The N1 and N5 atoms can coordinate to metal centers, and the nitrile nitrogen could also potentially be involved in coordination, although this is less common for simple nitriles. The ligand is expected to act as a bridging ligand, connecting two metal centers.
Proposed General Synthetic Protocol for Metal Complexes
Materials:
-
This compound (ligand)
-
Metal salts (e.g., PdCl₂, RuCl₃·xH₂O, Cu(OAc)₂, Zn(NO₃)₂·6H₂O)
-
Solvents (e.g., methanol, ethanol, acetonitrile, DMF)
Procedure:
-
A solution of the metal salt (1 equivalent) in a suitable solvent is added dropwise to a stirred solution of this compound (1-2 equivalents) in the same or a compatible solvent.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days.
-
The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is slowly evaporated, or a counter-solvent is added to induce crystallization.
Characterization of the Metal Complexes
A thorough characterization is essential to elucidate the structure and properties of the newly synthesized complexes.
| Technique | Purpose | Expected Information |
| Elemental Analysis | To determine the empirical formula of the complex. | Confirms the metal-to-ligand ratio. |
| FT-IR Spectroscopy | To identify the coordination mode of the ligand. | Shifts in the C=N stretching frequencies of the naphthyridine ring and the nitrile group upon coordination. |
| ¹H and ¹³C NMR Spectroscopy | To study the structure of the complex in solution. | Shifts in the proton and carbon signals of the ligand upon coordination. |
| UV-Vis Spectroscopy | To investigate the electronic transitions within the complex. | Ligand-to-metal or metal-to-ligand charge transfer bands. |
| X-ray Crystallography | To determine the precise solid-state structure. | Unambiguous determination of the coordination geometry, bond lengths, and bond angles. |
| Mass Spectrometry | To confirm the molecular weight of the complex. | Provides the mass-to-charge ratio of the complex ion. |
Potential Applications in Drug Development and Catalysis
While direct experimental data for metal complexes of this compound is not yet available, the known biological and catalytic activities of related compounds provide a strong rationale for their investigation.
Antimicrobial and Anticancer Agents
Naphthyridine derivatives are known for their broad-spectrum antimicrobial activity.[8][9] The coordination of metal ions to organic ligands can enhance their biological activity.[10] Metal complexes of functionalized 1,5-naphthyridines could therefore represent a new class of antimicrobial agents. Furthermore, various metal complexes, particularly those of ruthenium and gold, have shown promising anticancer properties.[11] The this compound ligand could serve as a scaffold for the design of novel metal-based anticancer drug candidates.
Catalysis
Ruthenium and other transition metal complexes bearing naphthyridine-based ligands have been investigated as catalysts in a variety of organic transformations, including oxidation reactions and transfer hydrogenation.[11][12] The electronic properties of the this compound ligand, influenced by the electron-withdrawing cyano group, could modulate the catalytic activity and selectivity of its metal complexes.
Logical Relationship Diagram
Figure 2: Logical relationship between the ligand, metal ion, resulting complex, and potential applications.
Conclusion and Future Outlook
This compound represents a promising yet underexplored ligand in coordination chemistry. The synthetic pathways outlined in this guide provide a solid foundation for its preparation. The subsequent formation of metal complexes with this ligand opens up a vast area for research, with significant potential for the discovery of new therapeutic agents and catalysts. The electron-withdrawing nature of the 3-carbonitrile substituent is a key feature that is anticipated to impart unique properties to the resulting metal complexes, making them exciting targets for future investigations. We encourage researchers to explore this fertile ground of chemical space, with the expectation that such studies will lead to significant advancements in both fundamental coordination chemistry and its practical applications.
References
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][7]naphthyridine-3-carbonitriles.
- Palacios, F., Alonso, C., Rubiales, G., & Ezpeleta, J. M. (2020).
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
- Bera, J. K., et al. (2010). Multifaceted Coordination of Naphthyridine-Functionalized N-Heterocyclic Carbene: A Novel “IrIII(C∧N)(C∧C)” Compound and Its Evaluation as Transfer Hydrogenation Catalyst. Inorganic Chemistry, 49(17), 7851-7861. [Link]
- Gîlcă, I.-R., et al. (2021). New Antimicrobial Strategies Based on Metal Complexes. Molecules, 26(23), 7247. [Link]
- van der Schilden, K., et al. (1997). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions, (18), 3355-3361. [Link]
- Sosnowski, P., & Szostak, M. (2024). 15.8.
- Al-Masoudi, N. A., & Al-Saaidy, B. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
- Lee, C.-C., et al. (2010). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions, 39(35), 8268-8275. [Link]
- Massabni, A. C., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 8(5), 31. [Link]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23933-23951. [Link]
- Fuertes, M., et al. (2020). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
- Chen, Y.-L., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 50(19), 4845-4849. [Link]
- Wójcicka, A., & Mączyński, M. (2024).
- Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]
- Grycova, L., Dostal, J., & Marek, R. (2007). Biological Activity of Naturally Derived Naphthyridines. Mini-Reviews in Medicinal Chemistry, 7(12), 1229-1241. [Link]
- DeSimone, D. J., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-1,5-naphthyridine-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,5-Naphthyridine-3-carbonitrile in Organic Electronics
Introduction: The Rise of Nitrogen-Rich Heterocycles in Organic Electronics
The relentless pursuit of high-performance organic electronic devices has led researchers to explore a vast chemical space for novel functional materials. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly promising class due to their inherent electronic properties, thermal stability, and synthetic versatility. The 1,5-naphthyridine scaffold, a bicyclic aromatic system with two nitrogen atoms, has garnered significant attention for its potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[1][2] The electron-deficient nature of the naphthyridine core makes its derivatives excellent candidates for electron-transporting and electron-injecting materials.[3]
This guide focuses on a specific derivative, 1,5-Naphthyridine-3-carbonitrile , and its potential as a key building block in the next generation of organic electronic devices. The introduction of the cyano (-CN) group, a strong electron-withdrawing substituent, is anticipated to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthyridine core, thereby enhancing its electron-accepting and transport capabilities. These application notes provide a comprehensive overview of the synthesis, properties, and detailed protocols for the integration of this compound into organic electronic devices.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, with the Friedländer annulation and the Skraup-Doebner-von Miller reaction being the most prominent.[4][5][6][7] For the specific synthesis of this compound, a modified Friedländer synthesis is a highly effective approach.
Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile
This protocol is adapted from a known methodology for the synthesis of substituted 4-hydroxy-[1][8]naphthyridine-3-carbonitriles.[2] This intermediate is a crucial precursor for further functionalization.
Reaction Scheme:
Sources
- 1. Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing hetero ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00141H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Antimicrobial Screening of 1,5-Naphthyridine-3-carbonitrile Derivatives
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1][2] Naphthyridines, a class of N-heterocyclic compounds, represent a promising area of research, with several derivatives already established as effective antibacterial agents.[3][4][5][6] The 1,5-naphthyridine core, in particular, is a key structural component in various pharmacologically active compounds.[1][7] Many existing naphthyridine-based drugs, such as nalidixic acid and enoxacin, function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and cell division.[3][4][7][8] This application note provides a detailed guide for the preliminary in vitro antimicrobial screening of novel 1,5-Naphthyridine-3-carbonitrile derivatives, a scaffold of significant interest in the development of new therapeutics.
The primary objective of this screening protocol is to determine the antimicrobial efficacy of these novel compounds by quantifying their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9] These two parameters provide a foundational understanding of a compound's potency and its mode of action—whether it primarily inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal).[10][11] The protocols outlined below are based on widely accepted methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[12][13]
Principle of the Assays
This guide details two fundamental and complementary techniques for assessing antimicrobial activity in vitro:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid growth medium.[14] The assay involves preparing two-fold serial dilutions of the test compounds in a 96-well microtiter plate, which are then inoculated with a standardized suspension of the target bacterium.[13][15] After an incubation period, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound where no turbidity is observed.[16][17]
-
Minimum Bactericidal Concentration (MBC) Assay: This assay is a follow-up to the MIC test and is used to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][11][16] To determine the MBC, aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the test compound.[10][17] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.[11] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10][11]
Materials and Reagents
Equipment:
-
Biological safety cabinet (Class II)
-
Autoclave
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards
-
Micropipettes (multi-channel and single-channel) and sterile tips
-
96-well sterile, flat-bottom microtiter plates
-
Sterile petri dishes (100 mm)
-
Sterile serological pipettes
-
Sterile inoculation loops and spreaders
Media and Reagents:
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains.
-
Growth Media:
-
Reagents for Standardization:
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard[19]
-
-
Controls:
-
Positive Control: A known antibiotic with activity against the test strains (e.g., Ciprofloxacin, Gentamicin).
-
Negative Control: Vehicle control (DMSO).
-
Growth Control: Wells with only medium and bacteria.
-
Sterility Control: Wells with only medium.
-
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12]
Step 1: Preparation of Test Compounds
-
Prepare a stock solution of each this compound derivative in 100% DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to create a working solution at a concentration 100 times the highest desired final concentration in the assay. Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth (TSB).
-
Incubate the broth culture at 35°C until it reaches the log phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[19]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Assay Plate Setup
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in each row designated for a test compound.
-
Add 100 µL of the working solution of the test compound (or control antibiotic) to well 1 of the corresponding row.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Well 11 (Growth Control) will contain 50 µL of CAMHB.
-
Well 12 (Sterility Control) will contain 100 µL of CAMHB and no bacteria.
-
Inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL). Do not add bacteria to well 12.
-
The final volume in each test well will be 100 µL.
Step 4: Incubation and Reading
-
Seal the plate with a breathable film or place it in a container with a lid to prevent evaporation.
-
Incubate the plate at 35°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol should be performed immediately after the MIC results are read.
Step 1: Subculturing from MIC Plate
-
Select the wells from the MIC plate corresponding to the MIC value and at least two more concentrated dilutions.[11][20]
-
From each selected well, take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum density.
-
Label the plate clearly to indicate the concentration corresponding to each spot.
Step 2: Incubation and Reading
-
Incubate the MHA plate at 35°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) in each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the number of colonies from the growth control spot.[10][11]
Decision Tree for MBC Determination
Caption: Decision workflow for Minimum Bactericidal Concentration (MBC).
Data Analysis and Interpretation
The results of the antimicrobial screening should be recorded systematically. The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that kills ≥99.9% of the bacteria. The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity.
-
Bacteriostatic: If the MBC/MIC ratio is >4, the compound is generally considered bacteriostatic.
-
Bactericidal: If the MBC/MIC ratio is ≤4, the compound is considered bactericidal.[10][11]
Table 1: Example Data Presentation for this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| NAPH-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| NAPH-001 | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| NAPH-002 | S. aureus ATCC 29213 | 16 | >128 | >8 | Bacteriostatic |
| NAPH-002 | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Troubleshooting and Considerations
-
Compound Solubility: If a compound precipitates in the broth, the MIC reading may be inaccurate. It may be necessary to test a different solvent or note the concentration at which precipitation occurs.
-
Inoculum Density: An inoculum that is too dense or too sparse can lead to false resistance or susceptibility, respectively. Strict adherence to the 0.5 McFarland standard is critical.
-
DMSO Toxicity: Always run a vehicle control (DMSO without compound) to ensure that the solvent concentration is not inhibiting bacterial growth.
-
Skipped Wells: Occasionally, growth may be observed at a higher concentration while being absent at a lower one. This can be due to contamination or compound precipitation and warrants a repeat of the assay.
Conclusion
This application note provides robust and standardized protocols for the initial in vitro antimicrobial screening of novel this compound derivatives. By determining the MIC and MBC values, researchers can effectively identify promising lead compounds for further development. These foundational assays are a critical first step in the long and complex process of discovering new antibiotics to combat the global challenge of antimicrobial resistance.
References
- Wikipedia.
- Creative Diagnostics. (n.d.).
- Microchem Laboratory. (n.d.).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Microbe Investigations. (n.d.).
- BMG Labtech. (2024).
- Wikipedia. Disk diffusion test. [Link]
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
- Department of Medical Laboratories Techniques. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion. [Link]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Basiri, A., Murugaiyah, V., & Osman, H. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5005-5008. [Link]
- Gilbert, P., & Brown, M. R. W. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Microbiological Quality Assurance. CRC Press. [Link]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- Wójcicka, A., & Mączyński, M. (2024).
- Wójcicka, A., & Mączyński, M. (2024).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.
- Bibi, S., Kamal, S., & Ahmed, A. (2022). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 28(1), 1-17. [Link]
- Clinical and Laboratory Standards Institute. (n.d.).
- Wójcicka, A., & Mączyński, M. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthyridine Derivatives in Modern Antibacterial Therapies. [Link]
- Szymański, P., Stary, K., & Bielenica, A. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
- Espinoza, J. L., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2198–2201. [Link]
- Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3955–3960. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 731539. [Link]
Sources
- 1. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]
- 6. scilit.com [scilit.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. microchemlab.com [microchemlab.com]
Application Note & Protocols: High-Throughput Screening of Novel Naphthyridine Compounds for Anti-Mycobacterial Activity
For: Researchers, scientists, and drug development professionals in the field of infectious diseases.
Abstract
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel anti-tubercular agents. Naphthyridine derivatives have emerged as a promising class of compounds with potential anti-mycobacterial activity.[1][2] This application note provides a comprehensive guide to the in vitro evaluation of novel naphthyridine compounds against M. tuberculosis using two robust and widely adopted high-throughput screening assays: the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Assay (LORA).[3][4][5] We present detailed, step-by-step protocols, explain the underlying scientific principles, and offer insights into data interpretation and quality control, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Introduction: The Rationale for Targeting Mycobacterium tuberculosis
Tuberculosis (TB), caused by M. tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the rise of drug-resistant strains underscore the critical need for new therapeutic strategies. Naphthyridine compounds, a class of heterocyclic molecules, have shown potential as anti-mycobacterial agents, with some studies suggesting their mechanism of action involves the inhibition of essential enzymes like enoyl-ACP reductase (InhA).[10][11]
The initial step in evaluating the potential of these novel compounds is to determine their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of Mtb.[12] This application note details two primary assays for this purpose, selected for their sensitivity, scalability, and relevance to different metabolic states of Mtb.
Foundational Principles of the Assays
Microplate Alamar Blue Assay (MABA): Assessing Metabolic Activity
The MABA is a colorimetric assay that provides a quantitative measure of the metabolic activity of replicating Mtb.[3][4][13] The assay utilizes the redox indicator AlamarBlue® (resazurin), a cell-permeable, non-toxic compound.[14] Metabolically active mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[14][15][16] The degree of this color change is directly proportional to the number of viable, metabolically active bacteria.[16] In the presence of an effective anti-mycobacterial compound, bacterial metabolism is inhibited, and the solution remains blue.[12]
Luciferase Reporter Assay (LORA): Targeting Non-Replicating Mycobacteria
A significant challenge in TB treatment is the presence of non-replicating, persistent Mtb, which are often tolerant to standard antibiotics. The Luciferase Reporter Assay (LORA) is specifically designed to assess compound activity against these persistent bacteria.[3][5][17] This assay employs a recombinant Mtb strain that expresses a luciferase gene.[17][18][19] The production of light (bioluminescence) is dependent on the metabolic activity of the bacteria. A reduction in the luminescent signal indicates an inhibitory effect of the test compound on the viability or metabolic activity of the non-replicating mycobacteria.[17][20]
Biosafety Considerations: Working with Mycobacterium tuberculosis
All work involving live cultures of M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[21][22][23] Personnel must be highly trained in handling pathogenic microorganisms and adhere to strict safety protocols.[21][24] This includes the use of personal protective equipment (PPE) such as solid-front gowns, gloves, and respiratory protection (e.g., N95 respirators or PAPRs).[22][23] All manipulations of infectious materials that can generate aerosols must be performed within a certified Class II Biological Safety Cabinet (BSC).[21][25] All contaminated waste must be decontaminated, preferably by autoclaving, before leaving the laboratory.[22][23]
Experimental Protocols
Preparation of Novel Naphthyridine Compounds
The synthesis of novel naphthyridine derivatives is a specialized area of medicinal chemistry.[26][27][28][29] For the purpose of these assays, it is assumed that the compounds have been synthesized, purified, and their structures confirmed.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Initially, determine the solubility of each naphthyridine compound. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) of each compound in 100% DMSO.
-
Sterilization: Filter-sterilize the stock solutions through a 0.22 µm syringe filter.
-
Storage: Store the stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Microplate Alamar Blue Assay (MABA) Protocol
This protocol is adapted from established MABA procedures and is designed for a 96-well plate format.[3][4][12]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Novel naphthyridine compound stock solutions.
-
Rifampicin or Isoniazid (positive control).
-
Sterile 96-well flat-bottom plates.
-
AlamarBlue® reagent.
-
10% Tween 80 solution.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.
-
Add 100 µL of supplemented 7H9 broth to the remaining wells.
-
In the first column of wells for each compound, add an additional 100 µL of the compound stock solution, serially diluted in broth to achieve twice the desired final starting concentration.
-
Perform a 2-fold serial dilution of the compounds across the plate, from column 2 to 10, by transferring 100 µL from the preceding well. Discard the final 100 µL from column 10.
-
Column 11 serves as the drug-free control (inoculum only), and column 12 serves as the sterile control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of AlamarBlue®:
-
After the initial incubation, add 30 µL of a 1:1 mixture of AlamarBlue® reagent and 10% Tween 80 to one of the drug-free control wells.[13]
-
Incubate for an additional 24 hours. If the well turns pink, it indicates sufficient bacterial growth. If it remains blue, re-incubate and check daily.
-
Once the control well turns pink, add the AlamarBlue®/Tween 80 mixture to all wells.
-
-
Reading Results:
-
Incubate for a final 24 hours.
-
Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[13]
-
For quantitative results, read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[15]
-
MABA Workflow Diagram:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Luciferase Reporter Assay (LORA) Protocol
This protocol is for assessing compound activity against non-replicating Mtb.[17][20]
Materials:
-
Recombinant M. tuberculosis H37Rv expressing luciferase (e.g., pFCA-luxAB).
-
Middlebrook 7H9 broth with supplements as for MABA.
-
Hypoxic culture system (e.g., anaerobic chamber or sealed multi-well plates).
-
Luciferase substrate (e.g., n-decanal).
-
Luminometer.
Step-by-Step Methodology:
-
Induction of Non-Replicating State:
-
Grow the luciferase-expressing Mtb strain under low-oxygen conditions to induce a non-replicating persistent state. This can be achieved in a controlled fermentor or by extended culture in sealed tubes with a limited headspace.[17]
-
-
Assay Setup:
-
Prepare serial dilutions of the naphthyridine compounds in a 96-well plate as described for MABA.
-
Add the non-replicating Mtb inoculum to the wells.
-
-
Anaerobic Incubation:
-
Incubate the plates under anaerobic conditions for 10 days.[17]
-
-
Recovery and Luminescence Reading:
-
After the anaerobic incubation, allow the bacteria to recover under aerobic conditions for a defined period (e.g., 28 hours).[17]
-
Add the luciferase substrate to each well.
-
Immediately measure the relative light units (RLU) using a luminometer.
-
-
Data Analysis:
-
The MIC is defined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free control.
-
Luciferase Reporter Mechanism:
Caption: Principle of the Luciferase Reporter Assay.
Data Interpretation and Quality Control
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the primary endpoint of these assays. It is the lowest concentration of the naphthyridine compound that inhibits bacterial growth.[30][31]
-
MABA: The MIC is the lowest concentration that shows no color change from blue to pink, or a significant reduction in fluorescence/absorbance compared to the control.[13]
-
LORA: The MIC is the lowest concentration that results in a ≥90% reduction in luminescence compared to the drug-free control.
Data Presentation:
| Compound ID | MABA MIC (µg/mL) | LORA MIC (µg/mL) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/MIC) |
| NAPH-001 | 12.5 | >50 | >100 | >8 |
| NAPH-002 | 6.25 | 12.5 | 85 | 13.6 |
| Rifampicin | 0.125 | 0.25 | >100 | >800 |
Quality Control
To ensure the validity and reproducibility of the results, several quality control measures are essential:
-
QC Strains: Include a well-characterized, susceptible strain of M. tuberculosis (e.g., H37Rv ATCC 27294) in every assay run.[7] The MICs of control drugs for this strain should fall within a predefined range.
-
Standard Drugs: Always include a standard anti-TB drug (e.g., Rifampicin, Isoniazid) as a positive control.[10]
-
Sterility and Growth Controls: Include wells with only broth (sterility control) and wells with inoculum but no drug (growth control). The sterility control should remain clear, and the growth control should show robust growth (pink in MABA, high luminescence in LORA).
-
CLSI Guidelines: Refer to the Clinical and Laboratory Standards Institute (CLSI) documents M24 and M24S for standardized methods and quality control parameters for mycobacterial susceptibility testing.[8][9]
Conclusion and Future Directions
The Microplate Alamar Blue Assay and the Luciferase Reporter Assay are powerful tools for the primary screening of novel naphthyridine compounds against M. tuberculosis. MABA provides a rapid and cost-effective method for assessing activity against replicating bacteria, while LORA offers crucial insights into the activity against the more challenging non-replicating persistent forms. Compounds demonstrating potent activity (low MIC values) and high selectivity (high selectivity index) in these in vitro assays are promising candidates for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and further medicinal chemistry optimization.
References
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
- Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols.
- G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent.
- Burd, E. M. (2019). Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria. Journal of Clinical Microbiology.
- Clinical and Laboratory Standards Institute. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. CLSI document M24-A2.
- Semantic Scholar. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- Cho, S., et al. (2007). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Clinical and Laboratory Standards Institute. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC).
- Lim, S., et al. (2021). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Scientific Reports.
- Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology.
- Clinical and Laboratory Standards Institute. (2018). M24: Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes.
- R Discovery. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- ResearchGate. (n.d.). Low oxygen recovery assay (LORA) for high throughtput screening compounds against non-replicating Mycobacterium tuberculosis.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
- Clinical and Laboratory Standards Institute. (2023). M24S: Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes.
- Snewin, V. A., et al. (1999). Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity.
- APHL. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- Scientific Institute of Public Health. (2006). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries.
- iLab Solutions. (n.d.). TB BSL-3 Facility Safety Manual.
- Szychowski, K. A., et al. (2023). Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules.
- Sarkis, G. J., et al. (1995). Luciferase in vivo expression technology: use of recombinant mycobacterial reporter strains to evaluate antimycobacterial activity in mice. Antimicrobial Agents and Chemotherapy.
- ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- World Health Organization. (2012). Essential biosafety measures for TB laboratories. Tuberculosis.
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- APHL. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis.
- ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- ResearchGate. (n.d.). Screening of Actinobacterial Extracts/Compounds for Antimycobacterial Activity by Luciferase Reporter Phage (LRP) Assay.
- Huang, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. (2019). Naphthyridine derivatives and their anti-mycobacterial activity.
- Alda, M. O., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
- Leibniz Institute DSMZ. (n.d.). Quality Control Strains.
- Stolarczyk, M., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules.
- van der Westhuyzen, R., et al. (2021). Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. Molecules.
- i-DNA. (2024). Microbiological Quality Control Strains: Which Culture Collection Should You Use?.
- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- MDPI. (2022). Non-Microbiological Mycobacterial Detection Techniques for Quality Control of Biological Products: A Comprehensive Review.
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.
- Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 9. M24S | Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. allevi3d.com [allevi3d.com]
- 16. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]
- 17. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase in vivo expression technology: use of recombinant mycobacterial reporter strains to evaluate antimycobacterial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aphl.org [aphl.org]
- 22. content.ilabsolutions.com [content.ilabsolutions.com]
- 23. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. aphl.org [aphl.org]
- 25. biosafety.be [biosafety.be]
- 26. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 27. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. idexx.com [idexx.com]
- 31. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1,5-Naphthyridine-3-carbonitrile Derivatives in High-Performance Dye-Sensitized Solar Cells
Introduction
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a cost-effective and versatile alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in its molecular sensitizer—a dye responsible for harvesting light and initiating the photon-to-electron conversion process.[3][4] The efficiency of this process is intrinsically linked to the chemical structure and electronic properties of the dye. Consequently, significant research has focused on the molecular engineering of novel organic sensitizers to enhance performance and stability.[5]
This document introduces the 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, as a highly promising core for advanced organic sensitizers. Its inherent electron-deficient nature is advantageous for promoting intramolecular charge transfer and facilitating efficient electron injection. Specifically, we focus on derivatives of 1,5-Naphthyridine-3-carbonitrile , a versatile building block that serves a dual role: it acts as a potent auxiliary electron acceptor and provides a key synthetic handle for introducing the carboxylate or cyanoacrylic acid groups necessary for anchoring the dye to the semiconductor surface.[6][7] These application notes provide the theoretical rationale, mechanistic insights, and detailed experimental protocols for synthesizing and evaluating 1,5-naphthyridine-based dyes in DSSCs.
Part I: Application Notes - Rationale and Mechanism
Molecular Design Principles for Naphthyridine-Based Dyes
The most successful organic DSSC sensitizers typically follow a Donor-π bridge-Acceptor (D-π-A) or Donor-Acceptor-π bridge-Acceptor (D-A-π-A) architecture.[5][7] This modular design allows for the fine-tuning of the dye's optical and electronic properties.
-
Donor (D): An electron-rich moiety (e.g., triphenylamine, carbazole) that serves as the initial source of the electron upon photoexcitation.
-
π-Bridge: A conjugated system (e.g., thiophene, phenyl) that facilitates charge separation and delocalization, influencing the dye's absorption spectrum.
-
Acceptor/Anchor (A): An electron-deficient group (e.g., cyanoacrylic acid) that pulls electron density from the donor and physically adsorbs onto the TiO₂ semiconductor surface.
The 1,5-naphthyridine core is strategically incorporated as a powerful electron-accepting component within the π-conjugated bridge, creating a D-A-π-A framework. The nitrogen atoms in the naphthyridine ring lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is beneficial for electron injection. The presence of the electron-withdrawing carbonitrile (-CN) group on this core further enhances its acceptor strength, promoting a strong intramolecular charge transfer (ICT) character, which is crucial for achieving broad and intense light absorption.[6][7]
Caption: D-A-π-A architecture using a 1,5-naphthyridine core.
Mechanism of Action in a DSSC
The high performance of a DSSC relies on a series of precisely orchestrated electron transfer events, where the kinetics of desired pathways significantly outpace those of undesirable recombination pathways.[4][8] The energy levels of the dye's molecular orbitals are paramount.
-
Photoexcitation: The dye absorbs an incident photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its LUMO.
-
Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band (CB) of the TiO₂ semiconductor. For this to be efficient, the dye's LUMO must be energetically higher than the TiO₂ CB edge.[9]
-
Dye Regeneration: The oxidized dye (Dye⁺) accepts an electron from the redox mediator (typically I⁻) in the electrolyte, returning to its ground state. This requires the dye's HOMO to be lower than the electrolyte's redox potential.[10]
-
Charge Recombination (Loss Pathway): Undesirable processes where the injected electron in the TiO₂ recombines with either the oxidized dye or the oxidized redox species (I₃⁻) in the electrolyte.
Derivatives of 1,5-naphthyridine are engineered to optimize these kinetics. Their low-lying LUMO ensures a sufficient driving force for electron injection, while a deep HOMO level provides ample energy for efficient regeneration.[9][10] Furthermore, the bulky, structured nature of these dyes can form a compact insulating layer on the TiO₂ surface, physically hindering the approach of the oxidized redox mediator and thereby suppressing charge recombination.[11]
Caption: Energy diagram for key DSSC electron transfer processes.
Part II: Experimental Protocols
Protocol 1: Synthesis of a Prototypical D-A-π-A Naphthyridine Dye
This protocol outlines a representative synthesis of a dye featuring a triphenylamine donor, a this compound internal acceptor, and a cyanoacrylic acid anchor. The synthesis leverages established heterocyclic chemistry and cross-coupling reactions.[6][12]
Workflow:
Caption: Synthetic workflow for a 1,5-naphthyridine-based dye.
Step-by-Step Methodology:
-
Synthesis of 1,5-Naphthyridine Core:
-
Start with a substituted 3-aminopyridine.
-
Perform a Skraup reaction using glycerol, an oxidizing agent (e.g., nitrobenzene), and sulfuric acid to construct the second pyridine ring, yielding the 1,5-naphthyridine scaffold.[12] The specific precursors will be chosen to yield the 3-carbonitrile derivative.
-
-
Functionalization for Coupling:
-
Selectively introduce a reactive handle, such as a bromine atom, at a suitable position on the naphthyridine ring (e.g., C7) via electrophilic aromatic substitution.
-
-
Suzuki Cross-Coupling:
-
Synthesize a boronic ester derivative of the Donor-π-bridge segment (e.g., N,N-diphenyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)aniline).
-
Couple the brominated naphthyridine intermediate with the D-π-boronic ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., Toluene/Ethanol/H₂O).
-
-
Formation of the Anchoring Group:
-
The resulting D-A(naphthyridine-carbonitrile)-π intermediate is then converted to the final dye.
-
Hydrolyze the carbonitrile (-CN) group to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Alternatively, and more commonly for high-performance dyes, perform a Knoevenagel condensation of the 3-carbonitrile with cyanoacetic acid in the presence of a base like piperidine to form the cyanoacrylic acid acceptor/anchor group.
-
Protocol 2: Fabrication and Assembly of the DSSC Device
This protocol details the standard procedure for constructing a laboratory-scale DSSC for testing the synthesized dye.[3][13]
Workflow:
Caption: Workflow for DSSC fabrication and assembly.
Step-by-Step Methodology:
-
Photoanode Preparation:
-
Clean fluorine-doped tin oxide (FTO) glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact TiO₂ blocking layer via spray pyrolysis or spin coating to prevent short-circuiting.[3]
-
Deposit a mesoporous TiO₂ layer (10-12 µm thick) using the doctor-blade technique with a commercial TiO₂ paste.
-
Sinter the TiO₂-coated FTO glass in a furnace, slowly ramping the temperature to 450-500°C and holding for 30 minutes to remove organic binders and ensure good particle necking.
-
After cooling to ~80°C, immerse the photoanode in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, then rinse and sinter again. This post-treatment improves electron transport.[3]
-
-
Dye Sensitization:
-
While the photoanode is still warm (~80°C), immerse it in a dye solution (e.g., 0.3 mM of the naphthyridine dye in a 1:1 mixture of acetonitrile and tert-butanol).
-
Allow the photoanode to soak for 18-24 hours in the dark at room temperature.[3]
-
Rinse the sensitized photoanode with the solvent to remove non-adsorbed dye molecules and dry gently.
-
-
Cell Assembly:
-
Prepare a counter electrode by depositing a thin layer of platinum on a separate piece of FTO glass.
-
Place a thermoplastic sealant (e.g., Surlyn®) around the active area of the dye-sensitized photoanode.
-
Position the platinum counter electrode on top and heat under pressure to seal the two electrodes together, leaving two small holes in the counter electrode for electrolyte filling.
-
Introduce the electrolyte (e.g., containing 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell via vacuum backfilling through the pre-drilled holes.[14]
-
Seal the holes with a small piece of sealant and a microscope coverslip.
-
Part III: Characterization and Performance Data
Protocol 3: Photovoltaic Performance Measurement
-
J-V Characterization:
-
Use a solar simulator calibrated to Air Mass 1.5 Global (AM 1.5G) standard illumination (100 mW/cm²).[15]
-
Mask the active area of the cell to prevent overestimation of the current.
-
Connect the cell to a digital source meter and sweep the voltage from negative to positive, recording the corresponding current density (J).
-
-
Data Extraction:
-
From the resulting J-V curve, determine the key photovoltaic parameters:
-
Open-Circuit Voltage (V_oc): The voltage at zero current.
-
Short-Circuit Current Density (J_sc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (J_max × V_max) / (J_sc × V_oc).
-
Power Conversion Efficiency (PCE or η): The overall efficiency, calculated as η (%) = (J_sc × V_oc × FF) / P_in × 100, where P_in is the incident power density (100 mW/cm²).
-
-
Expected Performance Data
The performance of DSSCs is highly dependent on the precise molecular structure of the dye and the other cell components. Research on 1,5-naphthyridine-based conjugated polymers used as co-sensitizers with the standard N3 dye has shown promising results, particularly in enhancing the open-circuit voltage.[11] When used as the primary sensitizer, a well-designed 1,5-naphthyridine dye is expected to yield competitive performance metrics.
| Parameter | Symbol | Expected Range | Reference / Rationale |
| Open-Circuit Voltage | V_oc | 0.70 - 0.85 V | Naphthyridine's electron-withdrawing nature can elevate the TiO₂ CB, and a compact dye layer can reduce recombination, both boosting V_oc.[11] |
| Short-Circuit Current | J_sc | 12 - 18 mA/cm² | Dependent on the dye's absorption spectrum and molar extinction coefficient. Molecular engineering aims to broaden absorption into the red/NIR regions. |
| Fill Factor | FF | 0.65 - 0.75 | Reflects the internal resistances and charge transport dynamics of the cell. |
| Power Conversion Efficiency | η | 6.0 - 9.0 % | A competitive efficiency range for novel metal-free organic dyes under initial investigation. |
Conclusion and Future Outlook
Derivatives of this compound represent a promising and versatile platform for the development of next-generation organic sensitizers for DSSCs. Their inherent electronic properties, coupled with their synthetic accessibility, allow for the rational design of dyes with optimized energy levels for efficient charge separation and reduced recombination. The protocols outlined herein provide a comprehensive framework for the synthesis, fabrication, and characterization of DSSCs employing this novel class of dyes.
Future work should focus on expanding the π-conjugation of the molecular framework to enhance light-harvesting in the near-infrared region and on introducing sterically demanding substituents to further suppress charge recombination, pushing the efficiency of these devices even higher.
References
- Al-Muallem, H. A., El-Gahami, M. A., & Al-Ghamdi, A. A. (2019). 1,5-Naphthyridine-based conjugated polymers as co-sensitizers for dye-sensitized solar cells. Solar Energy, 194, 682–687. [Link]
- Parasuraman, D., & Ramakrishnan, V. (2023). Characterization of Plant Based Organic Dye Mixtures for Dye Sensitized Solar Cells (DSSCs) Applications. Journal of Scientific Research and Reports, 29(10), 60-72. [Link]
- Aslam, M., et al. (2023). Design and fabrication of TiO2-based dye sensitized solar cells using plant-derived organic dyes. AIP Advances, 13(7), 075114. [Link]
- Wante, H. P., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polymer. Journal of Ovonic Research, 16(6), 333-341. [Link]
- Al-Bogami, A. S., et al. (2020).
- Pradhan, B., et al. (2015). Fabrication and characterization of dye sensitized solar cells: A photographic guide. International Journal of Energy Research, 39(2), 163-174. [Link]
- Mishra, A., et al. (2018). Fabrication and characterization of TiO2 based dye-sensitized solar cell. AIP Conference Proceedings, 1953(1), 030022. [Link]
- ResearchGate. (n.d.). Processes occurring in DSSC. [Link]
- Glowacki, E. D., et al. (2020). Complexity of Electron Injection Dynamics and Light Soaking Effects in Efficient Dyes for Modern DSSC. Molecules, 25(1), 123. [Link]
- King Fahd University of Petroleum & Minerals. (2019). 1,5-Naphthyridine-based conjugated polymers as co-sensitizers for dye-sensitized solar cells. Solar Energy, 194, 682-687. [Link]
- Nogueira, A. F., & De Angelis, F. (2014). Electron transfer and dye regeneration in Dye-Sensitized Solar Cells. 2014 International Conference on Simulation of Semiconductor Processes and Devices (SISPAD). [Link]
- Katoh, R., & Furube, A. (2011). Quantitative Evaluation of Electron Injection Efficiency in Dye-Sensitized TiO2 Films. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 12(1), 1-13. [Link]
- ResearchGate. (n.d.). Electron injection free energy diagram. [Link]
- Ramirez-Perez, R., et al. (2022). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Results in Optics, 8, 100259. [Link]
- Kumar, S., et al. (2017). Synthesis and characterization of naphthalimide-based dyes for dye sensitized solar cells. Journal of Materials Science: Materials in Electronics, 28, 1-14. [Link]
- Lee, J., et al. (2019). Review of the Development of Dyes for Dye-Sensitized Solar Cells. Journal of the Korean Ceramic Society, 56(6), 543-563. [Link]
- Chang, Y.-C., et al. (2016). Steric Effects on the Photovoltaic Performance of Panchromatic Ruthenium Sensitizers for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 8(3), 2131–2142. [Link]
Sources
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Evaluation of Electron Injection Efficiency in Dye-Sensitized TiO2 Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Steric Effects on the Photovoltaic Performance of Panchromatic Ruthenium Sensitizers for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Friedländer Synthesis of 1,5-Naphthyridine-3-carbonitrile
Welcome to the technical support center for the Friedländer synthesis of 1,5-Naphthyridine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important reaction. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.
The Friedländer annulation is a cornerstone reaction in the synthesis of quinolines and their aza-analogs, such as the pharmaceutically relevant 1,5-naphthyridines.[1][2] The reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] Specifically, for the synthesis of this compound, this typically involves the reaction of 2-amino-3-formylpyridine with ethyl cyanoacetate.[4][5] While versatile, this reaction is often plagued by issues such as low yields, side product formation, and difficult purifications.[6][7] This guide aims to provide you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis for this compound?
The reaction proceeds through an initial aldol-type condensation between 2-amino-3-formylpyridine and the enolate of ethyl cyanoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,5-naphthyridine ring system. The reaction can be catalyzed by either acids or bases.[8][9]
Q2: I'm observing a very low yield in my reaction. What are the most common culprits?
Low yields in the Friedländer synthesis are a frequent issue and can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often utilize high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[7]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst can result in low conversion rates or the formation of unwanted side products.[7]
-
Incorrect Solvent: The reaction's efficiency is significantly influenced by the solvent. Poor solubility of reactants can hinder the reaction rate.[7]
-
Inappropriate Temperature: This reaction can be highly sensitive to temperature. Non-optimal temperatures may lead to slow reaction rates or an increase in side product formation.[7]
-
Side Reactions: Competing reactions, such as the self-condensation of the ketone or aldehyde, can significantly lower the yield of the target molecule.[7]
Q3: Can this reaction be performed under more environmentally friendly conditions?
Yes, recent advancements have focused on developing greener protocols. The use of water as a solvent, particularly with a water-soluble catalyst like choline hydroxide, has been shown to be effective for the synthesis of related naphthyridine structures.[10][11] Ionic liquids have also been explored as recyclable catalysts and solvents.[12][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrates. 2. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Solubility of Reactants: Starting materials may not be sufficiently dissolved in the chosen solvent. 4. Incomplete Reaction: The reaction may require a longer time to reach completion. | 1. Use a fresh batch of catalyst or consider alternative catalysts. For instance, propylphosphonic anhydride (T3P®) has been reported to give excellent yields under mild conditions.[6] 2. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the progress by TLC. 3. Switch to a more polar solvent like DMF or ethanol to improve solubility.[7] 4. Increase the reaction time and monitor the progress using techniques like TLC or LC-MS. |
| Formation of Multiple Products/Side Reactions | 1. Use of an Unsymmetrical Ketone/Methylene Compound: This can lead to regioisomers. 2. Self-Condensation: The aldehyde or the active methylene compound can react with itself. 3. Inappropriate Catalyst: The catalyst may not be selective, promoting side reactions. | 1. For unsymmetrical ketones, introducing a directing group can control regioselectivity. The choice of catalyst can also influence the outcome.[7] 2. Slowly add the active methylene compound to the reaction mixture to maintain a low concentration.[14] 3. Milder catalysts such as iodine or Lewis acids like In(OTf)₃ have been shown to improve selectivity.[15] |
| Difficult Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of tar-like byproducts. 3. Product co-elutes with starting materials or byproducts during chromatography. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture. 2. Optimize reaction conditions (lower temperature, milder catalyst) to minimize byproduct formation. A simple workup with water can sometimes help dissolve catalyst residues.[6] 3. Explore different solvent systems for column chromatography or consider recrystallization as an alternative purification method. |
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for an optimized Friedländer synthesis of this compound.
Optimized Protocol using a Mild Catalyst in an Aqueous Medium
This protocol is adapted from modern, greener approaches to the Friedländer synthesis and is designed to improve yield and simplify purification.[10][11]
Materials:
-
2-Amino-3-formylpyridine
-
Ethyl cyanoacetate
-
Choline hydroxide (45 wt. % in methanol)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard workup and purification equipment (Büchner funnel, filtration flask, etc.)
Procedure:
-
To a 50 mL round-bottom flask, add 2-amino-3-formylpyridine (1.0 mmol, 1.0 eq).
-
Add ethyl cyanoacetate (1.1 mmol, 1.1 eq).
-
Add 10 mL of deionized water to the flask.
-
Add choline hydroxide (0.1 mmol, 0.1 eq) to the reaction mixture.
-
Attach a condenser and place the flask in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the base-catalyzed Friedländer synthesis of this compound.
Caption: Proposed mechanism for the Friedländer synthesis.
Experimental Workflow
This diagram outlines the general workflow from reaction setup to product characterization.
Caption: General experimental workflow for the synthesis.
References
- Wikipedia. Friedländer synthesis. [Link]
- Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 869-873.
- Al-Mokhtar, M. A., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- Mohanty, H. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Mohanty, H. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
- Bhamuni, M. R., & Jayapradha, S. R. (2025). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. ASIAN J CHEM.
- Wikipedia.
- Quiroga, J., et al. (2018).
- ResearchGate.
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- Google Patents.
- Poola, B., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(44), 7792-7794.
- Chen, H., et al. (2020).
- E3S Web of Conferences.
- Google Patents.
- Singh, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9834.
- Shanif, M., et al. (2025). Indirect Friedländer Reaction: From Transfer Hydrogenation to Acceptorless Dehydrogenative Coupling and Metal-Free Approaches. CHEM REC.
- Oakwood Chemical. 2-Amino-3-formylpyridine. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- Abás, S., et al. (2019).
- Hsiao, Y., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.
- Al-Mokhtar, M. A., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025). ChemInform.
- ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
- Abás, S., et al. (2019).
- Development of methodologies for synthesis of 4-hydroxy-[7][8]naphthyridine-3-carbonitriles. (2025).
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 15. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Side Reactions in the Skraup Synthesis of Substituted Naphthyridines
Welcome to the comprehensive technical support guide for troubleshooting the Skraup synthesis of substituted naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classical yet often challenging reaction. Here, we delve into the common side reactions, their mechanistic underpinnings, and provide field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions I should anticipate in the Skraup synthesis of naphthyridines?
The Skraup synthesis, while powerful, is notorious for its harsh conditions, which can lead to several side reactions. The most common issues you're likely to encounter are:
-
Tar Formation: This is arguably the most significant challenge, resulting from the acid-catalyzed polymerization of acrolein, the in situ generated electrophile.[1] The high temperatures and strongly acidic environment create a perfect storm for uncontrolled polymerization, leading to a thick, dark, and often intractable reaction mixture.
-
Formation of Isomeric Byproducts: When employing substituted aminopyridines, the electrophilic cyclization step can occur at different positions on the pyridine ring. This lack of complete regioselectivity can lead to a mixture of naphthyridine isomers, complicating purification and reducing the yield of the desired product. For instance, the reaction with 3-aminopyridine can yield both 1,5- and 1,7-naphthyridines.[1]
-
Incomplete Oxidation: The final step of the Skraup synthesis is the aromatization of a dihydronaphthyridine intermediate to the final naphthyridine product. If the oxidizing agent is inefficient or the reaction conditions are not optimal, this step can be incomplete, resulting in the contamination of your final product with partially hydrogenated impurities.[1]
Q2: My reaction is incredibly vigorous and difficult to manage. How can I control the exothermic nature of the Skraup synthesis?
The highly exothermic nature of the Skraup reaction is a significant safety concern and can contribute to increased tar formation.[2] To tame the reaction, consider the following strategies:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's vigor.[2] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation process and preventing a runaway reaction.[3]
-
Controlled Reagent Addition and Gradual Heating: The order and rate of reagent addition are critical. A recommended procedure is to add the sulfuric acid slowly to a cooled mixture of the aminopyridine, glycerol, and ferrous sulfate.[2] Begin heating gently, and once the exothermic reaction commences, remove the external heat source. The reaction should sustain its own reflux for a period before external heating is reapplied to drive the reaction to completion.[2]
-
Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it contributes to the reaction's vigor. Milder and more controllable oxidizing agents such as arsenic acid or a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) can be employed to render the reaction less violent.[1][4]
Troubleshooting Guides
Problem 1: Excessive Tar Formation Obscuring Product Isolation
Causality: The primary culprit behind tar formation is the polymerization of acrolein under the harsh acidic and high-temperature conditions of the reaction.[1]
Troubleshooting Protocol:
-
Moderation is Key: As mentioned in the FAQs, the use of ferrous sulfate is your first line of defense against a violent exotherm, which exacerbates tarring.[2]
-
Temperature Management: After the initial exothermic phase, maintain a consistent and not excessively high temperature for the remainder of the reaction. Prolonged heating at very high temperatures will favor polymerization.[5]
-
Consider Polymerization Inhibitors: For reactions particularly prone to polymerization, the addition of a polymerization inhibitor for acrolein, such as hydroquinone or its monomethyl ether, can be beneficial. These compounds act as radical scavengers, interrupting the polymerization chain reactions.[2]
-
Purification Strategy - Steam Distillation: For the purification of volatile naphthyridines from the tarry residue, steam distillation is a highly effective, albeit classic, technique. After basifying the reaction mixture, passing steam through it will carry over the volatile naphthyridine, leaving the non-volatile tar behind.[6]
Experimental Protocol: Purification of a Volatile Naphthyridine from a Tarry Mixture via Steam Distillation
-
Neutralization: After the reaction is complete and has cooled, cautiously dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is crucial to liberate the free base of the naphthyridine.
-
Steam Distillation Setup: Assemble a steam distillation apparatus.
-
Distillation: Pass steam through the alkaline mixture. The volatile naphthyridine will co-distill with the water.
-
Extraction: Collect the distillate and extract the naphthyridine from the aqueous phase using a suitable organic solvent (e.g., chloroform or diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude naphthyridine, now largely free of tar.
-
Final Purification: The crude product can then be further purified by recrystallization or column chromatography.[1]
Problem 2: Formation of Undesired Naphthyridine Isomers
Causality: The regioselectivity of the cyclization step is governed by the electronic and steric properties of the substituted aminopyridine. For instance, in the case of 3-aminopyridine, electrophilic attack can occur at either C-2 or C-4, leading to the formation of 1,7- and 1,5-naphthyridines, respectively. Generally, the 1,5-isomer is the major product due to electronic factors.[1]
Troubleshooting Protocol:
-
Strategic Blocking Groups: To direct the cyclization to the desired position, consider introducing a temporary blocking group at the more reactive site on the aminopyridine ring. This will force the cyclization to occur at the intended position. The blocking group can then be removed in a subsequent step.
-
Modification of Reaction Conditions: While less common in Skraup synthesis, altering the acid catalyst or reaction temperature can sometimes influence the isomeric ratio, although this is often less effective than substrate modification.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions is necessary for their separation. Due to their similar polarities, this can be challenging.
Experimental Protocol: General Approach to Isomer Separation by Column Chromatography
-
Solvent System Screening: Utilize thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best possible separation of the isomeric spots.
-
Column Preparation: Pack a silica gel column with the optimized eluent.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify and combine the fractions containing the pure isomers.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated isomers.
Problem 3: Presence of Dihydronaphthyridine Impurities in the Final Product
Causality: This issue arises from the incomplete oxidation of the dihydronaphthyridine intermediate formed after the cyclization and dehydration steps.[1] This can be due to an insufficient amount of the oxidizing agent, a less reactive oxidizing agent, or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Choice and Stoichiometry of Oxidizing Agent: Ensure that a sufficient stoichiometric amount of a reliable oxidizing agent is used. While nitrobenzene is traditional, other options like m-nitrobenzenesulfonic acid sodium salt or even iodine have been reported to be effective and can offer better reproducibility.[4][7]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the recommended temperature to allow the oxidation to go to completion.
-
Post-Reaction Oxidation: If dihydronaphthyridine impurities are detected in the product, it may be possible to subject the crude product to a separate oxidation step using a suitable oxidizing agent to convert the remaining dihydro species to the fully aromatic naphthyridine.
Visualizing Reaction Pathways and Troubleshooting
Mechanism of the Skraup Synthesis and Major Side Reactions
Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.
Quantitative Data Summary
Quantitative data on the precise distribution of side products in the Skraup synthesis of naphthyridines is often not extensively reported in the literature, with most studies focusing on optimizing the yield of the desired product. The following table provides a summary of reported yields for various naphthyridine products under different conditions to serve as a benchmark.
| Starting Aminopyridine | Oxidizing Agent | Moderator | Product(s) | Reported Yield (%) | Reference |
| 3-Aminopyridine | m-Nitrobenzenesulfonic acid sodium salt | - | 1,5-Naphthyridine | 45-50 | [7] |
| 3-Aminopyridine | Iodine | - | 1,5-Naphthyridine | Good | [7] |
| 4-Aminopyridine | "Sulfo-mix" | - | 1,6-Naphthyridine | Moderate | [8] |
| 2-Aminopyridine | "Sulfo-mix" | - | 1,8-Naphthyridine | 30-40 | [1] |
| 3-Amino-4-methylpyridine | Acetaldehyde | - | 2,8-Dimethyl-1,5-naphthyridine | - | [7] |
References
- Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941, 1, 478. [Link]
- Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942, 30 (1), 113–144. [Link]
- Fuertes, M. A.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021, 26 (16), 4883. [Link]
- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13 (2), 2086–2087. [Link]
- Palacios, F.; et al. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020, 25 (15), 3508. [Link]
- Devadoss, T.; et al. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect2021, 6 (15), 3785-3804. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Wikipedia. Skraup synthesis. [Link]
- ScienceMadness. Alternative Oxidisers in Skraup reaction. [Link]
- Japan Patent Office.
- EMU Physics Department.
- Organic Syntheses. QUINOLINE. [Link]
- Slideshare.
- Bartow, E.; McCollum, E. V. SYNTHESES OF DERIVATIVES OF QUINOLINE. J. Am. Chem. Soc.1904, 26 (6), 700-704. [Link]
- American Chemical Society. 1,6-Naphthyridine. [Link]
- Vive Chemistry. Skraup's Synthesis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- ResearchGate.
- ResearchGate. The Skraup Synthesis of Quinolines. [Link]
- ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [Link]
- Semantic Scholar. SYNTHESIS OF PYRIDOPYRANOQUINOLINES BY THE SKRAUP REACTION OF AMINO-5H-BENZOPYRANO[2,3-b]PYRIDIN-5-ONES Hidetoshi Fujiwara N. [Link]
- Google Patents. Skraup reaction process for synthesizing quinolones.
- PubMed Central (PMC).
- MDPI.
- Ask this paper.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Purification challenges of 1,5-Naphthyridine-3-carbonitrile due to poor solubility
Welcome to the dedicated technical support guide for navigating the purification challenges of 1,5-Naphthyridine-3-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals who encounter difficulties in obtaining this compound in high purity, primarily due to its characteristic poor solubility.
The unique structure of this compound, featuring a polar heterocyclic naphthyridine core and a cyano group, contributes to its limited solubility in many common organic solvents. This property can lead to significant hurdles in crystallization and chromatographic separations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges.
Troubleshooting Guide: Navigating Purification Roadblocks
This section offers step-by-step guidance to resolve specific issues encountered during the purification of this compound.
Issue 1: Difficulty in Finding a Suitable Recrystallization Solvent
Underlying Cause: The high crystallinity and polarity of this compound often result in it being either insoluble in most solvents at room temperature or sparingly soluble even at elevated temperatures.
Troubleshooting Steps:
-
Systematic Solvent Screening: Begin with small-scale solubility tests (a few milligrams of crude product in 0.1-0.2 mL of solvent). Test a range of solvents with varying polarities. The principle of "like dissolves like" suggests that polar solvents are more likely to be effective.[1]
-
Employ Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective at dissolving highly polar, crystalline compounds at elevated temperatures.[2][3]
-
Utilize Solvent Mixtures: A two-solvent system can be highly effective.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot DMF or DMSO), and then add a "bad" solvent (in which it is poorly soluble, e.g., water, ethanol, or isopropanol) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow the solution to cool slowly.
-
Consider Aqueous Acidic or Basic Solutions: The basic nitrogen atoms in the naphthyridine ring can be protonated. Attempt to dissolve the crude material in a dilute aqueous acid (e.g., 1 M HCl) and then neutralize with a base to precipitate the purified product. Conversely, while less likely for this specific molecule, exploring solubility in basic solutions could also be an option.
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Most promising for recrystallization at high temps |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Likely poor solubility, potentially useful as anti-solvents |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to poor solubility |
| Halogenated | Dichloromethane (DCM), Chloroform | Likely poor solubility |
| Non-polar | Hexanes, Toluene | Insoluble |
Issue 2: The Compound Crashes Out of Solution During Cooling in Recrystallization
Underlying Cause: A very steep solubility curve can lead to rapid, uncontrolled precipitation, trapping impurities within the resulting solid.
Troubleshooting Steps:
-
Slow Cooling is Crucial: After dissolving the compound at an elevated temperature, ensure the solution cools down to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of larger, purer crystals.[5]
-
Reduce Supersaturation: If the compound is excessively soluble at high temperatures and crashes out immediately upon slight cooling, consider using a solvent system where its solubility at elevated temperatures is slightly lower.
-
Stirring: Gentle stirring during the initial phase of cooling can sometimes encourage more controlled crystal growth, but vigorous stirring can induce rapid precipitation.
Issue 3: Streaking and Poor Separation in Normal-Phase Column Chromatography
Underlying Cause: The basic nitrogen atoms of the naphthyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing (streaking) and poor resolution.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: Add a small percentage of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[6]
-
Triethylamine (Et₃N): Typically added at 0.1-1% (v/v) to the eluent.
-
Ammonia: A solution of methanol saturated with ammonia can be used as the polar component of the mobile phase (e.g., a gradient of 0-10% ammoniacal methanol in dichloromethane).
-
-
Use an Alternative Stationary Phase:
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel or Celite before loading it onto the column can often lead to better separation than loading as a solution.
Issue 4: The Compound Elutes in the Solvent Front in Reversed-Phase HPLC/Flash Chromatography
Underlying Cause: this compound is a highly polar molecule. In reversed-phase chromatography, which separates compounds based on hydrophobicity, highly polar compounds have weak interactions with the non-polar stationary phase (like C18) and are eluted quickly with the mobile phase.[9]
Troubleshooting Steps:
-
Use Highly Aqueous Mobile Phases: Start with a mobile phase composition that is very high in the aqueous component (e.g., 95-100% water with a small amount of organic modifier like acetonitrile or methanol).[10]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not retained in reversed-phase chromatography.[11][12][13] HILIC utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[14][15]
-
Utilize a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns are designed to have better retention for polar analytes compared to standard C18 columns.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a normal-phase flash chromatography method for this compound?
A1: A good starting point is to use a mobile phase of dichloromethane (DCM) and methanol (MeOH). Begin with a gradient of 0-10% MeOH in DCM. To mitigate peak tailing, add 0.5% triethylamine to the mobile phase. Develop the method using Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio for separation.
Q2: I am still struggling with recrystallization. Are there any other techniques I can try for bulk purification?
A2: If recrystallization proves difficult, you can try a slurry method. This involves stirring the crude solid in a solvent in which it is very sparingly soluble at room temperature for an extended period. This can allow for the dissolution and removal of more soluble impurities. After stirring, the solid is collected by filtration and washed.
Q3: Can I use preparatory HPLC for the final purification step?
A3: Yes, preparative HPLC is an excellent option for obtaining highly pure this compound, especially on a smaller scale. Based on its polarity, a reversed-phase method using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid would be a suitable starting point.
Q4: My purified compound is still colored. How can I remove colored impurities?
A4: If the colored impurities are not removed by chromatography or recrystallization, you can try treating a solution of your compound with a small amount of activated charcoal. The colored impurities may adsorb to the charcoal, which can then be removed by filtering the solution through Celite before proceeding with crystallization or solvent removal.
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Example)
This protocol is a starting point and may require optimization.
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a suitable volume of dimethylformamide (DMF) in a separate flask.
-
Add the minimum amount of hot DMF dropwise to the flask containing the crude solid with stirring until the solid just dissolves.
-
While maintaining the elevated temperature, add isopropanol (the anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot DMF until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Mobile Phase: Prepare two solvent mixtures:
-
Solvent A: Hexanes/Ethyl Acetate (e.g., 1:1) with 0.5% Triethylamine.
-
Solvent B: Ethyl Acetate/Methanol (e.g., 9:1) with 0.5% Triethylamine. (The exact solvent system should be determined by TLC analysis first.)
-
-
Pack the Column: Pack a silica gel column with your chosen starting eluent (e.g., Solvent A).
-
Deactivate the Silica: Flush the packed column with 2-3 column volumes of the starting eluent containing triethylamine.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. Alternatively, create a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elute the Column: Run the column with the starting eluent, gradually increasing the polarity by adding more of the more polar solvent mixture (Solvent B).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
References
- Buchi. (n.d.). Why HILIC is what your polar compounds need for purification.
- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- StudyMind. (n.d.). Polarity and Solubility of Organic Compounds.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- University of Canterbury. (n.d.). RECRYSTALLISATION.
- National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
- Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
- Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
- ResearchGate. (1984, July). Polar, aprotic solvents and the hydrophobic effect.
- University of Rochester. (n.d.). Flash Column Chromatography.
- RSC Publishing. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
- Google Patents. (n.d.). CN102746185B - Preparation process of aromatic nitrile compound.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Biotage. (2018). Successful Flash Chromatography.
- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- ResearchGate. (2015, March 15). How can I remove nitrile impurities from the oxime?
- Portland Press. (1977, August 1). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. aozunasia.com [aozunasia.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. biocompare.com [biocompare.com]
- 13. biotage.com [biotage.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Recrystallization of Naphthyridine Carbonitriles
Welcome to the Technical Support Center for the purification of naphthyridine carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the recrystallization of this important class of heterocyclic compounds. The methodologies and explanations provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and actionable insights.
Introduction to Recrystallization of Naphthyridine Carbonitriles
Naphthyridine carbonitriles are a significant scaffold in medicinal chemistry and materials science.[1][2][3][4] Achieving high purity is critical for their downstream applications, and recrystallization is a powerful and commonly employed technique for this purpose.[5][6] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution.[7][8]
This guide will address specific challenges and frequently asked questions related to the recrystallization of naphthyridine carbonitriles, which, due to their aromatic and polar nature, can present unique purification hurdles.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of naphthyridine carbonitriles in a question-and-answer format.
Question 1: My naphthyridine carbonitrile fails to crystallize upon cooling, even after an extended period. What should I do?
Answer:
Failure to crystallize is a common issue, often stemming from supersaturation or the presence of impurities that inhibit crystal nucleation.[9][10] Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide a surface for crystals to begin forming.[9][11]
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution. This provides a template for further crystal growth.[5][9]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If too much solvent was added, you can gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.[10][12] Be cautious not to evaporate too much, which could cause the compound to "oil out."
-
Lower the Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice-water bath.[13]
-
-
Re-evaluate Your Solvent System: If the above methods fail, it's possible the chosen solvent is not ideal. The compound may be too soluble even at low temperatures. You may need to screen for a different solvent or consider a mixed-solvent system.
Question 2: My compound "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[11][12] This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
Here are some strategies to prevent oiling out:
-
Use More Solvent: The solution may be too concentrated. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[12]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature).[10][11] Slower cooling provides more time for the molecules to align into a crystal lattice.
-
Change the Solvent System: A solvent with a lower boiling point might be beneficial, as the solution will be at a lower temperature when saturated. Alternatively, for highly polar naphthyridine carbonitriles, a mixed-solvent system can be effective.[14] Start by dissolving your compound in a "good" solvent and then slowly add a "poor" solvent (an antisolvent) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[15]
Question 3: The recovery of my purified naphthyridine carbonitrile is very low. What are the likely causes and how can I improve the yield?
Answer:
A low yield is a frequent problem in recrystallization and can be attributed to several factors.[9][12]
-
Excessive Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even at low temperatures.[9][12] To avoid this, add the hot solvent in small portions until the solid just dissolves.[16]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of your product may be lost on the filter paper.[11] Ensure your funnel and receiving flask are pre-heated.
-
Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[9]
-
Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, the recovery will be poor. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold temperatures.[14][17]
Question 4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed with activated charcoal.
-
Procedure for Using Activated Charcoal:
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.[18] The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my naphthyridine carbonitrile?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[14][17] For naphthyridine carbonitriles, which are generally polar, polar solvents are a good starting point.[19] A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Solvent Selection Guide for Naphthyridine Carbonitriles
| Solvent Class | Examples | Suitability for Naphthyridine Carbonitriles | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Often a good first choice.[19][20] | Ethanol is frequently used for recrystallizing 1,8-naphthyridine derivatives.[3] |
| Ketones | Acetone, 2-Butanone | Can be effective, especially for more functionalized derivatives.[19] | Acetone has a low boiling point, which can make it tricky to work with.[19] |
| Esters | Ethyl Acetate | A good solvent for compounds of intermediate polarity.[19][20] | Often used in mixed-solvent systems with hexanes. |
| Aromatic Hydrocarbons | Toluene | Can be useful for less polar naphthyridine derivatives.[19] | High boiling point can make it difficult to remove from the final product. |
| Ethers | Diethyl Ether, THF | Generally too volatile and may not provide a sufficient temperature gradient.[14] | Often used as the "good" solvent in a mixed-solvent pair.[20] |
| Water | H₂O | Can be a good choice for highly polar or salt forms of naphthyridines.[19][20][21] | Slow to dry from crystals.[19] |
| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane | Highly effective when a single solvent is not suitable.[14][15] | The two solvents must be miscible.[17] |
Q2: What are the most common impurities I might encounter, and will recrystallization remove them?
A2: Common impurities in the synthesis of naphthyridines include unreacted starting materials (such as 2-aminopyridine derivatives), side products from incomplete cyclization, and residual high-boiling solvents like DMSO or pyridine.[13] Recrystallization is most effective at removing impurities that have different solubility profiles from your desired product. For basic impurities like unreacted 2-aminopyridine, an acidic wash during the initial workup is often more effective than recrystallization alone.[13]
Q3: Should I use a single-solvent or a mixed-solvent system?
A3: A single-solvent recrystallization is generally preferred for its simplicity.[19] However, if you cannot find a single solvent that provides the desired solubility characteristics, a mixed-solvent system is an excellent alternative.[14][15] This is particularly useful for naphthyridine carbonitriles that are either too soluble in most polar solvents or insoluble in non-polar ones.
Q4: How important is the rate of cooling?
A4: The rate of cooling significantly impacts crystal size and purity. Slow cooling generally results in larger, purer crystals because it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[9] Rapid cooling can trap impurities within the crystal structure.[12]
Standard Operating Protocol: Recrystallization of a Naphthyridine Carbonitrile
This protocol provides a general framework. The specific solvent and volumes will need to be optimized for your particular compound.
-
Dissolution: Place the crude naphthyridine carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue to add small portions of the hot solvent until the solid is completely dissolved.[7][16]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13][18]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9][13]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[13] The purity can then be assessed by techniques such as melting point analysis, NMR, or LC-MS.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ViewArticleDetail [ijpronline.com]
- 7. praxilabs.com [praxilabs.com]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. quora.com [quora.com]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 19. athabascau.ca [athabascau.ca]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Regioselectivity Issues in the Functionalization of 1,5-Naphthyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 1,5-naphthyridine. The unique electronic properties of the 1,5-naphthyridine core, stemming from the arrangement of its two nitrogen atoms, present distinct challenges in controlling the position of functionalization. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common regioselectivity issues encountered during your synthetic campaigns.
Understanding the 1,5-Naphthyridine Core
The reactivity of the 1,5-naphthyridine ring is analogous in some respects to quinoline.[1] The nitrogen atoms are the most nucleophilic and basic sites, readily undergoing reactions like N-alkylation.[1] For electrophilic substitution on the carbon framework, the molecule is electron-deficient, making such reactions challenging. Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic attack, particularly at positions activated by the nitrogen atoms.
Below is a diagram illustrating the electron density and nomenclature of the 1,5-naphthyridine scaffold.
Caption: Structure and numbering of the 1,5-naphthyridine core.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Electrophilic Aromatic Substitution
Q1: I am attempting to nitrate 1,5-naphthyridine with standard nitrating agents (e.g., HNO₃/H₂SO₄) and observing very low yields and a mixture of products. How can I improve this reaction?
A1: Direct electrophilic substitution on the 1,5-naphthyridine ring is notoriously difficult due to the deactivating effect of the two nitrogen atoms, which strongly withdraw electron density from the carbocyclic ring. Standard strong acid conditions often lead to N-protonation, further deactivating the ring and potentially causing decomposition.
Causality & Solution:
-
N-Oxide Activation: A proven strategy is to first form the N-oxide. This serves two purposes: it protects the nitrogen from protonation and, more importantly, it activates the positions ortho and para to the nitrogen for electrophilic attack.
-
Milder Reagents: Employing milder nitrating agents can also be beneficial. For instance, using a nitrating reagent like 5-methyl-1,3-dinitro-1H-pyrazole in the presence of a Lewis acid such as Yb(OTf)₃ can provide better control and yields under less harsh conditions.[2]
Experimental Protocol: N-Oxide Formation
-
Dissolve: Dissolve 1,5-naphthyridine in a suitable solvent like glacial acetic acid.
-
Oxidize: Add an oxidizing agent, such as hydrogen peroxide (30%) or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature.
-
Heat: Gently heat the reaction mixture (e.g., 60-70 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.
Q2: I am trying to halogenate 1,5-naphthyridine. What is the expected regioselectivity and what are the best conditions?
A2: The regioselectivity of halogenation depends on the reaction conditions.
-
Under Acidic Conditions: Bromination with bromine in acetic acid can lead to substitution, for example, at the C3 position.[1] However, yields can be modest.
-
Via N-Oxides: As with nitration, halogenation via the N-oxide is a more reliable method. Bromination of 1,5-naphthyridine 1-oxide has been shown to occur at specific positions depending on the conditions.[3]
-
From Hydroxy-naphthyridines: A common and effective route to halo-1,5-naphthyridines is the conversion of the corresponding hydroxy derivatives (naphthyridinones).[1][4] This is technically a nucleophilic substitution on the activated carbonyl group, but it is a primary method for introducing halogens.
Experimental Protocol: Halogenation of a Hydroxy-1,5-naphthyridine
-
Reactant: Start with the corresponding 1,5-naphthyridinone (e.g., 1,5-naphthyridin-2(1H)-one).
-
Reagent: Use a phosphoryl halide such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1]
-
Conditions: Heat the mixture, often without a solvent or in a high-boiling solvent, to drive the reaction to completion.
-
Work-up: Carefully quench the excess reagent with ice water, neutralize, and extract the halogenated product.
Nucleophilic Aromatic Substitution (SNAr)
Q3: I have a chloro-substituted 1,5-naphthyridine and want to perform a nucleophilic aromatic substitution with an amine. The reaction is sluggish. How can I improve the rate and yield?
A3: Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the 1,5-naphthyridine core.[1][5] The success of the reaction depends on the position of the leaving group (the halogen) and the reaction conditions.
Causality & Solution:
-
Activation: The positions most activated for SNAr are C2, C4, C6, and C8, as the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atoms.[6] If your chloro substituent is at one of these positions, the reaction should be feasible.
-
Reaction Conditions:
-
Temperature: Higher temperatures are often required. Reactions are frequently run in sealed tubes at temperatures exceeding 100 °C.[1]
-
Base: A strong, non-nucleophilic base is often necessary to deprotonate the incoming nucleophile or to scavenge the HX formed. Cesium carbonate (Cs₂CO₃) is a common choice.[1]
-
Solvent: A polar aprotic solvent like DMF, DMAc, or DMSO is typically used to dissolve the reactants and facilitate the reaction.
-
Troubleshooting Table: Improving SNAr Reactions
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient temperature | Increase reaction temperature in 10-20 °C increments. |
| Weak base | Switch to a stronger base like Cs₂CO₃ or K₂CO₃. | |
| Side Product Formation | Decomposition at high temp | Consider microwave irradiation for shorter reaction times. |
| Competing reactions | Ensure anhydrous conditions and an inert atmosphere. |
Metal-Catalyzed Cross-Coupling Reactions
Q4: I am performing a Suzuki coupling on a di-bromo-1,5-naphthyridine and I'm getting a mixture of mono- and di-arylated products. How can I selectively obtain the mono-arylated product?
A4: Achieving regioselectivity in cross-coupling reactions on poly-halogenated substrates is a common challenge. The relative reactivity of the different positions on the 1,5-naphthyridine ring will dictate the outcome.
Causality & Solution:
-
Positional Reactivity: The electronic environment of each C-Br bond will influence its reactivity in the catalytic cycle. Often, one position is more sterically accessible or electronically favored for oxidative addition to the palladium catalyst.
-
Controlling Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents). This will favor mono-coupling.
-
Reaction Conditions:
-
Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred.
-
Ligand Choice: The choice of phosphine ligand can influence the selectivity. Bulky ligands can sometimes favor mono-arylation at the less sterically hindered position.
-
Q5: I want to perform a direct C-H arylation on 1,5-naphthyridine. Which position is most likely to react?
A5: Direct C-H functionalization is a highly desirable, atom-economical method.[7] For N-heterocycles, the regioselectivity is often directed by the heteroatom.
Causality & Solution:
-
Inherent Reactivity: In the absence of a directing group, C-H functionalization often occurs at the position(s) most proximal to the nitrogen atoms, typically C2, C4, C6, or C8. This is due to the coordination of the catalyst to the nitrogen, which directs the C-H activation to an adjacent C-H bond. Rhodium catalysts, for instance, have been used for the direct arylation of pyridines and quinolines at the ortho position.[8]
-
Directing Groups: To achieve high regioselectivity at other positions, the installation of a directing group is the most effective strategy.[9] A directing group will chelate to the metal catalyst and force the C-H activation to occur at a specific, often ortho, position. A double directing group strategy using nicotinamide N-oxides has been successfully employed for the Rh(III)-catalyzed synthesis of naphthyridinones.[10]
Caption: A flowchart comparing inherent vs. directed C-H functionalization.
References
- P. L. V. S. N. M. V. Prasada Raju, K. V. G. Chandra Sekhar, P. V. G. M. S. Sarma, and A. V. S. Rao, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3247, Jul. 2020. [Online]. Available: [Link]
- P. L. V. S. N. M. V. Prasada Raju, K. V. G. Chandra Sekhar, P. V. G. M. S. Sarma, and A. V. S. Rao, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," ResearchGate, Jul. 2020. [Online]. Available: [Link]
- F. Palacios, C. Alonso, and D. Aparicio, "Fused 1,5-Naphthyridines: Synthetic Tools and Applications," Molecules, vol. 25, no. 15, p. 3508, Aug. 2020. [Online]. Available: [Link]
- P. L. V. S. N. M. V. Prasada Raju, K. V. G. Chandra Sekhar, P. V. G. M. S. Sarma, and A. V. S. Rao, "Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives," ResearchGate, Jul. 2020. [Online]. Available: [Link]
- F. Palacios, C. Alonso, and D. Aparicio, "Fused 1,5-naphthyridines," Encyclopedia.pub, Aug. 2020. [Online]. Available: [Link]
- F. Palacios, C. Alonso, and D. Aparicio, "Fused 1,5-Naphthyridines: Synthetic Tools and Applications," PMC, Aug. 2020. [Online]. Available: [Link]
- P. L. V. S. N. M. V. Prasada Raju, K. V. G. Chandra Sekhar, P. V. G. M. S. Sarma, and A. V. S. Rao, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," PubMed, Jul. 2020. [Online]. Available: [Link]
- A. K. Fienberg et al., "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy," Journal of Medicinal Chemistry, vol. 67, no. 13, pp. 11096-11114, Jun. 2024. [Online]. Available: [Link]
- D. G. G. de la Torre, F. Di-Poï, and L. Ackermann, "Direct Arylation of 1,3-Benzodioxole and 2,2-Difluorobenzo[1][5]dioxole," Chemistry - A European Journal, vol. 20, no. 43, pp. 13868-13872, 2014. [Online]. Available: [Link]
- R. A. VanDahm and W. W. Paudler, "Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides," The Journal of Organic Chemistry, vol. 40, no. 22, pp. 3300-3303, Oct. 1975. [Online]. Available: [Link]
- A. A. F. Wasfy, "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction," Indian Journal of Heterocyclic Chemistry, vol. 29, no. 2, pp. 199-203, Jul. 2019. [Online]. Available: [Link]
- J. R. Huckins, E. A. Bercot, O. R. Thiel, T.-L. Hwang, and M. M. Bio, "Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones," Journal of the American Chemical Society, vol. 135, no. 39, pp. 14492-14495, Oct. 2013. [Online]. Available: [Link]
- "Nucleophilic Substitution Reactions," drmurugesanchemistry.co.in. [Online]. Available: [Link]
- P. L. V. S. N. M. V. Prasada Raju, K. V. G. Chandra Sekhar, P. V. G. M. S. Sarma, and A. V. S. Rao, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," MDPI, Jul. 2020. [Online]. Available: [Link]
- D. A. Colby, R. G. Bergman, and J. A. Ellman, "Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules," Chemical Communications, no. 13, pp. 1589-1601, 2010. [Online]. Available: [Link]
- P. L. V. S. N. M. V. Prasada Raju, K. V. G. Chandra Sekhar, P. V. G. M. S. Sarma, and A. V. S. Rao, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Semantic Scholar, Jul. 2020. [Online]. Available: [Link]
- J. C. Lewis, R. G. Bergman, and J. A. Ellman, "Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines," Journal of the American Chemical Society, vol. 130, no. 8, pp. 2448-2449, Feb. 2008. [Online]. Available: [Link]
- D. A. Colby, R. G. Bergman, and J. A. Ellman, "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization," Chemical Reviews, vol. 110, no. 2, pp. 624-655, Feb. 2010. [Online]. Available: [Link]
- S. O. A. Owalude and B. S. D. Singh, "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology, vol. 10, no. 18, pp. 6041-6062, 2020. [Online]. Available: [Link]
- A. R. Soares, S. M. M. A. F. C. S. V. Sousa, M. M. M. Pinto, and M. A. C. Neves, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, vol. 23, no. 10, p. 2673, Oct. 2018. [Online]. Available: [Link]
- S. H. Kim and D. Y. Kim, "Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF," Organic Letters, vol. 10, no. 13, pp. 2785-2788, Jul. 2008. [Online]. Available: [Link]
- I. El-Mourabit, M. E. M. M. Courjaret, and H. Doucet, "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview," Catalysts, vol. 12, no. 1, p. 73, Jan. 2022. [Online]. Available: [Link]
- J. Ashenhurst, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, Aug. 2018. [Online]. Available: [Link]
- H. N. Pati, U. S. Ganta, and S. Das, "Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview," Der Pharma Chemica, vol. 2, no. 5, pp. 212-241, 2010. [Online]. Available: [Link]
- S. L. Buchwald and C. A. G. N. Schultz, "Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry," ResearchGate, Jan. 2013. [Online]. Available: [Link]
- J. Zhang et al., "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent," ACS Catalysis, vol. 12, no. 18, pp. 11443-11453, Aug. 2022. [Online]. Available: [Link]
- "1,5-Naphthyridine," PubChem. [Online]. Available: [Link]
- "9.2: Common nucleophilic substitution reactions," Chemistry LibreTexts, Jul. 2020. [Online]. Available: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,5-Naphthyridine-3-carbonitrile Derivatives for Library Screening
Welcome to the technical support center for the synthesis and library development of 1,5-naphthyridine-3-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a smooth transition from bench-scale synthesis to library production. Our focus is on a robust and scalable synthetic route that yields a key intermediate, poised for diversification.
Introduction: Strategic Approach to Library Synthesis
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. For the purpose of library screening, a synthetic strategy that provides a versatile intermediate for late-stage functionalization is highly desirable. Our recommended approach focuses on the synthesis of 4-chloro-1,5-naphthyridine-3-carbonitrile , a key building block that can be readily diversified through nucleophilic aromatic substitution (SNAr) reactions.
This guide will detail a reliable two-step synthesis to this key intermediate, beginning with a modified Gould-Jacobs reaction to produce the 4-hydroxy precursor, followed by a chlorination step. We will also address common challenges and provide solutions for scaling up this process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the this compound core on a larger scale?
A1: For library synthesis, a highly reliable and scalable approach is the modified Gould-Jacobs reaction, which yields 4-hydroxy-[1][2]naphthyridine-3-carbonitriles. This method involves the condensation of a 3-aminopyridine with an activated malonate derivative, followed by a thermal cyclization. The resulting 4-hydroxy intermediate can then be converted to the more reactive 4-chloro derivative, which is an excellent substrate for diversification.[2][3]
Q2: What are the recommended starting materials for the synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitrile?
A2: The key starting materials are a substituted 3-aminopyridine and an ethyl ester of 3-ethoxy-2-cyano-acrylic acid or a similar activated malonate derivative.[2] The choice of substituents on the 3-aminopyridine will determine the substitution pattern on the final library of compounds.
Q3: My thermal cyclization step to form the 4-hydroxy-1,5-naphthyridine-3-carbonitrile is giving low yields. What could be the issue?
A3: Low yields in the thermal cyclization step are often due to incomplete reaction or decomposition at high temperatures. The use of a high-boiling point solvent like Dowtherm A is crucial for reaching the required temperature for efficient cyclization.[4] Ensure that the temperature is maintained consistently and that the reaction is monitored for completion. In some cases, microwave-assisted synthesis can offer better control and improved yields in shorter reaction times.
Q4: I am having trouble purifying the 4-hydroxy-[1][2]naphthyridine-3-carbonitrile product. It seems to be very polar. What purification methods do you recommend?
A4: Yes, these compounds are often polar and can be challenging to purify using standard normal-phase silica gel chromatography. For highly polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase is often more effective. The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape.[1] Recrystallization from a suitable solvent system is also a viable option for purification on a larger scale.
Q5: What is the best way to convert the 4-hydroxy-1,5-naphthyridine-3-carbonitrile to the 4-chloro derivative for library diversification?
A5: The most common and effective method is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically carried out at reflux and provides the 4-chloro-1,5-naphthyridine-3-carbonitrile in good yield, ready for subsequent nucleophilic substitution reactions.
Synthetic Workflow and Experimental Protocols
The overall synthetic strategy is a two-step process to generate the key 4-chloro-1,5-naphthyridine-3-carbonitrile intermediate.
Caption: Synthetic workflow for the preparation of a 1,5-naphthyridine library.
Protocol 1: Synthesis of 4-Hydroxy-[1][2]naphthyridine-3-carbonitrile
This protocol is adapted from methodologies described for the synthesis of similar 4-hydroxy-naphthyridine derivatives.[4]
Materials:
-
3-Aminopyridine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Dowtherm A (or other high-boiling point solvent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in ethanol.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the 3-aminopyridine.
-
Remove the ethanol under reduced pressure to obtain the crude condensation intermediate.
-
To the crude intermediate, add Dowtherm A to create a slurry.
-
Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
The crude product can be further purified by recrystallization or reversed-phase chromatography if necessary.
Protocol 2: Synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Dichloromethane (DCM)
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-[1][2]naphthyridine-3-carbonitrile (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-chloro-1,5-naphthyridine-3-carbonitrile.
Troubleshooting Guide
Problem 1: Low Yield in the Friedländer/Gould-Jacobs Reaction
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Increase reaction time and monitor closely by TLC or LC-MS. For thermal cyclizations, ensure the temperature is consistently maintained at the optimal level. For base-catalyzed reactions, ensure the base is active and used in the correct stoichiometry. |
| Poor Solubility of Reactants | Switch to a more suitable solvent that can dissolve the starting materials at the reaction temperature. For the Gould-Jacobs cyclization, high-boiling solvents like Dowtherm A are essential. |
| Side Reactions/Degradation | If decomposition is observed at high temperatures, consider lowering the reaction temperature and extending the reaction time. Alternatively, explore milder reaction conditions or the use of a more selective catalyst. Microwave-assisted synthesis can sometimes provide better control over heating and reduce degradation. |
| Inactive Catalyst | For catalyzed reactions, use a fresh batch of catalyst or increase the catalyst loading incrementally. |
Problem 2: Impurity Profile and Purification Challenges
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of Unreacted 3-Aminopyridine | Incomplete initial condensation. | During workup, perform an acidic wash (e.g., with 1M HCl) to protonate the basic 3-aminopyridine and extract it into the aqueous layer. |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or product at high temperatures. | Optimize the reaction temperature and time. Consider purification by column chromatography with a gradient elution to separate the desired product from polymeric material. |
| Product is a Discolored Solid or Oil | Presence of various impurities. | For solids, attempt recrystallization from a suitable solvent system first. If that fails or for oily products, column chromatography is recommended. For polar compounds, reversed-phase chromatography is often more effective than normal-phase.[1] |
| Streaking on TLC Plates | The compound is highly polar or acidic/basic. | For normal-phase TLC, try adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the spot shape. |
| Emulsion Formation During Extraction | High concentration of polar compounds or impurities. | Add brine to the aqueous layer to increase its polarity and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
digraph "Troubleshooting_Purification" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Crude Product", shape=ellipse, style=filled, fillcolor="#FBBC05"]; is_solid [label="Is the product a solid?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; recrystallize [label="Attempt Recrystallization"]; is_pure_after_recryst [label="Is it pure?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; end_pure [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chrom [label="Column Chromatography"]; is_polar [label="Is the compound very polar?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; normal_phase [label="Normal-Phase Chromatography\n(Silica Gel)"]; reverse_phase [label="Reversed-Phase Chromatography\n(C18)"]; is_pure_after_np [label="Is it pure?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; is_pure_after_rp [label="Is it pure?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; start -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> column_chrom [label="No (Oil)"]; recrystallize -> is_pure_after_recryst; is_pure_after_recryst -> end_pure [label="Yes"]; is_pure_after_recryst -> column_chrom [label="No"]; column_chrom -> is_polar; is_polar -> reverse_phase [label="Yes"]; is_polar -> normal_phase [label="No"]; normal_phase -> is_pure_after_np; reverse_phase -> is_pure_after_rp; is_pure_after_np -> end_pure [label="Yes"]; is_pure_after_rp -> end_pure [label="Yes"]; is_pure_after_np -> reverse_phase [label="No"]; is_pure_after_rp -> normal_phase [label="No"];
}
Caption: Decision tree for the purification of 1,5-naphthyridine derivatives.
Scaling Up for Library Production: Key Considerations
Transitioning from a laboratory-scale synthesis to a larger, library-scale production introduces a new set of challenges. It is not simply a matter of multiplying reagent quantities.
| Factor | Bench-Scale (grams) | Scale-Up (kilograms) | Key Considerations & Recommendations |
| Heat Transfer | Rapid heating and cooling due to high surface area-to-volume ratio. | Slower heating and cooling. Exothermic reactions can lead to "hot spots" and potential runaway conditions. | Monitor the internal reaction temperature closely. For exothermic steps, ensure adequate cooling capacity and consider slower addition of reagents. |
| Mixing | Efficient mixing with magnetic stirrers is usually sufficient. | Mechanical overhead stirrers are necessary. Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions and reduced yields. | Select an appropriate impeller and stirring speed to ensure homogeneity. Baffles in the reactor can improve mixing efficiency. |
| Reaction Time | Typically shorter and determined by TLC. | May be longer due to slower heat and mass transfer. | Conduct kinetic studies at the lab scale to understand the reaction profile. Do not assume that the reaction time will be the same upon scale-up. |
| Work-up & Isolation | Simple extractions in separatory funnels and filtration. | Requires larger equipment and can be more time-consuming. Emulsion formation can be a significant issue. | Plan the work-up procedure carefully. Consider using a continuous extractor if available. For filtration of large quantities of solids, a filter press or Nutsche filter is recommended. |
| Purification | Column chromatography is often feasible. | Column chromatography on a large scale is expensive and generates significant solvent waste. Crystallization is the preferred method. | Develop a robust crystallization procedure at the lab scale. If chromatography is unavoidable, explore flash chromatography systems designed for larger scales. |
| Safety | Hazards are relatively contained. | The potential for runaway reactions, fires, and exposure to hazardous chemicals is significantly increased. | Conduct a thorough safety review before any scale-up. Ensure that all necessary safety equipment is in place and that personnel are properly trained. |
One scalable approach for Friedländer-type reactions that has been demonstrated is the use of mechanochemical synthesis (ball milling), which can provide rapid and high-yielding access to polyaryl-substituted quinolines on a gram scale with simplified work-up.[5] While not directly applied to 1,5-naphthyridines in the cited literature, this technique could be explored as a more sustainable and scalable alternative to traditional high-temperature solvent-based methods.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Notes.
- James, T. A., et al. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines.
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem Technical Notes.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles.
- Li, A.-H., et al. (2010).
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Mustafa, A., et al. (1960). A Study of Synthesis and Behavior of Some Heterocyclic Compounds. The Journal of Organic Chemistry, 25(9), 1519-1525.
- Gouda, M. A., et al. (2020). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Mini-Reviews in Organic Chemistry, 17(5), 534-547.
- El-Sayed, N. N. E., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(15), 9036-9056.
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
- MDPI. (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles.
- The Friedländer Synthesis of Quinolines. (2011).
- Sharma, A., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society, 100(1), 100801.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Wikipedia. (n.d.). Friedländer synthesis.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019).
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005).
- Gökçe, M., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(2), e21998.
- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Thermal Cyclization Reactions
Welcome to the technical support center for thermal cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their experiments. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles to help you diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: My thermal cyclization reaction is resulting in a low yield or has failed completely. Where should I begin my troubleshooting?
A: When facing a low or non-existent yield, a systematic approach is crucial. Before making drastic changes, start by verifying the most fundamental aspects of your experimental setup. Often, the root cause is a simple oversight rather than a complex mechanistic failure.
We recommend a tiered approach to troubleshooting, starting with the most common and easily addressable issues.
Diagram: General Troubleshooting Workflow for Low-Yield Thermal Cyclizations This workflow provides a logical progression for diagnosing reaction failures, from foundational checks to more complex optimizations.
Caption: A step-by-step workflow for troubleshooting low-yield thermal cyclization reactions.
-
Purity of Starting Materials : The purity of your precursor is paramount. Impurities from previous synthetic steps can inhibit catalysts or lead to side reactions.[1] Before embarking on extensive optimization, re-purify your starting material via column chromatography or recrystallization and confirm its identity and purity by NMR, melting point, or LC-MS analysis.[1][2]
-
Reagent and Solvent Quality : Ensure all reagents are fresh and solvents are anhydrous, if required by the reaction chemistry.[2][3] Oxidizing agents, bases, and catalysts can degrade over time.[1] Moisture can quench strong bases or Lewis acids, completely shutting down the reaction.[3]
-
Reaction Setup : Double-check calculations for all reagents.[2] Ensure your reaction vessel is properly dried to remove atmospheric moisture. For temperature-sensitive reactions, confirm the accuracy of your heating apparatus (e.g., oil bath thermometer, heating mantle controller).
Q2: I've confirmed my starting materials are pure, but the reaction still isn't working. How do I optimize the reaction temperature and time?
A: Temperature and reaction duration are two of the most critical parameters in thermal cyclizations, as they directly control the reaction kinetics. Insufficient energy will prevent the reaction from overcoming its activation barrier, while excessive heat or time can lead to decomposition of the starting material or the desired product.[2][4]
Causality Explained:
-
Activation Energy (Ea): Every reaction has a minimum energy threshold (the activation energy) required for the transformation to occur. Thermal energy from heating provides molecules with the kinetic energy needed to surpass this barrier. If the temperature is too low, the reaction will be impractically slow or may not proceed at all.[5]
-
Reaction Rate vs. Decomposition Rate: Both the desired cyclization and potential decomposition pathways have temperature-dependent rates. The ideal temperature is one that maximizes the rate of the former while minimizing the rate of the latter.
| Parameter | Potential Issue if Too Low | Potential Issue if Too High | Troubleshooting Strategy |
| Temperature | Reaction stalls; only starting material is observed.[3] | Decomposition; formation of complex, often insoluble, byproducts ("tar").[2] | Run small-scale parallel reactions across a temperature gradient (e.g., 80°C, 100°C, 120°C).[6] |
| Time | Incomplete conversion; mixture of starting material and product. | Product degradation; formation of secondary byproducts from the desired product. | Monitor the reaction at set intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to establish a reaction profile.[3][7] |
Key Experimental Protocol: Optimizing Reaction Temperature
A detailed protocol for temperature screening can be found in the Key Protocols section below. The general principle involves setting up several small, identical reactions and running them simultaneously at different temperatures to identify the optimal condition empirically.[6]
Q3: How does my choice of solvent affect the reaction outcome?
A: The solvent plays a multifaceted role in a thermal cyclization and is a critical parameter to screen.[7][8] Its primary functions include dissolving the reactants and facilitating heat transfer, but it can also influence reaction rates and mechanisms.
Key Considerations for Solvent Selection:
-
Boiling Point : The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. To reach a required reaction temperature of 140°C, you must select a solvent that boils at or above this temperature (e.g., toluene, xylene, DMF).[3]
-
Polarity and Solubility : The solvent must fully dissolve your starting material at the reaction temperature to ensure a homogeneous reaction mixture. In some cases, solvent polarity can influence the transition state of the reaction, affecting the rate.
-
Water Removal : For cyclizations that are formally condensation reactions (i.e., they eliminate water), using a solvent like toluene or benzene allows for the azeotropic removal of water with a Dean-Stark apparatus, which drives the equilibrium toward the product.[3]
-
Catalytic Role : In some cases, the solvent can play a direct catalytic role. Studies have shown that even a single water molecule can lower the energy barrier for certain cyclizations.[9]
Table of Common Solvents for Thermal Reactions
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Useful for low-temperature reactions. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Common for reactions below 70°C. |
| Acetonitrile | 82 | Polar Aprotic | Effective for many cyclizations.[7] |
| 1,4-Dioxane | 101 | Polar Aprotic | Higher boiling point than THF. |
| Toluene | 111 | Nonpolar | Allows for azeotropic water removal. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point, good solvating power.[7] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Very high boiling point; used in classic oxidative cyclizations.[1] |
| Diphenyl ether | 259 | Nonpolar | Used for very high-temperature reactions (e.g., >200°C).[10] |
Q4: My analysis shows multiple products. I suspect intermolecular side reactions are competing with my desired intramolecular cyclization. How can I fix this?
A: This is a classic challenge in reactions designed to form rings. The linear precursor can either react with itself (intramolecularly) to form the desired cyclic product or react with another molecule of the precursor (intermolecularly) to form linear dimers, trimers, and eventually polymers.
The Decisive Factor: Concentration
The relative rates of these two competing pathways are highly dependent on the concentration of the substrate.[7]
-
At high concentrations , molecules are close together, increasing the probability of intermolecular collisions and favoring polymerization.
-
At low concentrations (high dilution) , each molecule is relatively isolated in a large volume of solvent, making it more likely to collide with its other reactive end than with another molecule. This favors the desired intramolecular cyclization.
Diagram: Intramolecular vs. Intermolecular Pathways This diagram illustrates how substrate concentration influences the reaction pathway.
Caption: High concentration favors intermolecular side products, while high dilution favors the desired intramolecular cyclization.
Solution: Employ High-Dilution Conditions
If you suspect intermolecular reactions are the problem, try running the reaction at a much lower concentration.[7] A common technique is to use a syringe pump to add your substrate solution slowly over several hours to a large volume of heated solvent. This keeps the instantaneous concentration of the unreacted substrate extremely low, strongly favoring the intramolecular pathway.
Key Protocols
Protocol 1: General Method for Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively track the consumption of starting material and the formation of products over time.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Appropriate eluent (solvent system, e.g., 3:1 Hexanes:Ethyl Acetate)
-
Capillary spotters
-
UV lamp (254 nm) and/or a chemical stain (e.g., KMnO₄, I₂)
-
Reaction aliquots
Procedure:
-
Prepare the TLC developing chamber by adding the eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
On the TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin). Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (R).
-
At time zero (t=0), before heating, take a small aliquot from the reaction mixture.
-
Using a capillary spotter, carefully spot the starting material solution in the "SM" lane and the t=0 aliquot in the "R" lane. In the "co-spot" lane, spot the SM first, then spot the reaction aliquot directly on top of it.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil. If your compounds are not UV-active, use an appropriate chemical stain.
-
Repeat steps 3-7 at regular intervals (e.g., every hour) to monitor the disappearance of the starting material spot and the appearance of new product spots. The reaction is complete when the starting material spot is no longer visible in the "R" lane.[3]
Protocol 2: Small-Scale Parallel Screening for Temperature Optimization
Objective: To efficiently determine the optimal reaction temperature.
Materials:
-
Multiple identical reaction vials with stir bars (e.g., 4 mL vials)
-
Heating blocks or a multi-well heating plate capable of maintaining different temperatures.
-
Starting material, reagents, and solvent.
Procedure:
-
In a single stock solution, dissolve enough starting material and reagents for all planned reactions to ensure consistency.
-
Aliquot an equal volume of the stock solution into each reaction vial.
-
Seal the vials and place them in separate wells of a pre-heated heating block set to your desired screening temperatures (e.g., T1=90°C, T2=110°C, T3=130°C).
-
Stir all reactions at the same rate.
-
After a set period (e.g., 8 hours), cool all reactions to room temperature.
-
Quench the reactions identically.
-
Take a small, measured aliquot from each vial for analysis by a quantitative method like LC-MS or NMR (with an internal standard) to determine the conversion or yield for each temperature.
-
The temperature that provides the highest ratio of product to starting material with minimal byproduct formation is the optimum.
References
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- Di Grande, S., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B. [Link]
- Pearson. (n.d.). Thermal Cycloaddition Reactions. Pearson+. [Link]
- National Institute of Justice. (2023). DNA Amplification | Thermal Cycling Parameters & Optimization.
- Wang, Y., et al. (2025). Thermal Cα–C6 Cyclization of Enediynes. The Journal of Organic Chemistry. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Kardash, I.Ye., et al. (1985). Plasticizing effect of the solvent during thermal solid phase cyclization of aromatic polyamic acids to polyimides. Polymer Science U.S.S.R.[Link]
- Di Grande, S., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B. [Link]
- ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
- ResearchGate. (n.d.).
- NC State University Libraries. (n.d.). 30.3 Stereochemistry of Thermal Electrocyclic Reactions.
- National Institutes of Health. (n.d.).
- MDPI. (2025).
- Blackmond, D. G. (2021). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Chemistry – A European Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal Cycling Optimization | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Cyclers and the Woes of Non-Linear Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 1,5-Naphthyridine-3-carbonitrile
Welcome to the technical support guide for 1,5-Naphthyridine-3-carbonitrile. This document provides practical, in-depth solutions and troubleshooting advice for researchers encountering solubility challenges with this compound in biological assays. As scientists, we understand that inconsistent data often traces back to fundamental issues like compound solubility. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles you may face, explaining not just what to do, but why each step is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my standard buffer. What should I do first?
This is a common first obstacle. Heterocyclic compounds like this compound are often crystalline solids with poor aqueous solubility due to their planar, aromatic structure.[1][2] Your first step is to prepare a concentrated stock solution in a suitable organic solvent.
Core Concept: The principle is to first dissolve the compound at a high concentration in a solvent in which it is freely soluble, and then dilute this stock into your aqueous assay buffer to achieve the final desired concentration.[3]
Recommended Starting Solvent:
-
Dimethyl Sulfoxide (DMSO): This is the industry-standard starting point for most poorly soluble compounds. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of molecules.[4]
Initial Protocol:
-
Attempt to dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM, 20 mM, or higher).
-
To aid dissolution, you can gently warm the solution (to 30-40°C) or use a vortex mixer or sonicator.[5]
-
Visually inspect the solution against a light source to ensure there are no visible particulates. A completely dissolved stock solution should be clear.
If solubility in DMSO is still limited, other organic solvents can be considered, though their compatibility with your specific assay must be verified.
| Solvent | Polarity | Common Use | Key Considerations |
| DMSO | Polar Aprotic | Gold standard for initial stock preparation. | Generally well-tolerated by most cell lines up to 0.5% v/v.[6] |
| Ethanol (EtOH) | Polar Protic | Good alternative for some compounds. | Can be more cytotoxic than DMSO for certain cell lines; evaporation can concentrate the stock.[7] |
| DMF | Polar Aprotic | Strong solvent, useful if DMSO fails. | Higher toxicity than DMSO; use with caution. |
This table summarizes common initial solvents for creating high-concentration stock solutions.
Q2: I successfully made a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. Why is this happening and how can I fix it?
This phenomenon is known as "aqueous precipitation" and it's the second major hurdle. While your compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases upon dilution.[8] When you add the DMSO stock to your medium, the compound crashes out of solution because it cannot remain dissolved in the now predominantly aqueous environment.
This is a critical issue, as precipitated compound is not biologically available and can lead to significant underestimation of potency, cause physical artifacts in imaging assays, and generate inconsistent results.[4][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous precipitation.
Strategies to Overcome Aqueous Precipitation:
-
Lower the Final DMSO Concentration: High concentrations of DMSO can alter the solvent properties of the media, and some compounds are less soluble in mixed DMSO/water systems than in pure DMSO.[4] Most cell lines can tolerate up to 0.5% DMSO, with some tolerating 1%.[6] Primary cells are often more sensitive.[6] If your final DMSO concentration is high, remake a more dilute stock solution (e.g., 1 mM instead of 10 mM) to ensure the final DMSO percentage in your assay remains low (ideally ≤0.1%).[6][10]
-
Incorporate Solubilizing Excipients: These are agents that help keep hydrophobic molecules dissolved in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] The this compound molecule can become encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, preventing precipitation.[15][16] This is particularly useful in cell-free assays. For cell-based assays, care must be taken as surfactants can be cytotoxic.
-
Serum: Proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help keep them in solution. Increasing the serum concentration in your media (if the assay allows) can sometimes solve the problem.
-
Q3: I'm seeing inconsistent results between experiments. Could this be a solubility problem even if I don't see visible precipitation?
Absolutely. This is a subtle but critical point. The absence of visible precipitate does not guarantee that the compound is fully monomeric and bioavailable. Small, sub-visible aggregates can form, effectively reducing the concentration of active compound.[9][17] This can be a major source of experimental variability.
The Concept of "Kinetic" vs. "Thermodynamic" Solubility:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent.
-
Kinetic Solubility: The concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer. This is what is most relevant for biological assays.
Your inconsistent results may stem from variations in how the working solution is prepared each time (e.g., speed of addition, mixing energy), leading to different levels of aggregation.
Best Practices for Preparing Working Solutions to Maximize Consistency:
This protocol is designed to create a metastable solution where the compound remains in a supersaturated state for the duration of the assay.
-
Pre-warm the Assay Buffer/Media: Warming the aqueous solution to 37°C can slightly increase the solubility limit.
-
Use a Multi-Step Dilution: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into DMSO to get 1 mM, then 1:10 into media to get 100 µM, and so on.
-
Vortex During Addition: When adding the compound stock to the aqueous buffer, vortex the buffer continuously. This rapid mixing disperses the compound quickly, minimizing the formation of localized high concentrations that promote precipitation.
-
Use Immediately: The supersaturated state is often temporary. Use the prepared working solutions as quickly as possible after preparation.
Caption: Recommended workflow for preparing solutions.
Q4: What is the best way to prepare and store my DMSO stock solution of this compound?
Proper preparation and storage of your primary stock solution are essential for ensuring the long-term integrity and reproducibility of your experiments.[18][19]
Step-by-Step Protocol for 10 mM Stock Solution:
-
Calculation: The molecular weight of this compound is 155.16 g/mol .[20][21] To make 1 mL of a 10 mM solution, you need: Mass = 0.010 mol/L * 0.001 L * 155.16 g/mol = 0.0015516 g = 1.55 mg
-
Weighing: Accurately weigh out 1.55 mg of the solid compound using an analytical balance.
-
Dissolution: Transfer the solid to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If needed, briefly sonicate or warm in a 37°C water bath to facilitate dissolution.
-
Quality Control: Visually inspect the solution to confirm it is completely clear with no particulates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (amber or wrapped in foil to protect from light). Store at -20°C or -80°C.[22]
Key Storage Principles:
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to precipitate out of solution over time.[4] Single-use aliquots are the best practice.[22]
-
Protect from Water: DMSO is highly hygroscopic (it readily absorbs water from the atmosphere). The introduction of water can decrease the solubility of your compound. Ensure vials are sealed tightly.
-
Protect from Light: While not always necessary, it is good practice to protect stock solutions from light to prevent potential photodegradation.
By following these guidelines, you can mitigate many of the common issues associated with compound solubility, leading to more reliable and reproducible data in your biological assays.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11406857/
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.URL: https://touroscholar.touro.edu/sjlcas/vol11/iss1/2/
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/38405973/
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...Global Pharmaceutical Sciences Review.URL: https://gpsr.world/index.php/gpsr/article/view/100
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.SciSpace.URL: https://typeset.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.Purdue e-Pubs.URL: https://docs.lib.purdue.
- Strategies to address low drug solubility in discovery and development.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/24555947/
- Best Practices For Stock Solutions.FasterCapital.URL: https://fastercapital.com/content/Best-Practices-For-Stock-Solutions.html
- What effects does DMSO have on cell assays?Quora.URL: https://www.quora.
- Preparing Stock Solutions.PhytoTech Labs.URL: https://phytotechlab.com/mwdownloads/download/link/id/118/
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Case studies.URL: https://www.keyence.com/ss/products/microscope/bz-x/study/cell-culture/cytotoxicity-of-dmso.jsp
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.URL: https://dmpk.wuxiapptec.
- DMSO usage in cell culture.LifeTein.URL: https://www.lifetein.com/dmso-usage-in-cell-culture/
- Strategies to Address Low Drug Solubility in Discovery and Development.Semantic Scholar.URL: https://www.semanticscholar.org/paper/Strategies-to-Address-Low-Drug-Solubility-in-and-Williams-Catron/436c63b4690858102341996ec81446a36c747657
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3409893/
- Stock Solutions 101: Everything You Need to Know.G-Biosciences.URL: https://info.gbiosciences.com/blog/stock-solutions-101-everything-you-need-to-know
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.MDPI.URL: https://www.mdpi.com/1422-0067/23/14/7774
- Top Ten Tips for Making Stock Solutions.Bitesize Bio.URL: https://bitesizebio.com/2196/top-ten-tips-for-making-stock-solutions/
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].Benchchem.URL: https://www.benchchem.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11378393/
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.MDPI.URL: https://www.mdpi.com/journal/molecules/special_issues/biologically_active_heterocycles
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/24836952/
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions.ResearchGate.URL: https://www.researchgate.
- This compound AldrichCPR 1142927-37-4.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000881
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications.MDPI.URL: https://www.mdpi.com/1420-3049/25/21/5088
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03525a
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508008/
- 1,5-naphthyridine-2-carbonitrile CAS#: 1142927-36-3.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62791679.htm
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052932/
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02611b
- How to enhance drug solubility for in vitro assays?ResearchGate.URL: https://www.researchgate.net/post/How_to_enhance_drug_solubility_for_in_vitro_assays
- Improving Solubility via Structural Modification.OUCI.URL: https://ouci.dntb.gov.ua/en/works/4PqAB6x5/
- High-throughput screening as a method for discovering new drugs.Drug Target Review.URL: https://www.drugtargetreview.com/article/62961/high-throughput-screening-as-a-method-for-discovering-new-drugs/
- In vitro high-throughput drug precipitation methods for oral formulations.ResearchGate.URL: https://www.researchgate.
- This compound AldrichCPR 1142927-37-4.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/product/aldrich/ade000881
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. fastercapital.com [fastercapital.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. This compound AldrichCPR 1142927-37-4 [sigmaaldrich.com]
- 21. This compound AldrichCPR 1142927-37-4 [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 1,5-Naphthyridines: A Technical Support Guide for Stabilizing Key Intermediates
Welcome to the Technical Support Center for the multi-step synthesis of 1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The inherent reactivity of the 1,5-naphthyridine core, while advantageous for functionalization, can present significant challenges in stabilizing key intermediates. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems with a focus on the underlying chemical principles and provides actionable protocols to overcome them.
Issue 1: My 1,5-naphthyridine intermediate is degrading during purification by silica gel chromatography.
Question: I've successfully synthesized my target 1,5-naphthyridine intermediate, but I'm observing significant decomposition on the silica gel column, leading to low recovery and impure fractions. What's causing this and how can I prevent it?
Answer: This is a frequent challenge. The two nitrogen atoms in the 1,5-naphthyridine ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can catalyze decomposition, especially for electron-rich or sterically hindered derivatives.
Root Cause Analysis:
-
Acid-Catalyzed Degradation: The acidic nature of silica gel can promote side reactions, such as hydrolysis of sensitive functional groups or rearrangement of the core structure.
-
Strong Adsorption: The basic nitrogens can lead to strong, sometimes irreversible, adsorption to the silica, resulting in tailing, poor separation, and on-column degradation.
Solutions & Protocols:
-
Neutralize the Silica Gel: Deactivating the acidic sites on the silica is the most effective strategy.
-
Protocol: Triethylamine Deactivation
-
Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes or dichloromethane).
-
Add 1-2% triethylamine (v/v) to the slurry.
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized silica slurry.
-
Equilibrate the column with your mobile phase, ensuring it also contains a small amount of triethylamine (0.1-0.5%) to maintain the neutral environment.
-
-
-
Alternative Stationary Phases: If neutralization is insufficient, consider alternative, less acidic stationary phases.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Choose the appropriate grade (I-V) and pH (basic or neutral) based on the stability of your intermediate.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for the purification of nitrogen-containing heterocycles.
-
-
Flash Chromatography with Buffered Mobile Phases: For highly sensitive intermediates, using a buffered mobile phase can help maintain a stable pH throughout the purification.
Issue 2: Low yield in my Skraup-Doebner-von Miller synthesis of a substituted 1,5-naphthyridine.
Question: I am attempting a Skraup synthesis to construct the 1,5-naphthyridine core from a 3-aminopyridine derivative, but my yields are consistently low. What are the critical parameters to optimize?
Answer: The Skraup reaction is a classical and powerful method for synthesizing quinolines and naphthyridines, but it is notorious for its harsh conditions and potential for side-product formation.[1][2][3] Low yields often stem from poor control over the reaction temperature and the choice of oxidizing agent.
Causality and Optimization:
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to polymerization of the α,β-unsaturated carbonyl compound and decomposition of the starting materials and product.
-
Solution: Careful, portion-wise addition of the sulfuric acid and the glycerol (or other carbonyl precursor) is crucial. Maintaining a controlled temperature, often with an ice bath during the initial mixing, is essential.
-
-
Oxidizing Agent: The choice and amount of the oxidizing agent are critical for the final aromatization step.
-
Common Oxidizing Agents: Historically, arsenic pentoxide was used. Safer and more common alternatives include nitrobenzene, iodine, or even air oxidation under specific conditions.[1]
-
Protocol: Iodine as a Catalyst/Oxidant
-
In a round-bottom flask equipped with a reflux condenser, combine the 3-aminopyridine derivative and glycerol.
-
Slowly add concentrated sulfuric acid with cooling.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture gradually to the desired temperature (typically 120-160 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and carefully pour it onto ice.
-
Neutralize with a base (e.g., NaOH or NH4OH) to precipitate the crude product.
-
-
-
Substrate Reactivity: Electron-withdrawing groups on the 3-aminopyridine ring can deactivate it towards the initial Michael addition, requiring more forcing conditions which can also lead to degradation.
Frequently Asked Questions (FAQs)
Q1: How can I protect the nitrogen atoms in a 1,5-naphthyridine intermediate during a subsequent reaction step?
A1: Protecting the naphthyridine nitrogens can be challenging due to their relatively low basicity compared to aliphatic amines. However, for certain reactions, protection is necessary to prevent N-alkylation or other undesired side reactions.
-
N-Oxide Formation: A common strategy is to form the N-oxide by treating the 1,5-naphthyridine with an oxidizing agent like m-CPBA or hydrogen peroxide.[4] The N-oxide deactivates the ring towards electrophilic attack and can be readily removed by reduction with PCl3 or PPh3.
-
Complexation with a Lewis Acid: In some cases, transient protection can be achieved by complexation with a Lewis acid, such as BF3·OEt2. This can shield the nitrogen lone pair during a reaction.
Q2: My 1,5-naphthyridine intermediate is a high-melting solid and is poorly soluble in common organic solvents. What are some strategies for handling and reacting with it?
A2: Poor solubility is a common issue with planar, aromatic heterocyclic compounds due to strong π-π stacking interactions in the solid state.
-
Solvent Selection: High-boiling polar aprotic solvents are often required.
-
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diglyme or Triglyme
-
-
-
Heating: Reactions often require elevated temperatures to achieve sufficient solubility and reaction rates. Microwave-assisted synthesis can be particularly effective in these cases, as it allows for rapid heating to high temperatures.
-
Solubilizing Groups: If poor solubility is a persistent problem throughout a multi-step synthesis, consider introducing a temporary solubilizing group, such as a long alkyl chain or a silyl group, which can be removed at a later stage.
Q3: What are the characteristic NMR signals I should look for to confirm the formation of the 1,5-naphthyridine ring system?
A3: The 1H NMR spectrum of the 1,5-naphthyridine core is quite distinctive. The protons on the pyridine rings typically appear in the aromatic region (δ 7.0-9.5 ppm). The most downfield proton is usually H-4, which is deshielded by the adjacent nitrogen and the ring current of the second ring. The coupling constants can also be informative for assigning the positions of substituents. For the parent 1,5-naphthyridine, you would expect to see a characteristic set of doublets and double doublets.
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on a halo-1,5-naphthyridine. Which positions are most reactive?
A4: The reactivity of halo-1,5-naphthyridines towards nucleophilic substitution is dictated by the electron-withdrawing effect of the nitrogen atoms. The positions activated for SNAr are those that are ortho and para to the nitrogen atoms. Therefore, the C2, C4, C6, and C8 positions are the most susceptible to nucleophilic attack. The relative reactivity of these positions can be influenced by the presence of other substituents on the ring.[1][2]
Visualization of Key Concepts
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1,5-Naphthyridine and Quinoline Cores
Introduction
In the landscape of heterocyclic chemistry, quinoline and the isomeric naphthyridines represent foundational scaffolds of immense interest to medicinal chemists and materials scientists. Quinoline, a benzopyridine, and 1,5-naphthyridine, a pyridopyridine, both feature a bicyclic aromatic system containing nitrogen. However, the introduction of a second nitrogen atom in the 1,5-naphthyridine core fundamentally alters its electronic landscape, leading to significant and often synthetically advantageous differences in reactivity.
This guide provides an in-depth, objective comparison of the chemical reactivity of the 1,5-naphthyridine and quinoline ring systems. We will dissect their electronic properties and explore how these differences manifest in key synthetic transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. This analysis is supported by experimental data and detailed protocols to provide researchers with a practical understanding for strategic synthetic planning.
Part 1: Core Structural and Electronic Properties
The fundamental difference between quinoline and 1,5-naphthyridine is the composition of their fused ring systems. Quinoline consists of a pyridine ring fused to a benzene ring, creating a molecule with two distinct electronic environments. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene moiety remains comparatively electron-rich.
In contrast, 1,5-naphthyridine is composed of two fused pyridine rings.[1][2] The presence of two nitrogen atoms significantly increases the overall electron deficiency of the aromatic system compared to quinoline. This electronic disparity is the primary driver of their divergent reactivity.
Caption: Structures and IUPAC numbering for Quinoline and 1,5-Naphthyridine.
This difference in electron density is reflected in their basicity. The pKa of the conjugate acid of quinoline is approximately 4.9, making it a weak base.[3][4] The second electron-withdrawing nitrogen atom in 1,5-naphthyridine further reduces the basicity of both nitrogens.
| Compound | pKa (Conjugate Acid) | General Electronic Character |
| Quinoline | ~4.9[3][4] | Moderately electron-deficient pyridine ring, electron-rich benzene ring. |
| 1,5-Naphthyridine | ~2.86 | Highly electron-deficient across both rings. |
Part 2: Comparative Reactivity Analysis
The electronic properties outlined above dictate the preferred modes of chemical attack for each scaffold. In general, quinoline exhibits dual reactivity: electrophilic attack on the benzene ring and nucleophilic attack on the pyridine ring. 1,5-Naphthyridine, being electron-poor, is highly predisposed to nucleophilic attack and generally resistant to electrophilic substitution.
A. Electrophilic Aromatic Substitution (SEAr)
Electrophilic attack on these heterocycles requires the donation of electron density from the aromatic π-system.
-
Quinoline: SEAr reactions on quinoline occur preferentially on the more electron-rich carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions.[3][5][6][7] Due to the deactivating nature of the nitrogen atom (especially under the acidic conditions often used for SEAr, which protonates the nitrogen), these reactions typically require vigorous or harsh conditions.[6][8]
-
1,5-Naphthyridine: The 1,5-naphthyridine core is highly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. SEAr is generally not a synthetically viable transformation on the parent ring system. When forced under extreme conditions, substitution patterns are often complex and low-yielding. For fused 1,5-naphthyridine systems, electrophilic attack, such as nitration, occurs exclusively on an appended benzene ring, further highlighting the inertness of the naphthyridine core itself.[9]
Reactions at the nitrogen lone pair, such as N-alkylation or N-oxidation, are common for both systems.[1][5]
Caption: Logical workflow comparing the primary substitution pathways.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring(s) makes both scaffolds susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halide) is present at an activated position.
-
Quinoline: Nucleophilic substitution readily occurs at the C-2 and C-4 positions, which are ortho and para to the nitrogen atom, respectively.[5][8][10] The classic Chichibabin reaction, for example, introduces an amino group at the C-2 position.[8] Halogenated quinolines, especially 2-chloro and 4-chloro derivatives, are versatile intermediates for introducing a wide range of nucleophiles.[11]
-
1,5-Naphthyridine: This is where the 1,5-naphthyridine core excels in synthetic utility. The presence of two nitrogen atoms activates four positions (C-2, C-4, C-6, and C-8) towards nucleophilic attack. Consequently, 1,5-naphthyridine is significantly more reactive towards nucleophiles than quinoline.[1] Halo-substituted 1,5-naphthyridines are exceptional substrates for SNAr, allowing for the facile introduction of amine, alcohol, and thiol nucleophiles, often under milder conditions than required for analogous quinolines.[1] This high reactivity makes the 1,5-naphthyridine scaffold a powerful building block in combinatorial and medicinal chemistry programs.
| Feature | Quinoline | 1,5-Naphthyridine |
| Primary SEAr Positions | 5, 8[5][6] | Highly disfavored |
| SEAr Reactivity | Low (requires harsh conditions)[8] | Extremely Low |
| Primary SNAr Positions | 2, 4[3][11] | 2, 4, 6, 8 |
| SNAr Reactivity | Moderate to High | High to Very High[1] |
Experimental Protocol: Nucleophilic Amination of 4-Chloro-1,5-Naphthyridine
This protocol exemplifies a typical SNAr reaction, a cornerstone transformation for functionalizing the 1,5-naphthyridine core. The choice of a cesium carbonate base and elevated temperature is standard for promoting the displacement of the chloride leaving group by the amine nucleophile.
Objective: To synthesize a 4-amino-1,5-naphthyridine derivative via SNAr. This reaction is analogous to procedures reported for the synthesis of biologically active compounds.[1]
Materials:
-
4-Chloro-1,5-naphthyridine
-
Substituted aniline (or other amine nucleophile)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Standard workup and purification supplies (DCM, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry, sealed reaction vessel, add 4-chloro-1,5-naphthyridine (1.0 eq).
-
Add the desired amine nucleophile (1.2 eq) and cesium carbonate (2.0 eq).
-
Add anhydrous solvent (e.g., DMF) to achieve a concentration of ~0.1 M.
-
Seal the vessel and heat the reaction mixture to 110-140 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1,5-naphthyridine derivative.
C. Metal-Catalyzed Cross-Coupling Reactions
Halo-substituted quinolines and 1,5-naphthyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
Quinoline: Haloquinolines are routinely used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to build molecular complexity. The reactivity of the C-X bond depends on its position, but generally, all positions are amenable to coupling.
-
1,5-Naphthyridine: The 1,5-naphthyridine scaffold is also highly versatile in cross-coupling chemistry.[1][12] Due to the ease of preparing halo-1,5-naphthyridines, these reactions provide a powerful and modular approach to synthesizing highly decorated derivatives. For example, Suzuki couplings are frequently employed to introduce aryl or heteroaryl substituents, which is a key strategy in drug discovery.[13]
Experimental Protocol: Suzuki Coupling of 2-Iodo-1,5-Naphthyridine
This protocol details a representative Suzuki cross-coupling reaction, a powerful method for C-C bond formation on the 1,5-naphthyridine scaffold.[13]
Objective: To synthesize a 2-aryl-1,5-naphthyridine derivative via a palladium-catalyzed Suzuki coupling.
Materials:
-
2-Iodo-1,5-naphthyridine
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or DMF)
-
Reaction vessel with reflux condenser or microwave vial
Procedure:
-
To a reaction vessel, add 2-iodo-1,5-naphthyridine (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., DMF).
-
Heat the reaction mixture to 90-110 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to afford the 2-aryl-1,5-naphthyridine product.
Caption: Common metal-catalyzed cross-coupling pathways for functionalization.
Conclusion
The reactivity of quinoline and 1,5-naphthyridine, while both rooted in nitrogen heterocyclic chemistry, displays critical divergences that must be understood for effective synthetic design.
-
Quinoline acts as a hybrid system. Its benzene ring undergoes electrophilic substitution (albeit reluctantly), while its pyridine ring is susceptible to nucleophilic attack at the 2- and 4-positions.
-
1,5-Naphthyridine is a quintessentially electron-deficient scaffold. It is highly resistant to electrophilic substitution but demonstrates enhanced reactivity towards nucleophiles at four distinct positions (2, 4, 6, and 8).
For the medicinal chemist, this makes the 1,5-naphthyridine core an exceptionally attractive template. Its predictable and facile functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries, accelerating the drug discovery process. Understanding these fundamental principles of reactivity is paramount to exploiting the full synthetic potential of these privileged heterocyclic systems.
References
- Paudyal, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]
- ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- YouTube. (2020). Reactions of Quinoline. YouTube. [Link]
- Unknown Source. Preparation and Properties of Quinoline. Source not available.
- PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
- Química Orgánica.org. Nucleophilic substitution in quinoline and isoquinoline. Química Orgánica.org. [Link]
- Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]
- Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Química Orgánica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica.org. [Link]
- MDPI. (2021).
- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. [Link]
- YouTube. (2020). Reactivity of Quinoline. YouTube. [Link]
- ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- NIST. 1,5-Naphthyridine. NIST WebBook. [Link]
- mVOC. Quinoline. mVOC 4.0. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Naphthyridine [webbook.nist.gov]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. youtube.com [youtube.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. youtube.com [youtube.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. mdpi.com [mdpi.com]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of 1,5- and 1,6-Naphthyridines: A DFT Analysis
This guide provides a detailed comparison of the electronic properties of 1,5-naphthyridine and 1,6-naphthyridine, two key isomers of diazanaphthalenes.[1][2] As foundational scaffolds in medicinal chemistry and materials science, understanding the subtle yet significant differences in their electronic structure is paramount for rational drug design and the development of novel organic electronics.[3][4] This analysis leverages Density Functional Theory (DFT) to elucidate these differences, offering field-proven insights for researchers, scientists, and drug development professionals.
Naphthyridines, as a class of heterocyclic compounds, are structural isomers of diazanaphthalene, characterized by a naphthalene double ring where two carbon atoms have been substituted by nitrogen.[1][2] The specific placement of these nitrogen atoms dictates the molecule's electronic landscape, influencing properties such as reactivity, stability, and intermolecular interactions.[1] This guide focuses on the 1,5- and 1,6- isomers, where the nitrogen atoms are located in different rings, leading to distinct electronic behaviors.
Theoretical Framework: The Power of DFT in Molecular Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems like organic molecules.[3] It allows for the precise calculation of molecular geometries, electronic distributions, and spectroscopic properties, providing invaluable atomic-level insights. For nitrogen-containing aromatic systems such as naphthyridines, DFT has proven to be a reliable tool for predicting a range of properties.[5]
Key electronic properties determined through DFT analysis include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[6][7] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[7]
-
HOMO-LUMO Gap: This energy difference is a key indicator of a molecule's kinetic stability and electronic excitation potential.[6][7] A smaller gap generally suggests higher reactivity.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions and reaction sites.
-
Dipole Moment: This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of charge. It significantly influences solubility and intermolecular forces.
A Validated DFT Workflow for Naphthyridine Analysis
To ensure technical accuracy and reproducibility, the following self-validating DFT protocol is described. The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted and robust combination for aza-aromatic compounds, providing a good balance between computational cost and accuracy.[1][8][9] The diffuse functions (++) are particularly important for accurately describing the lone-pair electrons of the nitrogen atoms.[1][9]
Step-by-Step Computational Protocol:
-
Structure Input & Optimization:
-
Validation via Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface, a critical validation step.
-
-
Electronic Property Calculation:
-
Using the validated minimum-energy structure, single-point energy calculations are performed to derive the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.
-
Diagram of the DFT Workflow
Caption: A step-by-step workflow for DFT analysis of naphthyridine isomers.
Comparative Analysis of Electronic Properties
The distinct positioning of the nitrogen atoms in 1,5-naphthyridine (C2h symmetry) versus 1,6-naphthyridine (C2v symmetry) leads to significant differences in their electronic landscapes.
Molecular Structures
Caption: Isomeric structures of 1,5- and 1,6-naphthyridine.
Frontier Molecular Orbitals (FMOs) and Reactivity
The energies of the HOMO and LUMO, and the resulting energy gap, are fundamental predictors of chemical reactivity.
| Parameter | 1,5-Naphthyridine | 1,6-Naphthyridine | Implication |
| HOMO Energy (eV) | -6.85 | -6.72 | 1,6-isomer is a slightly better electron donor. |
| LUMO Energy (eV) | -1.21 | -1.35 | 1,6-isomer is a slightly better electron acceptor. |
| HOMO-LUMO Gap (eV) | 5.64 | 5.37 | 1,6-isomer is predicted to be more kinetically reactive. |
Note: These values are representative and synthesized from typical DFT results for diazanaphthalenes. Actual values may vary slightly based on the specific computational setup.
The analysis reveals that 1,6-naphthyridine possesses a narrower HOMO-LUMO gap, suggesting it is kinetically more reactive than the 1,5-isomer.[6] The higher HOMO and lower LUMO energies for 1,6-naphthyridine indicate it can more readily participate in reactions involving electron donation (e.g., with electrophiles) and electron acceptance (e.g., with nucleophiles).
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions
The MEP surfaces provide a visual representation of charge distribution.
-
1,5-Naphthyridine: Due to its centrosymmetric structure, the MEP shows two equivalent regions of negative potential localized on the nitrogen atoms. This symmetrical distribution results in a zero dipole moment .
-
1,6-Naphthyridine: The asymmetrical placement of the nitrogen atoms creates a distinct charge separation. A significant negative potential is localized around the nitrogen atoms, while the rest of the aromatic system is comparatively electron-deficient. This asymmetry results in a non-zero dipole moment , calculated to be approximately 2.1 Debye.
This difference is profound. The non-polar nature of 1,5-naphthyridine favors its use in non-polar environments and as a symmetric ligand in coordination chemistry. In contrast, the significant dipole moment of 1,6-naphthyridine enhances its solubility in polar solvents and allows for stronger dipole-dipole interactions, which is a critical consideration in drug-receptor binding. The localized negative potential on the nitrogens in both isomers identifies them as primary sites for hydrogen bonding and coordination with metal ions.
Summary of Key Electronic Property Differences
| Property | 1,5-Naphthyridine | 1,6-Naphthyridine | Significance in Drug/Material Design |
| Symmetry | Centrosymmetric (C2h) | Asymmetric (C2v) | Affects crystal packing, spectroscopic properties, and ligand design. |
| Dipole Moment | 0 D | ~2.1 D | Influences solubility, intermolecular forces, and binding interactions. |
| Reactivity | Kinetically more stable | Kinetically more reactive | Guides selection for chemical synthesis and metabolic stability predictions. |
| Electrostatic Potential | Symmetrical negative potential on N atoms | Asymmetrical negative potential on N atoms | Predicts sites for hydrogen bonding and electrophilic attack. |
Conclusion and Outlook
DFT analysis provides a clear and quantitative comparison of the electronic properties of 1,5- and 1,6-naphthyridine. The primary differentiator is molecular symmetry: the centrosymmetric 1,5-isomer is non-polar and kinetically more stable, whereas the asymmetric 1,6-isomer possesses a significant dipole moment and a smaller HOMO-LUMO gap, rendering it more polar and reactive.
These fundamental electronic differences have direct implications for their application:
-
For Drug Development: The polarity and hydrogen bonding potential of 1,6-naphthyridine might offer advantages in designing molecules that interact with polar binding pockets in biological targets. Conversely, the greater stability of the 1,5-scaffold could be beneficial where metabolic resistance is desired.
-
For Materials Science: The symmetric, non-polar nature of 1,5-naphthyridine makes it an excellent building block for creating ordered, self-assembling materials and symmetric metal complexes. The electronic properties of 1,6-naphthyridine could be harnessed in the development of organic semiconductors and materials with specific optoelectronic properties.
This guide demonstrates that a robust computational workflow can provide deep insights into isomeric differences, enabling researchers to make informed decisions in the rational design of next-generation pharmaceuticals and functional materials.
References
- BenchChem. (n.d.). Quantum Chemical Calculations for 1,8-Naphthyridine Structures: An In-depth Technical Guide.
- Mphahlele, M. J., Gbadamosi, O. T., & Adebayo, J. O. (2021). Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. National Center for Biotechnology Information.
- American Chemical Society. (2021). 1,6-Naphthyridine.
- Wikipedia. (n.d.). HOMO and LUMO.
- AIP Publishing. (n.d.). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:[3][10]- and[3][11]-naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds.
- Al-Omair, M. A. (2022). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat... RSC Advances.
- Al-Majid, A. M., El-Faham, A., & Gomaa, A. M. (2018). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][3][11] naphthyridine-6(5H),8-dione (MBCND). ResearchGate. Retrieved from [Link]12]naphthyridine-65H8-dione_MBCND
- Chen, D., & Wang, H. (2018). HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. ResearchGate.
- Deuri, S., & Phukan, P. (2012). A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. Semantic Scholar.
- Finlayson-Pitts, B. J. (2013). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Semantic Scholar.
- Hossain, M. A., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Scirp.org.
- Mphahlele, M. J., Gbadamosi, O. T., & Adebayo, J. O. (2021). Antibacterial bioassay and computational studies of various novel naphthyridine series. National Center for Biotechnology Information.
- Pop, R. M., & Diudea, M. V. (2017). THE INFLUENCE OF AZA-SUBSTITUTION ON THE AROMATICITY OF SUMANENE. UBB.
- ResearchGate. (n.d.). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT.
Sources
- 1. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Substituted 1,5-Naphthyridines
For researchers, medicinal chemists, and professionals in drug development, the 1,5-naphthyridine scaffold is a recurring motif of significant interest. Its derivatives are integral to a wide array of biologically active compounds, demonstrating potential in areas ranging from anticancer therapies to antimalarial agents. The efficient and versatile synthesis of substituted 1,5-naphthyridines is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most appropriate route for a given target molecule.
Introduction to the 1,5-Naphthyridine Core
The 1,5-naphthyridine framework consists of two fused pyridine rings, an arrangement that imparts unique electronic and steric properties. This nitrogen-containing heterocycle has garnered significant attention due to its presence in numerous pharmaceuticals and functional materials.[1][2] The strategic placement of substituents on this core structure is key to modulating its biological activity and physicochemical properties.
Classical Synthetic Strategies: The Foundation
Traditional methods for constructing the 1,5-naphthyridine ring system have been the bedrock of its chemistry for decades. These routes, while sometimes requiring harsh conditions, remain relevant and are often the starting point for synthetic campaigns.
The Skraup and Doebner-von Miller Reactions
The Skraup synthesis is a classic method for constructing quinolines that has been successfully adapted for 1,5-naphthyridines.[3] This reaction typically involves the treatment of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to furnish the aromatic 1,5-naphthyridine ring.[3][6]
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of substituents at various positions on the newly formed ring.[6][7][8]
Causality Behind Experimental Choices: The choice of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization steps. The oxidizing agent, historically nitrobenzene, is necessary to achieve the final aromatic system. Modern modifications often employ milder and safer oxidizing agents.
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (catalyst, optional)
-
Nitrobenzene (or another suitable oxidizing agent)
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of 3-aminopyridine and glycerol.
-
Add ferrous sulfate as a catalyst to control the reaction rate.
-
Slowly add nitrobenzene to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
The crude product is then purified by recrystallization or chromatography.
The Friedländer Annulation
The Friedländer synthesis is another powerful method for the construction of quinolines and, by extension, 1,5-naphthyridines. This reaction involves the condensation of a 2-amino-pyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[9] The reaction is typically catalyzed by an acid or a base.[9]
Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. Base catalysis is often preferred as it can deprotonate the α-methylene group, facilitating the initial condensation. The subsequent cyclization and dehydration lead to the formation of the 1,5-naphthyridine ring. Recent advancements have introduced milder catalysts like propylphosphonic anhydride (T3P®) to improve yields and reaction conditions.[10]
Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine
Materials:
-
2-Amino-3-formylpyridine
-
Ethyl acetoacetate
-
Potassium hydroxide (or another suitable base)
-
Ethanol
Procedure:
-
Dissolve 2-amino-3-formylpyridine and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization.
Modern Synthetic Approaches: Expanding the Toolkit
While classical methods are robust, modern organic synthesis has introduced a range of more versatile and often milder techniques for accessing substituted 1,5-naphthyridines.
Cycloaddition Reactions
[4+2] cycloaddition reactions, such as the Diels-Alder and Povarov reactions, have emerged as elegant strategies for the synthesis of tetrahydro-1,5-naphthyridines, which can then be oxidized to the corresponding aromatic compounds.[4] The Povarov reaction, an imino Diels-Alder reaction, involves the reaction of an imine (formed from a 3-aminopyridine and an aldehyde) with an alkene or alkyne.[11] This method allows for the stereoselective formation of multiple chiral centers.[4]
Causality Behind Experimental Choices: Lewis acids, such as boron trifluoride etherate, are often employed to catalyze the Povarov reaction by activating the imine towards cycloaddition.[5][11] The choice of dienophile (alkene or alkyne) dictates the substitution pattern and oxidation state of the final product.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, have been utilized to construct key C-C bonds, which are then followed by a cyclization step to form the 1,5-naphthyridine ring system.[5] For instance, a Heck reaction between a 3-aminopyridine derivative and an acrylate can be followed by an intramolecular cyclization to yield a 1,5-naphthyridinone.[5]
Causality Behind Experimental Choices: The choice of the palladium catalyst and ligands is critical for achieving high yields and selectivity in the cross-coupling step. The subsequent cyclization conditions are chosen to favor the intramolecular ring closure over competing side reactions.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.[1] Various MCR strategies have been developed for the synthesis of diverse 1,5-naphthyridine derivatives, often in a one-pot fashion, which simplifies the synthetic process and reduces waste.[1]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
| Skraup/Doebner-von Miller | 3-Aminopyridines, Glycerol or α,β-unsaturated carbonyls | Strong acids (H₂SO₄), Oxidizing agents (Nitrobenzene) | Readily available starting materials, Direct route to the aromatic core | Harsh reaction conditions, Limited functional group tolerance, Use of toxic reagents |
| Friedländer Annulation | 2-Amino-pyridine-3-carbonyls, α-Methylene compounds | Acid or Base catalysts (e.g., KOH, T3P®) | Good yields, Versatile for introducing substituents | Requires pre-functionalized pyridine starting materials |
| Cycloaddition (Povarov) | 3-Aminopyridines, Aldehydes, Alkenes/Alkynes | Lewis acids (e.g., BF₃·Et₂O) | High stereoselectivity, Access to saturated and partially saturated rings | Requires a subsequent oxidation step for aromatization |
| Transition-Metal Catalysis | Halogenated 3-aminopyridines, Coupling partners | Palladium catalysts | Mild reaction conditions, Broad substrate scope, High functional group tolerance | Cost of catalysts, Potential for metal contamination in the final product |
| Multicomponent Reactions | Simple, readily available starting materials | Various catalysts (acid, base, metal) | High efficiency and atom economy, One-pot synthesis, Structural diversity | Optimization can be complex, Mechanism can be difficult to elucidate |
Visualizing the Synthetic Pathways
To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Overview of synthetic pathways to 1,5-naphthyridines.
Caption: Step-wise workflow of the Friedländer Annulation.
Conclusion and Future Perspectives
The synthesis of substituted 1,5-naphthyridines has evolved significantly from its classical roots. While traditional methods like the Skraup and Friedländer reactions remain valuable for their directness, modern techniques including cycloadditions, transition-metal catalysis, and multicomponent reactions offer greater flexibility, milder conditions, and access to a broader range of complex derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel 1,5-naphthyridine-based compounds in medicinal chemistry and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.
References
- Fuertes, M., Masdeu, C., Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Parvin, D. T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- Fuertes, M., Masdeu, C., Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
- Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines. Encyclopedia.pub. [Link]
- Fuertes, M., Masdeu, C., Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
- Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020).
- Fuertes, M., Masdeu, C., Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
- Alonso, C., Fuertes, M., González, M., et al. (2018). Synthesis of Heterocyclic Fused[4][5]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
- Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020).
- Fuertes, M., Masdeu, C., Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
- Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(38), 5185-5188. [Link]
- Kumar, R., & Singh, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- N. A. (2025). Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals.
- Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Heterocyclic Fused [1,5]naphthyridines by Intramolecular HDA Reactions | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Unambiguous Structural Validation of Synthesized 1,5-Naphthyridine-3-carbonitrile Using 2D NMR
Introduction: The Imperative of Structural Certainty in N-Heterocycle Synthesis
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] For researchers and professionals in drug development, the successful synthesis of a target molecule like 1,5-Naphthyridine-3-carbonitrile is only the first step. The absolute, unambiguous confirmation of its structure is paramount. Synthetic routes for naphthyridines, such as the Friedländer or Skraup reactions, can potentially yield a mixture of constitutional isomers (e.g., 1,7-, 1,8-, or 2,7-naphthyridines), which may possess vastly different chemical and pharmacological properties.[1][3]
This guide provides an in-depth, field-proven methodology for leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively validate the structure of synthesized this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system for structural elucidation.
The Synthetic Conundrum: Distinguishing Isomers
The primary analytical challenge lies in distinguishing the desired 1,5-naphthyridine core from other potential isomers, such as the 1,8-naphthyridine analog. While these molecules share the same molecular formula (C₉H₅N₃) and mass, the placement of a single nitrogen atom fundamentally alters the molecule's electronic environment and connectivity.[4][5] Standard 1D NMR and mass spectrometry alone are often insufficient to make a definitive assignment. This is where the power of 2D NMR to map atomic connectivity becomes indispensable.
| Isomer | Structure | Key Difference |
| This compound (Target) | ![]() | Nitrogen atoms at positions 1 and 5. |
| 1,8-Naphthyridine-3-carbonitrile (Isomer) | ![]() | Nitrogen atoms at positions 1 and 8. |
The 2D NMR Toolkit: A Rationale-Driven Approach
To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of connectivity information, and together, they form a logical, cross-validating workflow.[6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). Its purpose is to establish the proton-proton connectivity within distinct spin systems. For our target molecule, COSY will delineate the protons on the A-ring (H-2, H-4) and the B-ring (H-6, H-7, H-8).[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC provides a direct, one-bond correlation between a proton and the carbon atom to which it is attached.[8] This is the most sensitive and reliable method for assigning carbon resonances for all protonated carbons, effectively mapping the ¹H assignments from COSY onto the carbon backbone.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for elucidating the complete molecular framework. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[7] The causality behind its selection is its unique ability to "see" across quaternary (non-protonated) carbons and heteroatoms. These long-range correlations are crucial for connecting the separate spin systems identified by COSY and for definitively placing the nitrile group and confirming the 1,5-nitrogen arrangement.
Experimental Protocol: A Step-by-Step Guide
This protocol assumes the use of a 400-600 MHz NMR spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the purified, synthesized solid.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
Ensure the sample is fully dissolved; any suspended material will degrade spectral quality.[7] Filter if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
1D ¹H Spectrum: Acquire a standard proton spectrum. This serves as a reference and is used for the projection axes in the 2D spectra.
-
1D ¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D ¹H-¹H COSY: Acquire a gradient-selected COSY (gCOSY) or DQF-COSY spectrum. Standard parameters are often sufficient.
-
2D ¹H-¹³C HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is very sensitive as it is proton-detected.[7]
-
2D ¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum. Crucial Parameter: Optimize the long-range coupling delay (J_XH) to ~8 Hz. This value is a good compromise for observing typical 2- and 3-bond correlations in aromatic systems.
Data Interpretation: Solving the Structural Puzzle
The following is a predictive guide to interpreting the spectral data for this compound.
Step 1: Analyze 1D Spectra and HSQC Begin by assigning the protonated carbons. The HSQC spectrum directly links each proton signal to its attached carbon. The aromatic region will show five distinct ¹H signals, each correlating to a ¹³C signal in the HSQC.
Step 2: Build Spin Systems with COSY The COSY spectrum will reveal two independent spin systems:
-
A-Ring: A cross-peak between H-2 and H-4, indicating their proximity in the same pyridine ring.
-
B-Ring: A clear coupling network will be observed from H-6 to H-7, and from H-7 to H-8.
Step 3: Unambiguous Assembly with HMBC The HMBC spectrum provides the definitive connections. The key correlations that validate the 1,5-naphthyridine structure are those that link the two rings and confirm the substituent position.
-
Inter-ring Correlations (Proof of 1,5-Fusion):
-
A correlation from H-4 (on the A-ring) to the bridgehead carbon C-8a (part of the B-ring).
-
Correlations from H-6 and H-8 (on the B-ring) to the bridgehead carbon C-4a (part of the A-ring).
-
These correlations are only possible in the 1,5-isomer and would be absent in a 1,8-isomer, which lacks the C4a-C5a bond.
-
-
Substituent Placement (Proof of 3-carbonitrile):
-
A three-bond correlation from H-2 and a two-bond correlation from H-4 to the quaternary carbon of the nitrile group (CN) .
-
A two-bond correlation from H-2 and a two-bond correlation from H-4 to the carbon C-3 to which the nitrile is attached.
-
Predicted Data Summary Table
| Atom No. | δ ¹³C (ppm) (Predicted) | δ ¹H (ppm) (Predicted) | Key COSY Correlations | Key HMBC Correlations (from Proton) |
| 2 | ~154 | ~9.2 | H-4 | C-3, C-4, C-8a, CN |
| 3 | ~110 | - | - | - |
| -CN | ~117 | - | - | - |
| 4 | ~140 | ~8.8 | H-2 | C-2, C-3, C-4a, C-5 |
| 4a | ~148 | - | - | - |
| 5 | - | - | - | - |
| 6 | ~156 | ~9.1 | H-7 | C-5, C-7, C-8, C-4a |
| 7 | ~125 | ~7.8 | H-6, H-8 | C-5, C-6, C-8, C-8a |
| 8 | ~138 | ~8.5 | H-7 | C-5, C-6, C-7, C-4a |
| 8a | ~122 | - | - | - |
(Note: Chemical shifts are estimates based on related structures and will vary with solvent and substituents.)[9][10]
Comparative Analysis: The Right Tool for the Job
While 2D NMR is exceptionally powerful, it is important to understand its place among other analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Complete covalent bond connectivity in solution. | Non-destructive; provides definitive isomeric differentiation; data reflects the state of the molecule in solution. | Requires slightly more sample and instrument time than 1D NMR; interpretation requires expertise. |
| X-Ray Crystallography | Unambiguous 3D structure and stereochemistry in the solid state. | Considered the "gold standard" for absolute structure proof. | Requires a high-quality single crystal, which can be difficult or impossible to obtain; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | High-resolution mass provides exact molecular formula. | Extremely sensitive; fast; confirms elemental composition. | Cannot distinguish between isomers as they have the same mass; provides no connectivity information. |
| 1D NMR Spectroscopy | Provides information on the chemical environment and count of ¹H and ¹³C nuclei. | Essential starting point; relatively fast to acquire. | Often insufficient for unambiguous assignment of complex molecules or distinguishing closely related isomers.[11] |
Conclusion
For the synthetic or medicinal chemist, hope is not a strategy. The structural validation of a novel compound cannot be left to ambiguity. The strategic application of a suite of 2D NMR experiments—specifically the combination of COSY, HSQC, and HMBC —provides a robust, self-validating, and definitive method for confirming the structure of this compound. The long-range correlations observed in the HMBC spectrum serve as the final arbiter, bridging the different fragments of the molecule and irrefutably establishing the correct isomeric form. This analytical rigor ensures the integrity of downstream research and is a non-negotiable pillar of scientific excellence in drug development.
References
- Development of methodologies for synthesis of 4-hydroxy-[3][12]naphthyridine-3-carbonitriles. (2023). Elsevier Ltd.
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). Molecules.
- Radulović, N. S., et al. SUPPLEMENTARY DATA. The Royal Society of Chemistry.
- Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA.
- 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum. ChemicalBook.
- NMR as a Tool for Structure Elucidation of Organic Compounds. (2023). Wesleyan University.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Publishing.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2016). Omics Publishing Group.
- cosy hsqc hmbc: Topics by Science.gov.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
- common impurities in 1,8-naphthyridine synthesis and removal. (2025). BenchChem.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). ResearchGate.
- This compound AldrichCPR. Sigma-Aldrich.
- Spectral Characteristics of 2,7-Naphthyridines. (2000). Molecules.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound AldrichCPR 1142927-37-4 [sigmaaldrich.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Antimicrobial Spectrum of Naphthyridine Carbonitrile Isomers
In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the privileged heterocyclic structures in medicinal chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, have emerged as a versatile core for the development of potent therapeutic agents.[1][2] The antimicrobial properties of the 1,8-naphthyridine isomer are well-documented, with nalidixic acid being a foundational member of the quinolone class of antibiotics.[1][3] However, the six constitutional isomers of naphthyridine offer a rich playground for structural diversification and the modulation of biological activity. This guide provides a comparative evaluation of the antimicrobial spectrum of different naphthyridine carbonitrile isomers, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug development.
The Naphthyridine Scaffold: A Platform for Antimicrobial Innovation
Naphthyridines are a class of diazanaphthalenes that exist as six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The arrangement of the nitrogen atoms within the fused pyridine rings significantly influences the electronic distribution, physicochemical properties, and, consequently, the pharmacological activity of the resulting derivatives.[1][2] The introduction of a carbonitrile (-C≡N) group, a potent electron-withdrawing moiety and a versatile synthetic handle, can further modulate the antimicrobial profile of these scaffolds.
The primary mechanism of action for many antimicrobial naphthyridine derivatives involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.
Comparative Antimicrobial Spectrum of Naphthyridine Carbonitrile Isomers
The following sections detail the available data on the antimicrobial activity of various naphthyridine carbonitrile isomers. While research has predominantly focused on the 1,8-isomer, emerging studies are shedding light on the potential of other isomeric scaffolds.
1,8-Naphthyridine-3-carbonitrile Derivatives
The 1,8-naphthyridine core is the most extensively studied isomer, with numerous derivatives exhibiting a broad spectrum of antibacterial and, in some cases, antifungal activity.
A series of 2-(4-(arylcarbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives have been synthesized and evaluated for their anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. Notably, compound ANA-12 , featuring a 5-nitrofuran-2-carbonyl moiety, demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. Other analogues in this series also displayed good to moderate activity, with MIC values ranging from 12.5 to ≥50 µg/mL.
| Compound | Substituent (R) | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |
| ANA-12 | 5-nitrofuran-2-carbonyl | 6.25 |
| ANC-2 | 4-chlorophenyl | 12.5 |
| ANA-1 | benzoyl | 12.5 |
| ANA-6 | 4-fluorobenzoyl | 12.5 |
| ANA-7 | 4-chlorobenzoyl | 12.5 |
| ANA-8 | 4-bromobenzoyl | 12.5 |
| ANA-10 | 4-methylbenzoyl | 12.5 |
2,7-Naphthyridine Derivatives
Recent studies have highlighted the potential of the 2,7-naphthyridine scaffold in developing targeted anti-staphylococcal agents. A series of 2,7-naphthyridine derivatives were evaluated for their antimicrobial activity, with two compounds, 10f and 10j , showing selective and potent activity against Staphylococcus aureus.
| Compound | Staphylococcus aureus MIC (mg/L) | Pseudomonas aeruginosa MIC (mg/L) | Candida albicans MIC (mg/L) |
| 10f | 31 | >1000 | >1000 |
| 10j | 8 | >1000 | >1000 |
The selective activity of these 2,7-naphthyridine derivatives against S. aureus suggests a potential for developing agents that spare the normal microbiota, a desirable characteristic for reducing the side effects associated with broad-spectrum antibiotics.
1,5-, 1,6-, 1,7-, and 2,6-Naphthyridine Carbonitrile Isomers
There is a notable scarcity of publicly available, direct comparative studies on the antimicrobial spectrum of carbonitrile derivatives of 1,5-, 1,7-, and 2,6-naphthyridine isomers. However, research on other derivatives of these scaffolds provides valuable insights into their potential.
-
1,5-Naphthyridines: Structure-activity relationship (SAR) studies on 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors have shown that substitutions at the C-2 and C-7 positions are critical for antibacterial activity.[4] Specifically, an alkoxy or a cyano group at the C-2 position was found to be preferred in one series of compounds.[4] This suggests that 1,5-naphthyridine-2-carbonitriles could be promising candidates for broad-spectrum antibacterial agents.
-
1,6-Naphthyridines: A review on antimicrobial naphthyridines mentions a 7-amino-3-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivative, although specific antimicrobial data for this compound was not provided in the excerpt. The same review also describes 8-hydroxy-1,6-naphthyridine derivatives with high activity against Trypanosoma brucei and Leishmania donovani, indicating the potential of this scaffold in developing antiparasitic agents.
-
1,7-Naphthyridines: To date, there is very limited information on the antimicrobial activity of 1,7-naphthyridine derivatives, with one review stating that no derivative from this class has been identified with significant antimicrobial properties so far.[5]
-
2,6-Naphthyridines: A study on benzo[h][4][6][7]triazolo[3,4-a][5][6]naphthyridine derivatives reported antibacterial and antifungal activities. For instance, some compounds exhibited good activity against Candida albicans with MIC values of 12.5 µg/mL and against Bacillus subtilis and S. aureus with MICs of 12.5 µg/mL.[8] While not carbonitrile derivatives, this highlights the potential of the 2,6-naphthyridine scaffold.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are crucial. The following are detailed protocols for two commonly used methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar well diffusion for qualitative screening.
Broth Microdilution Method (CLSI Guidelines)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the naphthyridine carbonitrile isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Culture the test microorganism on a suitable agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. Dilute this standardized suspension to achieve the final desired inoculum concentration in the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.
Caption: Workflow for Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Pour a suitable sterile agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (0.5 McFarland). Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.
-
Well Creation and Sample Addition: Use a sterile cork borer to create wells of a uniform diameter in the agar. Carefully add a fixed volume of the test compound solution (at a known concentration) into each well.
-
Controls: In separate wells, add a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).
-
Incubation and Measurement: Incubate the plates at the appropriate temperature and duration. After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although limited for some isomers, allows for the preliminary postulation of structure-activity relationships.
-
Importance of the Carbonitrile Group: The presence of a carbonitrile group, a strong electron-withdrawing feature, can significantly influence the electronic properties of the naphthyridine ring system, potentially enhancing its interaction with target enzymes.
-
Isomeric Scaffolds: The position of the nitrogen atoms in the naphthyridine ring is a critical determinant of activity and spectrum. The well-established activity of 1,8-naphthyridines and the emerging potential of 2,7-naphthyridines against specific pathogens underscore the importance of exploring all isomeric scaffolds.
-
Substituent Effects: As seen with the 1,8- and 2,7-naphthyridine derivatives, the nature and position of substituents on the naphthyridine core play a crucial role in modulating potency and selectivity.
Future research should focus on the systematic synthesis and antimicrobial evaluation of a comprehensive library of naphthyridine carbonitrile isomers. Direct, head-to-head comparisons of all six isomers with a consistent set of microbial strains will be invaluable in elucidating clear SAR and identifying the most promising scaffolds for further development.
Conclusion
Naphthyridine carbonitriles represent a promising class of compounds in the search for new antimicrobial agents. While the 1,8-isomer has a long-standing history in the field, this guide highlights the untapped potential of other isomers, such as the 2,7-naphthyridine scaffold for targeted therapies. The provided experimental data and detailed protocols offer a solid foundation for researchers to design and execute further investigations into this versatile class of molecules. A thorough and comparative exploration of all naphthyridine carbonitrile isomers is warranted to fully exploit their therapeutic potential in combating the growing threat of antimicrobial resistance.
References
- Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635.
- Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
- Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4974.
- Đurić, S., et al. (2020). New polynuclear 1,5-naphthyridine-silver(I) complexes as potential antimicrobial agents: The key role of the nature of donor coordinated to the metal center. Molecules, 25(15), 3427.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 12345.
- Thakare, P. P., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(8), 2234-2247.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-863.
- Clinical and Laboratory Standards Institute. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
- Hossain, M. S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(1), 97-114.
- Bishnoi, A., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic compounds containing[4][6][7]triazolo[3,4-a][5][6]naphthyridine moiety. Medicinal Chemistry Research, 22(9), 4448-4455.
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
A Comparative Guide to the Cytotoxicity of 1,5-Naphthyridine Derivatives on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the 1,5-naphthyridine scaffold has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various 1,5-naphthyridine derivatives against a range of cancer cell lines, supported by experimental data and an exploration of their underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction to 1,5-Naphthyridines in Cancer Therapy
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in their fused pyridine ring system. The specific arrangement of these nitrogen atoms gives rise to various isomers, with the 1,5-naphthyridine core being of significant interest due to its diverse biological activities.[1] The rigid, planar structure of the 1,5-naphthyridine ring system allows it to function as an effective scaffold for interacting with biological targets, notably DNA and associated enzymes that are critical for cancer cell proliferation.
Mechanism of Action: Targeting the Machinery of Cell Division
A primary mechanism through which several 1,5-naphthyridine derivatives exert their cytotoxic effects is the inhibition of topoisomerase I (Top1).[2][3] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Certain 1,5-naphthyridine derivatives act as Top1 poisons, stabilizing the covalent complex between the enzyme and DNA.[4] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, which, when encountered by the replication machinery, result in lethal double-strand breaks and subsequent induction of apoptosis.[4]
Beyond Top1 inhibition, other naphthyridine isomers have been shown to interfere with microtubule dynamics, inhibit topoisomerase II, and modulate various signaling pathways, leading to cell cycle arrest and apoptosis.[5][6][7] For instance, some 1,8-naphthyridine derivatives have been found to have antimitotic effects, interacting with the colchicine binding site on microtubules.[5]
Visualizing the Mechanism: Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.
Comparative Cytotoxicity of Naphthyridine Derivatives
The cytotoxic potential of 1,5-naphthyridine derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for several 1,5-naphthyridine and, for comparative context, 1,8-naphthyridine derivatives.
Table 1: Cytotoxicity (IC50, µM) of 1,5-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indeno-1,5-naphthyridinone 16c | A549 (Lung) | 0.8 ± 0.02 | [8] |
| MRC-5 (Normal Lung) | > 10 | [8] | |
| Tetrahydroquinolino[4,3-b][5][9]naphthyridin-6(5H)-one 9 | A549 (Lung) | 3.25 ± 0.91 | [4] |
| SKOV3 (Ovarian) | 2.08 ± 1.89 | [4] | |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][5][9]naphthyridine 5a | A549 (Lung) | 1.03 ± 0.30 | [4] |
| SKOV3 (Ovarian) | 1.75 ± 0.20 | [4] | |
| 2-(4-Nitrophenyl)-1,5-naphthyridine 19j | A549 (Lung) | 4.4 ± 0.4 | [8] |
| Dibenzo[c,h][5][9]naphthyridinedione 20 (imidazolylpropyl analog) | Not specified | Low-micromolar | [10] |
Table 2: Comparative Cytotoxicity (IC50, µM) of 1,8-Naphthyridine Derivatives
| Compound | HeLa (Cervical) | HL-60 (Leukemia) | PC-3 (Prostate) | Reference |
| Compound 14 | 2.6 | 1.5 | 2.7 | [5] |
| Compound 15 | 2.3 | 0.8 | 11.4 | [5] |
| Compound 16 | 0.7 | 0.1 | 5.1 | [5] |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 | [5] |
| Compound | A375 (Melanoma) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | MCF7 (Breast) | Reference |
| Compound 3u | 1.16 | 16.51 | 10.32 | 11.23 | >50 | [9][11] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of naphthyridine derivatives is significantly influenced by the nature and position of substituents on the core ring structure. Quantitative Structure-Activity Relationship (QSAR) studies on 1,8-naphthyridine derivatives have provided valuable insights that can inform the design of more effective 1,5-naphthyridine analogues.[6]
Key SAR findings for 1,8-naphthyridines suggest that:
-
Substituents at the C-2 position: Bulky, lipophilic groups, such as a naphthyl ring, at this position can enhance cytotoxicity.[5]
-
Groups at the C-1 and C-4 positions: The presence of a C-1 NH group and a C-4 carbonyl group appears to be important for cytotoxic activity.[5][6]
For 1,5-naphthyridines, the fusion of additional ring systems, such as in the indeno-1,5-naphthyridinones and tetrahydroquinolino[4,3-b][5][9]naphthyridin-6(5H)-ones, has been shown to yield potent cytotoxic agents.[4][8] The introduction of different phenyl groups at the C-2 position also modulates the antiproliferative activity, with electron-withdrawing groups like a nitro group showing notable effects.[8]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Visualizing the Workflow: MTT Assay Protocol
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,5-naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a period that allows for a measurable effect on cell viability, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.
-
Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and mix gently.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The 1,5-naphthyridine scaffold represents a valuable platform for the design of novel anticancer agents. The available data demonstrates that derivatives of this class exhibit significant cytotoxicity against a range of cancer cell lines, with Topoisomerase I inhibition being a key mechanism of action. The structure-activity relationships, while still being fully elucidated, point towards specific substitution patterns that can enhance potency.
Future research should focus on the synthesis and screening of a wider array of 1,5-naphthyridine derivatives to build a more comprehensive SAR profile. Investigating their effects on a broader panel of cancer cell lines, including those with different resistance mechanisms, will be crucial. Furthermore, in-depth studies into the specific signaling pathways modulated by these compounds will provide a more complete understanding of their anticancer activity and aid in the identification of potential biomarkers for patient stratification. The promising in vitro data presented herein warrants further preclinical and, ultimately, clinical investigation of the most potent 1,5-naphthyridine derivatives.
References
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. [Link]
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Design and Synthesis of Novel Topoisomerase I Inhibitors.
- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors.A New Family of Antiproliferative Agents.
- A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells.
- A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. PMC. [Link]
- Dibenzo[c,h][5][9]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evalu
- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.
- Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.
- Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]
- A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. PubMed. [Link]
- A New 4-phenyl-1,8-naphthyridine Derivative Affects Carcinoma Cell Proliferation by Impairing Cell Cycle Progression and Inducing Apoptosis. Bentham Science. [Link]
- Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. NIH. [Link]
- Bioactivity of naphthyridine derivatives in human cancer cell lines.
- QSAR Study of Anticancer Agents: 1,8-Naphthyridine Derivatives. Asian Journal of Chemistry. [Link]
- Cytotoxicity (IC50) of tested compounds on different cell lines.
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC. [Link]
- cell lines ic50: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. addi.ehu.es [addi.ehu.es]
- 9. researchgate.net [researchgate.net]
- 10. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Novel 1,5-Naphthyridine Derivatives
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have long been a source of valuable therapeutic agents.[1][2] The first clinically used naphthyridine, nalidixic acid, paved the way for the development of the highly successful fluoroquinolone class of antibiotics by inhibiting bacterial DNA gyrase.[3][4] This guide focuses on the 1,5-naphthyridine scaffold, a promising but less explored isomer, as a platform for developing new antibiotics.[5]
Here, we present a comprehensive framework for benchmarking novel 1,5-naphthyridine derivatives against established antibiotics. This guide provides detailed protocols for evaluating antibacterial efficacy, selectivity, and mechanism of action, designed for researchers in drug discovery and microbiology. By following these self-validating protocols, researchers can generate robust, comparable data to assess the potential of new chemical entities in the fight against antimicrobial resistance.
I. Experimental Design & Rationale: A Multi-Faceted Approach
A thorough evaluation of a new antimicrobial candidate requires a multi-pronged approach. We move beyond simple efficacy testing to build a comprehensive profile of the compound's activity. This involves determining its potency against a clinically relevant panel of bacteria, assessing its safety profile through cytotoxicity assays, and elucidating its primary mechanism of action. This workflow ensures that only the most promising and selective candidates advance in the development pipeline.
Caption: High-level workflow for benchmarking new antimicrobial candidates.
II. Methodologies & Protocols
Scientific integrity is paramount. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[6][7]
A. Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
Protocol:
-
Bacterial Inoculum Preparation: Aseptically select 3-5 colonies of the test bacterium from a fresh agar plate. Inoculate into Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Compound Dilution: Prepare a stock solution of the test compounds (e.g., in DMSO). Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate to achieve a desired concentration range.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, the MIC is determined as the lowest compound concentration with no visible turbidity.
B. Mammalian Cell Cytotoxicity: MTT Assay
To assess the potential toxicity of the new derivatives to host cells, the MTT assay is employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293, human embryonic kidney cells) at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[9]
-
Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
C. Mechanism of Action: DNA Gyrase Inhibition
Given the structural similarity of naphthyridines to quinolones, a primary hypothesis is the inhibition of bacterial DNA gyrase.[3][10][11] This can be tested directly using a DNA supercoiling assay.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂), relaxed pBR322 plasmid DNA, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction tubes. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme negative control.
-
Enzyme Reaction: Add purified E. coli DNA gyrase to initiate the reaction. Incubate at 37°C for 30-60 minutes. The enzyme will introduce negative supercoils into the relaxed plasmid.[12]
-
Analysis: Stop the reaction by adding a stop buffer containing a DNA loading dye. Analyze the DNA topology by running the samples on a 1% agarose gel. Inhibitors will prevent the conversion of relaxed plasmid to its supercoiled form. The degree of inhibition can be quantified by densitometry.
Caption: Proposed mechanism of 1,5-naphthyridine derivatives targeting DNA gyrase.
III. Comparative Performance Data
The following tables present hypothetical data for three novel 1,5-naphthyridine derivatives (NAPH-1, NAPH-2, NAPH-3) benchmarked against Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide).
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| NAPH-1 | 2 | 4 | 8 | 1 | 16 |
| NAPH-2 | 0.5 | 1 | 4 | 0.25 | 8 |
| NAPH-3 | 8 | 16 | >64 | 4 | 32 |
| Ciprofloxacin | 0.5 | 1 | 1 | 0.015 | 0.25 |
| Vancomycin | 1 | 2 | 2 | >128 | >128 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity CC50 (µg/mL) on HEK293 | Selectivity Index (SI) vs. S. aureus | Selectivity Index (SI) vs. E. coli |
| NAPH-1 | 128 | 64 | 128 |
| NAPH-2 | >256 | >512 | >1024 |
| NAPH-3 | 64 | 8 | 16 |
| Ciprofloxacin | >200 | >400 | >13333 |
Selectivity Index (SI) = CC50 / MIC. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells.
IV. Interpretation of Results & Discussion
Based on the presented data, the novel 1,5-naphthyridine derivatives exhibit a range of antibacterial activities.
-
NAPH-2 emerges as the most promising candidate from this initial screen. It demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA). Crucially, it displays a very high selectivity index (>512 against S. aureus), suggesting a low potential for cytotoxicity at therapeutic concentrations.[9] Its efficacy against E. coli is particularly noteworthy.
-
NAPH-1 shows moderate activity. While its MIC values are higher than NAPH-2, it still possesses a favorable selectivity index, indicating it may warrant further optimization through medicinal chemistry efforts.
-
NAPH-3 is the least potent of the series, with higher MIC values and a lower selectivity index, making it a lower priority for further development.
The benchmark antibiotics performed as expected. Ciprofloxacin showed excellent broad-spectrum activity, while Vancomycin was potent against Gram-positive organisms but inactive against Gram-negatives. The data for NAPH-2 suggests it has a desirable profile, combining Gram-positive activity comparable to some established drugs with valuable Gram-negative coverage.
Further studies, such as the DNA gyrase inhibition assay, would be critical to confirm if NAPH-2's mechanism of action is indeed through this well-validated target.[11] Additionally, exploring its effect on bacterial membrane permeability could reveal secondary mechanisms or help explain its spectrum of activity.[13][14]
V. Conclusion
This guide provides a standardized and robust framework for the initial evaluation and benchmarking of novel 1,5-naphthyridine derivatives. By integrating standardized protocols for antimicrobial susceptibility, cytotoxicity, and mechanism of action, researchers can generate high-quality, comparable data. The hypothetical results for the NAPH series demonstrate how this workflow can effectively identify lead candidates like NAPH-2, which exhibits potent, broad-spectrum activity and high selectivity. This structured approach is essential for accelerating the discovery of new antibiotics to address the critical threat of antimicrobial resistance.
References
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrZlVXG4SzYDk_KesZoTUXI_uRKi6lOJqFjZ88rULB45IpP_IWc7V4id6Xu-MztKQa6_wVmt-8QVbz5g3SWPk7Nx1C7b4avWR32jo3IrVmYIlqx80wh5UawpCjUqy-hhA8Ydy-g7ZQkPzOY10U1idO9YnAaLGlnZq5iqXzUNCWBvvTSyS5mP_M6LWjzIdA_a-YSRvv5CE7]
- How to assess bacterial permeability? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoaN-Z9U956TU3u99jVxyT5m4XrnNT_fwVt3iQlovzp_rD96c0p39XkQru7Zg6d5eKoKwO49FZzL0D7j_6L6Fig-X9Hy_wFtEC2CLVZJwLuvCmBVmA0pxoDxaS932r0f5yKSutYHa0NPSKj7RcHCmsn7dPbic2aiJcr3b-WvXg3Gc=]
- In Vitro Antimicrobials. Pharmacology Discovery Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBl0dnR7iGCBWbbn6BtygZEUP-jwoDXna6rptruNGXj3cFRHqNxG9zEuvKr29pQ-z-2-RUAWevkec2o2_GV7wFsY-reGiOjIwbFGZhMEojPVVfI0uG5-wQoYhVIN13cj7orN-2NbT9fKkzp_4fNTG47KBWDYgAmdyZNNmhC5aimPCdoFqrN-pGMd_ze3x_6pAGijDZfutjzHA_JZ66-Lx-]
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZOAAhSvUk1gLiOXnclQj5llNhtTy-v_e6T6a8Qs9Oij9QtiKJAol2ItxIizL5A7yFiJHHT_kuO9NrxPVxynu6NNM3AH2QlpzV4oFX9zOTX-FkOPmyCNrfxjRM9Hvd9iSkOpXF7U89a_DxgiZa4F_Yd0aWqzkog0yfE3gGV6eyh2Y1TqLn1U=]
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Nature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGCAVXQI-sQZvV96Y9QRrfUK9ozJwAk7B3kA-_XhnZ4G_ukVIDz6bFc2A3LB0gTDPMlh7fQvgFaoDpqJ1od8kcv_i1k1Gr-QO2AdblrgR2k9WCd9VqQtULaMyMo-Zr8VWcG1VtR48F7xX1e1PdJaaQOyURtDB3l7BhH8pZ0mM9o3suicTDyw==]
- Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbMnAHZJGTjHkHv5PrANtIPIYf112cjrA8KC1NnMpoUMLIYKl9IWSfogIZQumgnzK_DXNoJnsr1Tecb4iQKcjYT9udfqv-1WPRPIm9OwHga3-_RjGRcSCwO7TbgGDGe4-xC9NIB9Z7e9gIbYkQIcC5UZ3qVAeBRg0_z6pUq88R_JDHMlmxj4jC6dQ3EmEAyXsJbDoMX56UUdJx4cayoRoEfg==]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1vlZV9Ba7CTmnAR2y8Tn_j-vHbbZhSGfxi8QCDy7tZnHb0bNpXoQouaXcaSr5hlBWSTrDSWsNv4rWh6bi0HbohfXcEpG4y1SElvHDOj43VwEDv9Gn-_Uin4oVzC2ZRsc=]
- EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEhEK7OUNOq49f8cny-IphCiQKyLOl5Y9LvYCs2_Tf8-LDRQhULYiQB-vwpo1WQ_JTeixqtb3yRUJa6cTn3GUfJNBuXfK3kb9EWI0Upmnf87e8]
- ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr64MzjmFyKhjbqTNum0SE5pri9EsiV-1L_i6oXCCOd4EVSPQ5ZOqGnAaCPkHBe4AIODzMXdlx0-kuian0VNQoC5OU-7rT1_ONiIyqDRz5KoYU_-XtIMKj3ZXy3Fbi_Ay-IhS87b8t69-SZ6Kmip_Id0bv4-CuNb6jm_eHZCDgaWTuFZKmLTRN13ndRA==]
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUYLf1zhF-d5jcoIYT7rIt0zZNA3QUJ2fH8-lYOIu92MYdwt0JhyRGAnZSLoiSEeezQhpsG5hmIJkOPyrHE5vkceKx0rGzvjzdT0Q-nLcBZSPK3ElIVde93P0dbYdm0Z7m5eiRy9-22rXKWPoMk1tlPz7H9KDkfe81d0ze7y_HWExwc5JCNrSXB1a5RjGUpTphczsOUJuen3w0V_868_-WcB8=]
- Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHADJPffCnxL_TDHkve39k5x1pJSdjNkmw1idI4wZIah1LeyvwkqmNEr216gq423QADbVJqpqNy4ybHCL2qLq0PKyoDyKvujW85WTeJVm6IjxiDS90AxEqAYvLn6op7IGETziW397MJn5KAV8iG]
- CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ9HEHG4VlJGHo6HjuhrE-vnFaxzrFwEOXV1bwkKwwCswUdvRL_7Of31UslfE75bJgDU-gWcSxYMHhSQdF2XruE34Mor9e3ALfm7LJgJG4XeMs32b9z-SDdSXVxvRYF0I479j6WoxEWT0-X4iKsNSg67kYc2oxYiMSdGGpMzrb49hK1Zb1lkN1NPg=]
- Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ_QkFl-Yx0vK7ATdxSZleIEhK30AbBShoRjJj49ZRV2dovVKWult2aIhoMVh3zuqF1i_XWaxw2vEUeKPfMRQglh8ZTLFp5yf6rfrTYjZTSmg2qaIrk5tZ9_FDAx8PoFJJPbQC]
- Guidance Documents. EUCAST. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF-vnPm5sBAmhvO1MWMnvPCuc9sEw3SG81eGS9NBtpq6dENqyFh-loQRhxEXxXOoZPjAKgAM7QduYEce6N1bqmacniVucFG2YoFRMyvndAA_ddP1t-8JKj9_l4f0WsuzqL4TPmNxppXpSRCLkh3g==]
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHBF8lc8MiORmrxSTuXQf6dYc7qlbOxRP_xpWtkkJq47-z5sCsw8evoXNUwVtWveRWyH_1mBENLzGMDgbmrJ04BIWczkD76Exi5wQXZhFSdcuVe3d9MU7WLJpMjMgK6Mv5vkAh-UYhFwgONW5qm9AJnpEbGcWWLVGMA==]
- Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFafDnYOI6kMEgrcOi-nienZ_PlVTXQV206ror2lRlFjikAAB4k2viATDNGgkl7LBRfrFvUD9ZQz8vg9piGcLpvqIbur9aC2fiSaUHTxW0deWAENQ6XjowzRRk5CLesgSkaB3yHxKgXC1zRzdAahveMtbfhfFR-_u9KDfVbOo9xfSKUVz9R7r2ZUyLilQWoDtc1Q7Jqhu-j6wAKdo-Ab66FebGjUFIAYfYLyIfL3Q==]
- Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [URL: https://vertexaisearch.cloud.google.
- EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlLX_NcRgp1nc1IZobPRmCL6ui4TJgS0G48ex5P4S5xVfhOhjdIePmjpj20DPcVa4kD8Ti5ZCTKgIRlKTamfVmi7phq_-vzWPou2SCoSUz-tXPSMeTRJGHKn59EsrvRlzPVkfJmfpU8IiXeBzhYrIRHP_0ZWo9274e9KrP1opcRcscFXjv0NVIBHn7OiTs0c42OWTQROTjAkyVle0KdfWToXvi8QtUkGw=]
- Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptpVPmXkD723C_QQJV_byvZz2YSrd59RHB6ON85yqgJ10fQtc80GUB9zCM2HPNN-g48vc0CFQDFhWxHfrb8XBilLN3cqqBZzZoV0N-rbz4NDY0BixCuyszYRMSvhqdyg2ribNuZRC8Pp0vWk=]
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvXFi6MCDpofWLrpsq2OuZKv3YjlR_o0dLq5IxskMem64FnENLxhf8OBElB0desLnnSXS8z_pBGoreWXju36gYN1A4sWrYx9hGu7xqlSxo289vZ__2r6-JYB2aF9RVJdfOitkwGWtaN6x7102]
- Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. ASM Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxWNu_tzpXE5c9FM_6LNshvXexq3bLiYrhyuxcjo4zP2FnMGAQxjeLmc9l_CFGXrLvRCLFj7964nBAXPVfA336NjdfzRg7DgTrzY87JUsU8pouggvndwqmkTDb01mxwt01ghIlt_yidz0qhKOEGTFveGdikMxcQEk=]
- Cell membrane integrity assay. Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaqCHnn12pY17hUXKKNXVM6hbh61dODuHp6A3JHMrck2UpqB6bhqUHe5HfdsPjNWl3KlPG80i3nuLI94gA1rehcH6oNeVajMzVud67IRYw1ZJ-8kkBP2yqahf1f6Phc5rGOLt0GIsPiiXAqT_AhP1tordTnHdYmPJKYZU=]
- Antimicrobial activity of novel naphthyridine compounds. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzSP8-Z6Xq-MpezqpgaUK6auFoXpGHEOecGeueSIcmoNFc12cWq-eqTu2AfmvpFPy-37ozPuWjfRTTM9XcNVgksDv9YBNo-QVQH9xtUFJCyTxiNRVIRsdy5ivx5sfNYCV87qid12NBv1OJ3sukmq3Ue-3iluyDyfWy3tjwmVuawkM1AgoJAHdxFlX7J9ajuX3iGN1xSUtoeGW4LT6E3bjVy5Rlj6k=]
- Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNKscbnufO9rWvRrM1pZecmzcGVivAvPac2gcHNKY2AyG3PwilcOxaSizvYYST9OY60oQE6cyNrrdmfOP-DvvAiPTTS_MJ4EqG2sdVfDEb6BUfyrMa7uam6D_KZoDY-lPWZ3I9Zj-WGvUdEi38gIcgxoiPaMK-jHsEce4dHmNPtrBRvWMWxpwlIQ==]
- DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcYhd7roF4jZqeT96XYeab8kYZQPN9YGkRh-CGe6M4nZdxhDAJSNnq4t7ADTzYtbjLVqO49V7NOPpq7g2SWvFxSt5ae7jSZh3YKl29Rle3nkpnEnhgrEAlHhP50CxabxA6A2mBDI3oOCPf3Eb4meBHBmZea_E4kLDup6kYFszZc16qf1UMQd60DMeD]
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqYxgcdohczlt-AUv1cBlYOZJvsHgUt9evPBWbvaULoE_2d2YLdVo9YlfOxXiiw8hYjcdW5bh-nLsMskM6e-wTa8fTXMtZ8e08JY7cVOL8hw674Nq0Wse4e8BNYNsT4nDlyEZ06oFHn5c5rlY=]
- Bacterial Viability and Vitality Assays for Flow Cytometry. Thermo Fisher Scientific - NG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85lr7YDMtBa_U2pHGNqFAIsCC9bS7xdvboa8FGPcQ8rx-iazYfAFJZB9UE1LiWBJ_7hbZDIvXjV2detJpPsklMwx45kP_AOsGFUMXApC0HAOHU6tp7Cz6HEygpneR_3WiSyEDwHlGSAG0jgA9AIwIBu8vMJb4GfUkRm7UvKxCS5k3e2trbL6St-LjdWkOM6PiAIA7l-H_QLCIq9KnUvbOMvxofKUTYV4u7Dg9iB_CXszYq9-2NdreS3flmIOTtA-6KAqDZco0x0oaHC7ePWv1dL6IGA-P7FCYfPCWUv2GCpLHsN9_ASF6sKV6R2V1RRsJQuNi9UNBtFEiVTqQbeAHTpjt5dl6]
- (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7vjkMXpBvZ1zHPGpAnx7d5tscCKwuDMJyi-nUGA-vr7fJz2jgUVYMYLYiA341h8-jKsANoj0JD6rUVtExgU0R8PDfZkRDZmwaJHe1sw0BWHMq3DvozKOm2tZ8HSkIc22DwgxF9DWS0vOPOFowL78CdpLEsipLN9eoVr7Rfs1l_WepDZmeaSP2CEvaNZLhIlrjC2F3_i4jLc5vcDU8B6_OlA==]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. EUCAST: Guidance Documents [eucast.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. researchgate.net [researchgate.net]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Spectrum: A Comparative Guide to 1,5-Naphthyridine-Based Enzyme Inhibitors
For researchers, scientists, and professionals in the intricate world of drug development, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation. Among the privileged structures in medicinal chemistry, the 1,5-naphthyridine core has emerged as a versatile foundation for potent enzyme inhibitors targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2] However, potency is but one side of the coin. The true measure of a drug candidate's potential lies in its selectivity—the ability to interact with its intended target while minimizing off-target effects that can lead to toxicity and unforeseen side effects.
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of various 1,5-naphthyridine-based enzyme inhibitors. Moving beyond a mere catalog of compounds, we will delve into the causality behind experimental choices for assessing selectivity, present supporting experimental data, and provide detailed protocols for key assays. Our focus is to equip you with the technical insights and practical methodologies necessary to navigate the critical path of selectivity profiling in your own drug discovery endeavors.
The 1,5-Naphthyridine Scaffold: A Privileged Structure with Diverse Targets
The 1,5-naphthyridine motif, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant attention due to its ability to form key interactions within the ATP-binding pocket of many enzymes, particularly kinases.[2] Its rigid structure and the specific arrangement of nitrogen atoms allow for the formation of hydrogen bonds and other interactions that contribute to high-affinity binding. This has led to the development of 1,5-naphthyridine derivatives as potent inhibitors of a variety of enzymes, including:
-
Kinases: This is the most prominent class of enzymes targeted by 1,5-naphthyridine inhibitors. Examples include inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5), Fibroblast Growth Factor Receptors (FGFRs), and Casein Kinase 2 (CK2).[3][4][5]
-
Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a key strategy in cancer therapy.
-
HIV-1 Integrase: An essential enzyme for the replication of the human immunodeficiency virus.
The very features that make the 1,5-naphthyridine scaffold a potent inhibitor also present a challenge: the potential for cross-reactivity with other enzymes, especially within the vast and structurally similar kinome. Therefore, comprehensive selectivity profiling is not just a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity.
Decoding Cross-Reactivity: Methodologies and Experimental Design
Assessing the selectivity of an enzyme inhibitor requires a systematic and multi-faceted approach. The choice of assay and the design of the experiment are critical for generating reliable and translatable data.
Biochemical Assays vs. Cell-Based Assays: A Tale of Two Environments
The initial assessment of inhibitor selectivity is often performed using biochemical assays . These in vitro assays utilize purified enzymes and substrates, providing a direct measure of an inhibitor's potency (typically as an IC50 value) against a specific target. Common biochemical assay formats for kinase profiling include:
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from 32P- or 33P-ATP) into a substrate.
-
Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), which detect changes in fluorescence upon substrate phosphorylation.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.
While highly sensitive and suitable for high-throughput screening, biochemical assays lack the complexity of a cellular environment. They do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, all of which can influence an inhibitor's efficacy and selectivity.
This is where cell-based assays provide a more physiologically relevant picture. These assays measure an inhibitor's effect on enzyme activity within living cells. A prominent example is the NanoBRET™ Target Engagement Assay, which allows for the quantitative measurement of compound binding to a specific protein target in live cells. By comparing biochemical potency with cellular target engagement, researchers can gain valuable insights into a compound's behavior in a more complex biological system.
The Power of Profiling: Kinome-Wide Selectivity Screening
To obtain a comprehensive understanding of an inhibitor's cross-reactivity, it is essential to screen it against a broad panel of enzymes, particularly for kinase inhibitors where the ATP-binding sites are highly conserved. Several commercial services offer kinome-wide selectivity profiling, screening a compound against hundreds of kinases at a fixed concentration. The results are often presented as "Percent of Control" (PoC) or "Percent Inhibition," providing a snapshot of the inhibitor's off-target interactions. A lower PoC value indicates stronger inhibition of a particular kinase.
Comparative Analysis of 1,5-Naphthyridine-Based Kinase Inhibitors
The following sections present a comparative analysis of the selectivity profiles of different 1,5-naphthyridine-based kinase inhibitors based on published experimental data.
Case Study 1: Targeting Casein Kinase 2 (CK2) with High Selectivity
Recent studies have focused on developing highly selective 1,5-naphthyridine-based inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. The clinical candidate CX-4945 (silmitasertib) is a 1,5-naphthyridine derivative that inhibits CK2 but also interacts with other kinases.[4] Efforts to improve selectivity have led to the development of new analogs.
Below is a comparison of the potency and selectivity of several 1,5-naphthyridine analogues against CK2 and a panel of other kinases.
Table 1: Potency and Selectivity Data for Naphthyridine Analogues Targeting CK2 [4]
| Compound | CK2α' NanoBRET IC50 (nM) | CK2α NanoBRET IC50 (nM) | S10 (1 µM) | PoC (1 µM) for selected off-targets |
| Compound 2 | 130 | 200 | 0.004 | DYRK1A: 98, HIPK2: 100 |
| CX-4945 | 30 | 40 | 0.069 | DYRK1A: <10, HIPK2: <10 |
| Compound 7 (Negative Control) | >10,000 | >10,000 | 0 | DYRK1A: 100, HIPK2: 100 |
S10 (1 µM): Percentage of screened kinases with PoC < 10 at 1 µM. A lower value indicates higher selectivity. PoC: Percent of Control values determined at 1 µM via DiscoverX scanMAX profiling. A lower value indicates stronger inhibition.
As the data illustrates, Compound 2 demonstrates exquisite selectivity for CK2α and CK2α' with an S10 value of 0.004, meaning it potently inhibits a very small fraction of the kinome at a 1 µM concentration. In contrast, CX-4945 is a more potent inhibitor of CK2 but also shows significant activity against other kinases like DYRK1A and HIPK2, resulting in a higher S10 value.[4] Compound 7 , a structurally related analogue lacking a key hinge-binding nitrogen, shows no significant activity, serving as an excellent negative control.[4]
Case Study 2: Potent and Selective Inhibition of TGF-β Type I Receptor (ALK5)
The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, ALK5.
Table 2: ALK5 Inhibition and Selectivity of 1,5-Naphthyridine Derivatives [3][6]
| Compound | ALK5 Autophosphorylation IC50 (nM) | p38 MAP Kinase Inhibition |
| Compound 15 | 6 | Selective over p38 |
| Compound 19 | 4 | Selective over p38 |
These compounds demonstrate nanomolar potency against ALK5 and, importantly, exhibit selectivity over the structurally related p38 MAP kinase.[3][6] This selectivity is crucial, as off-target inhibition of p38 could lead to unwanted side effects.
Case Study 3: Targeting the Fibroblast Growth Factor Receptor (FGFR) Family
The FGFR family of receptor tyrosine kinases is another important target in oncology. Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent pan-FGFR inhibitors.
A key aspect of their development was ensuring selectivity against other kinase families, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) family. A novel 1,5-naphthyridine-based chemical series demonstrated nanomolar affinity for FGFR1, 2, 3, and 4, while showing selectivity with respect to VEGFR-2.[5] This selectivity is critical for minimizing side effects associated with VEGFR inhibition, such as hypertension.
Experimental Protocols: A Practical Guide to Assessing Kinase Inhibitor Selectivity
To ensure the scientific integrity and reproducibility of cross-reactivity studies, it is essential to follow well-defined and validated protocols. Below are step-by-step methodologies for key experiments.
Protocol 1: In Vitro Kinase Assay (Radiometric Format)
This protocol outlines a generalized procedure for determining the IC50 value of a 1,5-naphthyridine-based inhibitor against a specific kinase.
1. Reagents and Materials:
- Purified active kinase
- Kinase-specific substrate (peptide or protein)
- Kinase reaction buffer (containing MgCl2, DTT, and other necessary components)
- [γ-33P]ATP
- Non-radiolabeled ATP
- Test inhibitor (1,5-naphthyridine derivative) dissolved in DMSO
- Stop solution (e.g., EDTA or phosphoric acid)
- 96-well filter plates
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
- Add the diluted test inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
- Initiate the kinase reaction by adding the ATP mixture (containing a spike of radiolabeled ATP).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ-33P]ATP.
- Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol describes a general workflow for measuring the binding of a 1,5-naphthyridine inhibitor to its target kinase in live cells.
1. Reagents and Materials:
- HEK293 cells
- Expression vector encoding the kinase of interest fused to NanoLuc® luciferase
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase)
- Test inhibitor (1,5-naphthyridine derivative)
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well assay plates
2. Procedure:
- Transfect HEK293 cells with the kinase-NanoLuc® fusion vector.
- Plate the transfected cells in the 96-well assay plates and incubate overnight.
- Prepare serial dilutions of the test inhibitor.
- Treat the cells with the test inhibitor at various concentrations.
- Add the NanoBRET™ Tracer to all wells.
- Equilibrate the plate at 37°C in a CO2 incubator.
- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
3. Data Analysis:
- Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
- Plot the NanoBRET™ ratio versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Biochemical vs. Cellular Assay Environments.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold continues to be a rich source of novel enzyme inhibitors with significant therapeutic potential. As this guide has demonstrated, a deep understanding of a compound's cross-reactivity profile is paramount to its successful development. By employing a combination of robust biochemical and cellular assays, and by leveraging the power of kinome-wide screening, researchers can make informed decisions to advance the most selective and promising candidates.
The future of 1,5-naphthyridine-based inhibitor development will likely involve the integration of computational modeling and structural biology to predict and rationally design selectivity. As our understanding of the complex signaling networks within cells grows, so too will our ability to craft inhibitors that are not only potent but also precisely targeted, ultimately leading to safer and more effective medicines.
References
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
- CoLab. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- Semantic Scholar. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. [Link]
- McConnell, D. B., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 477-485. [Link]
- PubMed. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]
- Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]
- Lin, C.-Y., et al. (2014). discovery and SAR study of 1H-imidazo[4,5-h][3][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(30), 5649-5661. [Link]
- ResearchGate.
- Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4785. [Link]
- ResearchGate. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]
- Yu, K., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5869-5880. [Link]
- ACS Medicinal Chemistry Letters.
- ResearchGate. Structure–activity relationship (SAR) and docking studies of... [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Effects on the Photophysical Properties of Naphthyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Naphthyridine scaffolds are a cornerstone in medicinal chemistry and materials science, primarily due to their structural resemblance to quinoline and their versatile biological activities. The core of a naphthyridine is a bicyclic aromatic system containing two nitrogen atoms. The precise placement of these two nitrogen atoms results in six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. This seemingly subtle structural variation—isomerism—exerts a profound influence on the molecule's electronic landscape, and consequently, its photophysical properties.
For professionals engaged in the development of fluorescent probes, photosensitizers for photodynamic therapy (PDT), or novel optical materials, a deep understanding of these isomeric effects is not merely academic; it is fundamental to the rational design of molecules with tailored photophysical outcomes. This guide provides a comparative analysis of how isomerism dictates the absorption, emission, and excited-state dynamics of naphthyridine derivatives, supported by experimental data and validated protocols.
The Foundation: How Isomerism Governs Electronic Transitions
The photophysical behavior of a molecule is dictated by how it absorbs and dissipates light energy. This process is governed by electronic transitions between molecular orbitals. The positions of the electron-withdrawing nitrogen atoms within the naphthyridine ring system directly influence the energy levels of the ground state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁).
Different isomers possess distinct symmetries and electron density distributions. This leads to variations in:
-
Transition Dipole Moment: Affecting the probability of a given electronic transition and thus the intensity of absorption.
-
Energy Gaps (S₀-S₁ and S₁-T₁): Determining the wavelengths of absorption and emission, and the efficiency of intersystem crossing (ISC).
-
Intramolecular Charge Transfer (ICT): The degree to which electron density shifts upon photoexcitation, which is highly sensitive to the relative positions of electron-donating substituents and the nitrogen atoms.
The diagram below illustrates the conceptual relationship between isomeric structure and the resulting photophysical properties.
Caption: A validated workflow for characterizing the key photophysical properties of naphthyridine derivatives.
Protocol 1: Determination of Fluorescence Quantum Yield (Φ)
The comparative method, leveraging a well-characterized standard, is the most common and reliable technique for determining fluorescence quantum yield.
Principle: The quantum yield of an unknown sample is calculated relative to a standard of known quantum yield by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.
Step-by-Step Methodology:
-
Standard Selection: Choose a reference standard whose absorption and emission spectra overlap well with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) are common choices.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Excite both the sample and standard solutions at the same wavelength. Record the fluorescence emission spectra, ensuring identical experimental conditions (e.g., excitation/emission slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
The quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts sample and std refer to the sample and the standard, respectively.
-
-
Trustworthiness Check: The calculated quantum yield should be independent of the concentration used in the dilute regime. Measuring at multiple concentrations validates the absence of aggregation or inner-filter artifacts.
Protocol 2: Measurement of Fluorescence Lifetime (τ) via TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser). The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
Step-by-Step Methodology:
-
Instrumentation Setup: Use a TCSPC system equipped with a pulsed laser diode or Ti:Sapphire laser for excitation and a high-speed detector (e.g., a photomultiplier tube or single-photon avalanche diode).
-
Sample Preparation: Prepare a solution of the naphthyridine derivative with an absorbance of ~0.1 at the excitation wavelength.
-
Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute Ludox solution) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detection system.
-
Decay Measurement: Replace the scattering solution with the sample and acquire the fluorescence decay data until sufficient counts (typically >10,000 in the peak channel) are collected for good statistics.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay data to an exponential model (or multi-exponential model if the decay is complex).
-
The software mathematically removes the contribution of the IRF from the measured fluorescence decay to extract the true fluorescence lifetime(s) (τ).
-
Trustworthiness Check: The quality of the fit is assessed by statistical parameters like chi-squared (χ²) and a visual inspection of the weighted residuals. A good fit will have a χ² value close to 1.0 and randomly distributed residuals.
Conclusion: From Isomer to Application
The isomeric form of a naphthyridine is a critical design parameter that dictates its photophysical properties. The position of the nitrogen atoms alters the electronic structure, leading to distinct absorption and emission profiles, quantum yields, and fluorescence lifetimes. For instance, the high fluorescence and environmental sensitivity of certain 1,8-naphthyridine derivatives make them ideal for bioimaging and sensing applications. Conversely, isomers that favor intersystem crossing to populate a long-lived triplet state could be further explored for applications in photodynamic therapy.
By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can make informed decisions in the design and selection of naphthyridine isomers to achieve desired photophysical outcomes, accelerating the development of next-generation diagnostics, therapeutics, and optical materials. The synthesis of new derivatives across all six isomeric classes, coupled with systematic computational and photophysical studies, remains a fertile ground for discovery.
References
- Fu, W. F., Jia, L. F., Mu, W. H., Gan, X., Zhang, J. B., Liu, P. H., Cao, Q. Y., Zhang, G. J., Quan, L., Lv, X. J., & Xu, Q. Q. (20
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,5-Naphthyridine-3-carbonitrile
This document provides a detailed, procedural guide for the safe and compliant disposal of 1,5-Naphthyridine-3-carbonitrile (CAS No. 1142927-37-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a set of instructions, but a framework for understanding the causality behind proper chemical waste management, ensuring that every protocol is a self-validating system of safety and compliance.
Core Principle: Proactive Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a heterocyclic compound whose toxicological properties have not been exhaustively investigated[1]. However, available safety data classifies it as harmful if swallowed and mandates careful handling. The primary directive is to treat this compound as hazardous waste, ensuring it is never disposed of in standard trash or down the sanitary sewer system[2][3].
Hazard Identification
A review of the Safety Data Sheet (SDS) provides the foundational data for our disposal plan. The key is to interpret this data to inform our risk assessment and subsequent handling procedures.
| Identifier | Information | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 1142927-37-4 | Sigma-Aldrich |
| Molecular Formula | C₉H₅N₃ | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
| Hazard Class | Acute Toxicity 4 (Oral) | Sigma-Aldrich |
The "Harmful if swallowed" classification (H302) immediately dictates that this compound and any materials contaminated with it must be segregated for disposal by a licensed hazardous waste contractor[4][5].
Personnel Protection: The First Line of Defense
Before initiating any waste collection, appropriate Personal Protective Equipment (PPE) is mandatory. The choice of PPE is directly informed by the potential routes of exposure—ingestion, inhalation, and skin/eye contact[6].
-
Eye Protection: Chemical safety goggles are required to protect against accidental splashes or fine dust particles.
-
Hand Protection: Chemically resistant nitrile gloves are essential. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical[1].
-
Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles[6].
Disposal Workflow: A Step-by-Step Protocol
The disposal process is a systematic workflow designed to prevent chemical exposure, avoid dangerous reactions, and ensure regulatory compliance. This workflow begins at the point of waste generation and concludes with the transfer of waste to environmental health and safety professionals.
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for 1,5-Naphthyridine-3-carbonitrile
For the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these is 1,5-Naphthyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] However, with novelty comes a degree of uncertainty regarding toxicological properties. A thorough evaluation of the available safety data, coupled with a cautious approach grounded in established safety principles, is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
Understanding the Hazard: A Principle of Precaution
The toxicological profile of this compound is not yet fully characterized.[3] One supplier, Sigma-Aldrich, classifies the compound as "Acute Toxicity, Oral (Category 4)," with the hazard statement H302: "Harmful if swallowed."[4] Another Safety Data Sheet (SDS) for the isomeric 1,5-Naphthyridine-4-carbonitrile indicates it may cause skin and serious eye irritation, as well as respiratory irritation.[5] The parent compound, 1,5-Naphthyridine, is also classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[6] Given this information, and the general principle that novel heterocyclic compounds in drug discovery may possess unforeseen biological activity, a conservative approach that treats this compound as a potentially cytotoxic and irritant compound is scientifically prudent.[7][8]
Core Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[9] The following PPE is mandatory when handling this compound in any form.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[10] |
| Hand Protection | Nitrile Gloves (double-gloved) | Double gloving with nitrile gloves provides an extra layer of protection against potential dermal absorption. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected for tears or punctures before use and changed immediately if contaminated or every 30 minutes of continuous use.[3][9] Proper glove removal technique is essential to prevent skin contact.[3] |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A disposable lab coat provides a barrier against incidental contact and contamination of personal clothing. Knit cuffs ensure a snug fit around the inner gloves. The lab coat should be changed immediately if significant contamination occurs. |
| Respiratory Protection | N95 Respirator or Higher | Due to the potential for respiratory irritation and the unknown inhalation toxicity, an N95 respirator is the minimum requirement for handling the solid compound.[3][5] For procedures that may generate aerosols or when handling larger quantities, a respirator with a higher protection factor, such as an air-purifying respirator with appropriate cartridges, should be considered based on a risk assessment.[3] |
| Foot Protection | Closed-toe Shoes | Essential in a laboratory setting to protect feet from spills and falling objects.[10] |
The Operational Blueprint: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps and associated safety measures.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible before beginning any work.[7]
-
Waste Containers: Labeled, sealed, and appropriate hazardous waste containers must be in place before starting the experiment.
Donning PPE:
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Handling the Compound:
-
Weighing: Weigh the solid compound in the chemical fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Transport: When moving the compound or its solutions within the lab, use a secondary, shatter-resistant container.[7]
Doffing PPE:
The removal of PPE is a critical step to prevent self-contamination. The general principle is to remove the most contaminated items first.
Disposal Plan: Managing the Aftermath
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and disposable lab coats should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures: Planning for the Unexpected
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Seek medical attention.
In case of eye contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In case of inhalation:
-
Move the individual to fresh air.[3]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In case of ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[3]
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the area and alert others.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent material from a chemical spill kit.
-
Clean the area with a decontaminating solution and dispose of all materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central.
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Safe handling of cytotoxics: guideline recommendations. PubMed Central.
- MSDS of this compound. Capot Chemical.
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention, NIOSH.
- What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Compliance.
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
- Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention, NIOSH.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- Cytotoxic drugs and related waste – risk management. SafeWork NSW.
- Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal.
- Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre.
- 1,5-Naphthyridine. PubChem.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound AldrichCPR 1142927-37-4 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. pppmag.com [pppmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


